SBI-477
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S/c1-30-18-6-3-16(4-7-18)19-15-34-24(25-19)26-23(29)17-5-8-20(21(13-17)31-2)33-14-22(28)27-9-11-32-12-10-27/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPVXFZDWAIFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OCC(=O)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SBI-477: A Deep Dive into its Mechanism of Action in Skeletal Muscle
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SBI-477 is a novel small molecule that has emerged as a potent modulator of skeletal muscle metabolism. Its primary mechanism of action revolves around the deactivation of the transcription factor MondoA, a key regulator of glucose and lipid homeostasis. By inhibiting MondoA, this compound sets off a cascade of downstream effects that culminate in enhanced insulin (B600854) sensitivity, increased glucose uptake, and reduced lipid accumulation in skeletal myocytes. This technical guide provides a comprehensive overview of the molecular pathways influenced by this compound, supported by quantitative data from preclinical studies and detailed experimental methodologies.
Core Mechanism of Action: MondoA Deactivation
This compound stimulates insulin signaling by deactivating the transcription factor MondoA.[1][2][3] This deactivation leads to the reduced expression of two key insulin pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][4][5] The ultimate outcome is a coordinated inhibition of triacylglyceride (TAG) synthesis and an enhancement of basal glucose uptake in human skeletal myocytes.[1][2][4]
The effects of this compound on insulin signaling are notable as they occur independently of the insulin receptor.[5] Prolonged exposure (24 hours) to this compound leads to increased tyrosine phosphorylation of the insulin receptor substrate-1 (IRS-1) and enhanced phosphorylation of the downstream kinase Akt.[1][5] Concurrently, it decreases the inhibitory serine phosphorylation of IRS-1.[5] In essence, this compound mimics and enhances the cellular response to insulin without the need for insulin itself.
A key cellular event triggered by this compound is the near-complete exclusion of MondoA from the nucleus.[1][5] This prevents MondoA from exerting its transcriptional control over genes that suppress insulin signaling and promote lipid storage.
Signaling Pathway of this compound in Skeletal Muscle
The following diagram illustrates the proposed signaling cascade initiated by this compound in skeletal muscle cells.
Caption: this compound deactivates MondoA, preventing its nuclear translocation and subsequent activation of TXNIP and ARRDC4 genes. This leads to reduced TAG synthesis and enhanced glucose uptake.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound and its analogs.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Concentration | Effect | Reference |
| TAG Accumulation (EC50) | Rat H9c2 Myocytes | 100 nM | Inhibition of TAG accumulation | [1] |
| TAG Accumulation (EC50) | Human Skeletal Myotubes | 1 µM | Inhibition of TAG accumulation | [1] |
| Glucose Uptake | Human Skeletal Myotubes | 0.3-10 µM (24h) | Increased basal and insulin-stimulated glucose uptake | [1] |
| Glycogen (B147801) Synthesis | Human Skeletal Myotubes | 0.3-10 µM (24h) | Enhanced glycogen synthesis rates | [1] |
| TXNIP & ARRDC4 Expression | Human Skeletal Myotubes | 10 µM (16h) | Inhibition of glucose-stimulated expression | [1] |
| IRS-1 & Akt Phosphorylation | Human Skeletal Myotubes | 10 µM (24h) | Increased phosphorylation | [1][3] |
Table 2: In Vivo Efficacy of this compound and Analogs
| Compound | Animal Model | Dosage | Effect | Reference |
| This compound | C57BL/6J Mice (Diet-Induced Obesity) | 50 mg/kg, s.c., daily for 7 days | Reduced expression of TAG synthesis and lipogenic genes in muscle and liver; small but significant reduction in body weight | [1] |
| SBI-993 (analog) | Mice on High-Fat Diet | Not specified | Suppressed TXNIP expression; reduced muscle and liver TAG levels; enhanced insulin signaling; improved glucose tolerance | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
Cell Culture and Treatment
Primary human skeletal myotubes are grown and differentiated in 24-well plates.[4] For treatment, cells are incubated with the indicated concentrations of this compound for specified durations (e.g., 16 or 24 hours).[1][4]
Triglyceride (TAG) Accumulation Assay
-
Cell Seeding and Differentiation: Human skeletal myotubes are differentiated for 8 days.
-
Oleate Challenge: On day 7, 100 µM oleic acid complexed to fatty acid-free BSA is added to the cells along with the test compound for 24 hours.
-
Staining: Following incubation, cells are fixed with formaldehyde (B43269) and stained with AdipoRed.
-
Measurement: TAG accumulation is quantified by measuring signal intensity at an excitation of 540 nm and an emission of 590 nm.
Glucose Uptake Assay
-
Cell Treatment: Human skeletal myotubes are incubated with this compound at the desired concentration for 24 hours.
-
Insulin Stimulation (Optional): Cells are then treated with or without 100 nM insulin for 30 minutes.
-
2-Deoxyglucose (2-DG) Uptake: The rate of glucose uptake is measured using radiolabeled 2-deoxyglucose.
Western Blot Analysis
Standard Western blotting techniques are employed to determine the phosphorylation status and total protein levels of key signaling molecules such as Akt and IRS-1.
siRNA-Mediated Knockdown
To confirm the role of MondoA, siRNA-mediated knockdown studies are performed in human skeletal myocytes to determine if the inhibition of MondoA reproduces the effects of this compound on glucose uptake and lipid accumulation.[5]
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to characterize the effects of this compound in skeletal muscle cells.
Caption: A generalized workflow for investigating the in vitro effects of this compound on skeletal myocyte metabolism.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for metabolic disorders characterized by insulin resistance and lipotoxicity. Its unique mechanism of action, centered on the deactivation of MondoA, offers a novel approach to improving glucose homeostasis in skeletal muscle. The preclinical data strongly support its potential to enhance insulin signaling and reduce lipid accumulation.
Future research should focus on elucidating the long-term effects and safety profile of this compound in more extensive animal models. Furthermore, clinical trials will be necessary to translate these promising preclinical findings into tangible benefits for patients with conditions such as type 2 diabetes and obesity. The detailed understanding of its mechanism of action provides a solid foundation for the continued development of this and other MondoA-targeting therapeutics.
References
SBI-477: A Technical Guide to its Primary Molecular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the small molecule SBI-477, focusing on its primary molecular target and mechanism of action. This compound has been identified as a potent modulator of insulin (B600854) signaling and lipid metabolism through its interaction with the transcription factor MondoA. This document summarizes the key findings, presents quantitative data, outlines experimental methodologies, and provides visual representations of the associated signaling pathways and workflows.
Primary Molecular Target: MondoA
The primary molecular target of this compound is the transcription factor MondoA .[1][2][3] this compound functions by deactivating MondoA, leading to a cascade of downstream effects that ultimately enhance insulin sensitivity and glucose uptake in skeletal myocytes.[1][2][3]
MondoA is a basic helix-loop-helix leucine (B10760876) zipper (bHLHZip) transcription factor that plays a crucial role in regulating cellular metabolism. It forms a heterodimer with Mlx (Max-like protein X) and translocates to the nucleus in response to specific cellular signals, where it binds to carbohydrate response elements (ChoREs) in the promoter regions of its target genes.
This compound's mechanism of action does not involve direct binding to the insulin receptor but rather modulates the expression of key repressors of the insulin signaling pathway.[2] The deactivation of MondoA by this compound is achieved by promoting its exclusion from the nucleus, thereby preventing it from activating the transcription of its target genes.[1]
Signaling Pathway of this compound Action
This compound initiates a signaling cascade that leads to improved glucose homeostasis. The key steps are outlined below:
-
This compound Treatment : Administration of this compound to skeletal myocytes.
-
MondoA Deactivation : this compound causes the nuclear exclusion of the transcription factor MondoA.[1]
-
Reduced Promoter Binding : With MondoA sequestered in the cytoplasm, its binding to the promoter regions of its target genes, TXNIP and ARRDC4, is significantly reduced.[1]
-
Downregulation of TXNIP and ARRDC4 : The decreased transcriptional activation leads to lower mRNA and protein levels of Thioredoxin-Interacting Protein (TXNIP) and Arrestin Domain-Containing 4 (ARRDC4).[1][4] Both TXNIP and ARRDC4 are known negative regulators of insulin signaling.[2]
-
Enhanced Insulin Signaling : The reduction in these repressors leads to the potentiation of the insulin signaling pathway. This includes increased phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and the downstream kinase Akt.[3]
-
Increased Glucose Uptake and Glycogen (B147801) Synthesis : The activated insulin signaling pathway results in increased translocation of glucose transporters (like GLUT4) to the cell membrane, leading to enhanced basal and insulin-stimulated glucose uptake and increased rates of glycogen synthesis.[2][4]
-
Inhibition of Triacylglyceride (TAG) Synthesis : Concurrently, this compound also inhibits the synthesis of triacylglycerides in myocytes.[1][3]
References
- 1. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 4. JCI Insight - MondoA drives muscle lipid accumulation and insulin resistance [insight.jci.org]
The Role of SBI-477 as a MondoA Deactivator in Enhancing Insulin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intramuscular lipid accumulation is a key factor in the development of insulin (B600854) resistance, a hallmark of type 2 diabetes. This technical guide delves into the mechanism of SBI-477, a small molecule that serves as a potent deactivator of the transcription factor MondoA. By inhibiting MondoA, this compound coordinately reduces triacylglyceride (TAG) synthesis and enhances insulin signaling, leading to increased glucose uptake in skeletal myocytes. This document provides a comprehensive overview of the signaling pathways involved, quantitative data on the effects of this compound, and detailed protocols for key experimental assays.
Introduction
The transcription factor MondoA plays a pivotal role in regulating cellular metabolism, particularly in response to nutrient availability. Under conditions of caloric excess, MondoA promotes the storage of lipids and paradoxically suppresses insulin signaling, contributing to the pathogenesis of insulin resistance.[1] this compound was identified through a high-throughput chemical biology screen as a molecule that can counteract these effects.[2] This guide will explore the molecular mechanisms by which this compound deactivates MondoA and the subsequent beneficial effects on insulin signaling and glucose metabolism.
Mechanism of Action of this compound
This compound functions by deactivating the transcription factor MondoA.[2][3] This deactivation leads to the reduced expression of two key negative regulators of the insulin signaling pathway: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[2][4] The downregulation of TXNIP and ARRDC4 alleviates the suppression of insulin signaling, resulting in enhanced glucose uptake and glycogen (B147801) synthesis.[2] Furthermore, this compound's inhibition of MondoA also leads to a reduction in the expression of genes involved in TAG synthesis, thereby lowering intramuscular lipid accumulation.[2]
Signaling Pathway of this compound Action
Caption: this compound deactivates MondoA, inhibiting downstream negative regulators of insulin signaling.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from studies on this compound and its analog.
Table 1: In Vitro Effects of this compound on Human Skeletal Myotubes
| Parameter | Concentration of this compound | Effect | Reference |
| Glucose Uptake | 10 µM | ~84% increase in both basal and insulin-stimulated uptake | [2] |
| Glycogen Synthesis | Not specified | Enhanced | [2] |
| IRS-1 Tyrosine Phosphorylation | Not specified | Increased | [2] |
| IRS-1 Serine (636/639) Phosphorylation | Not specified | Decreased | [2] |
| Akt Phosphorylation | Not specified | Increased | [2] |
| Triacylglyceride (TAG) Synthesis | Not specified | Potent inhibition of fatty acid incorporation into TAGs | [2] |
Table 2: In Vivo Effects of an this compound Analog in a High-Fat Diet Mouse Model
| Parameter | Effect | Reference |
| TXNIP Expression | Suppressed | [2][4] |
| Muscle and Liver TAG Levels | Reduced | [2][4] |
| Insulin Signaling | Enhanced | [2][4] |
| Glucose Tolerance | Improved | [2][4] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of this compound.
Cellular Glucose Uptake Assay
This protocol details the measurement of 2-deoxyglucose (2-DG) uptake in primary human skeletal myotubes.
Materials:
-
Primary human skeletal myotubes
-
This compound
-
Insulin (100 nM)
-
Krebs-Ringer HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 2.5 mM MgSO₄, 2.5 mM NaH₂PO₄, 20 mM HEPES, and 0.1% BSA)
-
[³H]-2-deoxyglucose (2-DG) (1.0 µCi/ml)
-
Phosphate-buffered saline (PBS)
-
0.5N Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Differentiate primary human skeletal myotubes in culture plates.
-
Incubate the differentiated myotubes with the desired concentration of this compound for 24 hours.
-
For insulin-stimulated conditions, treat cells with 100 nM insulin for 30 minutes.
-
Wash the cells three times with PBS at room temperature.
-
Incubate the cells with KRH buffer containing [³H]-2-deoxyglucose (1.0 µCi/ml) for 15 minutes.
-
Terminate glucose uptake by washing the cells five times with ice-cold PBS.
-
Solubilize the cells with 0.5N NaOH.
-
Measure the incorporated radioactivity using a scintillation counter.
MondoA Transcriptional Activity Assay (Luciferase Reporter Assay)
This protocol is used to assess the effect of this compound on the transcriptional activity of MondoA.
Materials:
-
H9c2 myoblast cells
-
Reporter plasmid containing MondoA response elements (e.g., from the TXNIP promoter) upstream of a luciferase gene.
-
CMV promoter-driven Renilla luciferase plasmid (for transfection control)
-
Transfection reagent
-
DMEM supplemented with 1% FBS
-
This compound
-
Dual-Glo Luciferase Assay System
Procedure:
-
Co-transfect H9c2 myoblasts with the MondoA reporter plasmid and the Renilla luciferase control plasmid.
-
Eighteen hours after transfection, switch the culture medium to DMEM supplemented with 1% FBS to induce differentiation for 4 days.
-
Add this compound at the desired concentration during the last 24 hours of differentiation.
-
After the incubation period, measure luciferase activity using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if this compound affects the binding of MondoA to the promoter regions of its target genes (e.g., TXNIP and ARRDC4).
Materials:
-
Differentiated human skeletal myotubes
-
Glycine
-
Cell lysis buffer
-
Bioruptor sonicator
-
Antibody specific to MondoA
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification and quantitative PCR (qPCR)
Procedure:
-
Cross-link proteins to DNA in differentiated human skeletal myotubes by incubating with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest and lyse the cells.
-
Fragment the chromatin by sonication using a Bioruptor to an average size of 200-1000 bp.
-
Incubate the sheared chromatin with an antibody against MondoA overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by heating and treat with proteinase K to digest proteins.
-
Purify the immunoprecipitated DNA.
-
Quantify the amount of specific promoter DNA (e.g., TXNIP, ARRDC4) using qPCR.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experiments and the logical framework of this compound's action.
Experimental Workflow: 2-Deoxyglucose Uptake Assay
Caption: Workflow for measuring 2-deoxyglucose uptake in myotubes.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP) Assay
Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.
Conclusion
This compound represents a promising pharmacological tool for dissecting the roles of MondoA in metabolic regulation. Its ability to coordinately suppress lipid synthesis and enhance insulin signaling in skeletal muscle highlights the therapeutic potential of targeting the MondoA pathway for conditions associated with insulin resistance, such as type 2 diabetes and nonalcoholic fatty liver disease. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic applications of MondoA inhibitors. Further investigation into the in vivo efficacy and safety of this compound and its analogs is warranted to translate these preclinical findings into novel therapeutic strategies.
References
- 1. fujifilmcdi.com [fujifilmcdi.com]
- 2. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
Unveiling SBI-477: A Novel Modulator of Myocyte Lipid Homeostasis and Insulin Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of SBI-477, a small molecule probe that has emerged as a significant tool in the investigation of metabolic disease. This compound offers a unique dual action, coordinately inhibiting triacylglyceride (TAG) synthesis while enhancing basal glucose uptake in skeletal myocytes. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on this compound.
Discovery of this compound: A Phenotypic Screening Approach
This compound was identified through a high-throughput chemical biology screen designed to discover small molecules that could simultaneously modulate two key phenotypes associated with metabolic dysfunction: intramyocellular lipid accumulation and glucose uptake.[1][2][3] The screening was conducted by scientists at the Sanford-Burnham Medical Research Institute, who sought to identify compounds that could reverse the cellular manifestations of caloric excess.[2]
The primary screen was a cell-based assay using murine AML12 hepatocytes or H9c2 myoblasts to identify molecules that decrease TAG accumulation following oleate (B1233923) loading.[4] This was followed by secondary assays to confirm the effect in primary human skeletal myotubes and to assess the impact on glucose uptake. This compound emerged as a potent hit from this screen, demonstrating the ability to both reduce myocyte lipid stores and increase glucose uptake.[1][5]
Mechanism of Action: Deactivation of the Transcription Factor MondoA
Subsequent mechanistic studies revealed that this compound exerts its effects through the deactivation of the transcription factor MondoA.[1][4][5][6] MondoA is a key regulator of metabolic gene programs in skeletal muscle.[5] The deactivation of MondoA by this compound leads to the reduced expression of two critical insulin (B600854) pathway suppressors: Thioredoxin-Interacting Protein (TXNIP) and Arrestin Domain-Containing 4 (ARRDC4).[1][2][4][5][6]
The downregulation of TXNIP and ARRDC4 stimulates insulin signaling, even in the absence of insulin.[4][5] This is achieved through an increase in the tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and the subsequent phosphorylation of the downstream effector kinase Akt.[5][7] This enhanced insulin signaling cascade promotes the translocation of glucose transporters to the cell membrane, leading to increased basal glucose uptake.[5]
Simultaneously, the inhibition of MondoA-directed gene programs results in a coordinate reduction in the expression of genes involved in TAG synthesis.[5] This dual mechanism of action makes this compound a unique and valuable tool for studying the intricate links between lipid metabolism and insulin resistance. It is important to note that this compound does not directly inhibit key enzymes in the TAG synthesis pathway, such as DGAT1/2, MGAT1/2/3, or SCD1.[5]
Synthesis of this compound
Based on the chemical structure of this compound, N-(thiazol-2-yl)-benzamide, a general synthetic route can be proposed. This typically involves the amide coupling of a substituted benzoic acid with 2-aminothiazole (B372263).
A plausible synthetic approach would involve the following steps:
-
Activation of the carboxylic acid: The substituted benzoic acid is activated to facilitate the reaction with the amine. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as HOBt (Hydroxybenzotriazole).
-
Amide bond formation: The activated carboxylic acid derivative is then reacted with 2-aminothiazole in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Purification: The final product, this compound, is then purified from the reaction mixture using standard techniques such as column chromatography or recrystallization.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and its analog, SBI-993.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (TAG Accumulation Inhibition) | Rat H9c2 Myocytes | 100 nM | [7] |
| Human Skeletal Myotubes | 1 µM | [7] | |
| Glucose Uptake Enhancement | Human Skeletal Myotubes | ~84% increase at 10 µM | [4] |
Table 2: In Vivo Activity of SBI-993 (an analog of this compound)
| Parameter | Animal Model | Dosing | Effect | Reference |
| Gene Expression | C57BL/6J mice with diet-induced obesity | 50 mg/kg, s.c., once daily for 7 days | Reduced expression of TAG synthesis and lipogenic genes in muscle and liver | [2][7] |
| Body Weight | C57BL/6J mice with diet-induced obesity | 50 mg/kg, s.c., once daily for 7 days | Small but significant reduction compared to vehicle | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the primary literature for this compound.
Cell Culture and Treatment
Primary human skeletal myotubes were grown and differentiated in 24-well plates.[6] For experimental assays, cells were treated with the indicated concentrations of this compound for 24 hours.[6]
Triglyceride Synthesis Assay
-
Compound Treatment: Differentiated human skeletal myotubes were treated with this compound for 24 hours.[6]
-
Radiolabeling: Following compound treatment, cells were rinsed three times with PBS and then incubated in a medium containing 125µM [3H]-palmitic acid (60 Ci/mmol) bound to fatty acid-free albumin and 1mM carnitine for 2 hours at 37°C.[6]
-
Extraction: The cell medium was transferred to a tube containing cold 10% trichloroacetic acid (TCA) and centrifuged at 8,500 x g for 10 minutes at 4°C.[6]
-
Measurement: The supernatant was removed, mixed with 6N NaOH, and applied to an ion-exchange resin. The eluate was collected and measured by a liquid scintillation analyzer.[6]
-
Normalization: The results were normalized to the total protein amount in each well.[6]
Glucose Uptake Assay
-
Compound Incubation: Human skeletal myotubes were incubated with this compound at the desired concentration for 24 hours.[4][5]
-
Insulin Treatment (Optional): Cells were then treated with or without 100 nM insulin for 30 minutes.[4]
-
2-Deoxyglucose (2-DG) Uptake: The rate of 2-DG uptake was measured as described in previously established protocols.[4][5]
Western Blot Analysis for TXNIP
-
Cell Lysis: Human myotubes treated with a dose range of this compound were lysed.[8]
-
Protein Quantification: Protein concentration in the lysates was determined.[8]
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.[8]
-
Immunoblotting: The membrane was probed with a primary antibody against TXNIP, followed by a secondary antibody.[8]
-
Detection and Quantification: The protein bands were visualized and quantified.[8]
Quantitative Reverse Transcription PCR (qRT-PCR) for TXNIP and ARRDC4
-
RNA Extraction: Total RNA was extracted from human myotubes treated with this compound.[8]
-
cDNA Synthesis: cDNA was synthesized from the extracted RNA.[8]
-
qPCR: Quantitative PCR was performed using primers specific for TXNIP, ARRDC4, and a housekeeping gene for normalization.[8]
-
Analysis: The relative mRNA expression levels were calculated.[8]
Conclusion
This compound represents a significant advancement in the study of metabolic diseases. Its discovery through a phenotypic screen and the subsequent elucidation of its mechanism of action have provided valuable insights into the coordinated regulation of lipid and glucose metabolism in skeletal muscle. By targeting the MondoA signaling pathway, this compound offers a novel approach to simultaneously address intramyocellular lipid accumulation and impaired glucose uptake, two hallmarks of insulin resistance. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, paving the way for further investigation and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 5. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Role of SBI-477 in Regulating Glucose Uptake
Audience: Researchers, scientists, and drug development professionals.
Abstract
SBI-477 is a small-molecule chemical probe identified through high-throughput screening for its dual capacity to inhibit triacylglyceride (TAG) synthesis and enhance glucose uptake in skeletal muscle cells.[1][2] This document provides a comprehensive technical overview of the molecular mechanisms through which this compound regulates glucose uptake. The core mechanism involves the deactivation of the transcription factor MondoA, a key regulator of cellular metabolism.[1][3][4] Deactivation of MondoA by this compound leads to the reduced expression of the insulin (B600854) pathway suppressors, thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4), thereby enhancing insulin signaling and glucose transport.[1][5][6] Furthermore, this compound activates AMP-activated protein kinase (AMPK), which contributes to its metabolic effects and leads to the inhibition of mTORC1 signaling.[1] This whitepaper details the signaling pathways, presents quantitative data from key experiments, outlines experimental protocols, and discusses the potential of the MondoA-targeted pathway as a therapeutic strategy for insulin resistance and related metabolic disorders.
Core Mechanism of Action: MondoA Deactivation
This compound's primary molecular action is the deactivation of the transcription factor MondoA.[1][3][4] MondoA acts as an intracellular glucose and energy sensor, forming a heterodimer with the MLX transcription factor to regulate genes involved in both lipid synthesis and insulin signaling.[1][7] By inhibiting MondoA, this compound prevents the transcription of key target genes that suppress insulin signaling.
Specifically, the deactivation of MondoA leads to a significant reduction in the expression of:
-
Thioredoxin-interacting protein (TXNIP): A known inhibitor of insulin signaling and glucose uptake.[1][5]
-
Arrestin domain-containing 4 (ARRDC4): Another suppressor of the insulin pathway.[1][5]
This reduction in negative regulators effectively sensitizes the cell to insulin signaling, leading to enhanced glucose uptake, even in the absence of insulin.[1][7] Studies involving siRNA-mediated knockdown of MondoA in human skeletal myocytes reproduced the effects of this compound, confirming that MondoA is the primary target responsible for the observed increase in glucose uptake.[7]
Signaling Pathways Regulating Glucose Uptake
This compound modulates multiple signaling pathways that converge to increase glucose uptake in skeletal myocytes. Its effects are independent of, but additive to, insulin action.[1][7]
Enhancement of Insulin Signaling
Despite not requiring the insulin receptor, this compound activates key downstream components of the insulin signaling cascade.[1][7] Treatment of human skeletal myotubes with this compound results in:
-
Increased tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) .[1][3]
-
Increased phosphorylation and activation of the downstream effector kinase Akt .[3][7]
These effects are observed after 24 hours of exposure, suggesting they are a consequence of the transcriptional changes initiated by MondoA deactivation rather than acute kinase activation.[7]
Activation of AMPK and Inhibition of mTORC1
A notable effect of this compound treatment is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] AMPK activation typically promotes catabolic pathways like glucose uptake and fatty acid oxidation while inhibiting anabolic processes.[8]
Interestingly, while enhanced insulin/Akt signaling would be expected to activate the mechanistic Target of Rapamycin Complex 1 (mTORC1), this compound treatment leads to a reduction in the phosphorylation of S6 Kinase (S6K), a primary mTORC1 target.[1] This paradoxical finding is explained by the concurrent activation of AMPK, which is a known inhibitor of mTORC1.[1] This suggests that in the context of this compound exposure, the inhibitory signal from AMPK overrides the activating signal from the insulin pathway on mTORC1.
Quantitative Data Summary
The effects of this compound on glucose and lipid metabolism have been quantified in several key studies. The data below is compiled from in vitro experiments primarily using primary human skeletal myotubes.
| Parameter | Cell Type | This compound Concentration | Result | Reference |
| Glucose Uptake | Human Skeletal Myotubes | 10 µM | ~84% increase in basal glucose uptake. | [1][7] |
| Glycogen Synthesis | Human Skeletal Myotubes | 0.3 - 10 µM | Dose-dependent enhancement. | [1][6] |
| TAG Accumulation Inhibition | Human Skeletal Myotubes | EC₅₀ = 1 µM | Potent inhibition of oleate-induced TAG accumulation. | [6][9] |
| TAG Accumulation Inhibition | Rat H9c2 Myocytes | EC₅₀ = 100 nM | Potent inhibition of TAG accumulation. | [6][9] |
| IRS-1 Phosphorylation | Human Skeletal Myotubes | 10 µM | Increased tyrosine phosphorylation. | [1] |
| Akt Phosphorylation | Human Skeletal Myotubes | 10 µM | Increased phosphorylation. | [3][7] |
| S6K Phosphorylation | Human Skeletal Myotubes | 10 µM | Reduced phosphorylation (T389). | [1] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for studying the effects of this compound.
In Vitro Cell Treatment and Lysis
-
Cell Culture: Primary human skeletal myotubes are grown and differentiated in 24-well plates to confluence.[5]
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution. Working solutions are prepared in culture media to the desired final concentrations (e.g., 0.3 - 10 µM).
-
Treatment: Cells are incubated with this compound or vehicle (DMSO) control for a specified duration, typically 24 hours, to allow for transcriptional changes.[1][5]
-
Cell Lysis: For protein analysis, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Lysates are clarified by centrifugation.
Glucose Uptake Assay (2-Deoxyglucose)
-
Pre-incubation: After this compound treatment, cells are washed and incubated in a glucose-free Krebs-Ringer-HEPES (KRH) buffer.
-
Insulin Stimulation (Optional): For insulin-stimulated conditions, cells are treated with 100 nM insulin for 30 minutes.[1]
-
Uptake Measurement: Glucose uptake is initiated by adding KRH buffer containing 2-deoxy-D-[³H]glucose.
-
Termination: Uptake is stopped by washing cells with ice-cold PBS.
-
Quantification: Cells are lysed, and intracellular radioactivity is measured by liquid scintillation counting. Counts are normalized to total protein content.
References
- 1. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 2. sciencedaily.com [sciencedaily.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound |CAS:781628-99-7 Probechem Biochemicals [probechem.com]
SBI-477: A Novel Modulator of TXNIP and ARRDC4 for Metabolic Regulation
An In-depth Technical Guide for Researchers
This technical guide provides a comprehensive overview of the small molecule SBI-477 and its mechanism of action in downregulating Thioredoxin-Interacting Protein (TXNIP) and Arrestin Domain-Containing 4 (ARRDC4). This compound has emerged as a significant research tool for investigating the intricate pathways governing glucose uptake and lipid metabolism. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to facilitate further investigation into this compound and its therapeutic potential.
Core Mechanism of Action
This compound is a small molecule that enhances insulin (B600854) signaling and coordinately inhibits triacylglyceride (TAG) synthesis in human skeletal myocytes.[1] Its primary mechanism involves the deactivation of the transcription factor MondoA.[1][2][3][4] Under basal conditions, MondoA resides in the nucleus and promotes the transcription of genes that suppress the insulin pathway, namely TXNIP and ARRDC4.[3][5][6] this compound induces the near-complete nuclear exclusion of MondoA, thereby preventing its binding to the carbohydrate response elements (ChoREs) in the promoter regions of TXNIP and ARRDC4.[3] This leads to a robust, dose-dependent downregulation of their mRNA and protein expression.[6] The reduction in TXNIP and ARRDC4, which are potent negative regulators of glucose uptake and insulin signaling, results in increased glucose uptake and enhanced insulin signaling, even in the absence of insulin.[3][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on gene expression, protein levels, and key metabolic processes as documented in preclinical studies.
Table 1: Effect of this compound on TXNIP and ARRDC4 mRNA Expression in Human Skeletal Myotubes
| Treatment Condition (24h) | TXNIP mRNA Level (Fold Change vs. Vehicle) | ARRDC4 mRNA Level (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| This compound (10 µM) | ~0.2 | ~0.3 |
| This compound (10 µM) + Oleate (100 µM) | ~0.4 | ~0.5 |
Data derived from Ahn, B. et al. J Clin Invest. 2016.[7]
Table 2: Dose-Dependent Downregulation of TXNIP by this compound in Human Skeletal Myotubes
| This compound Concentration (µM) | TXNIP mRNA Level (Fold Change vs. Vehicle) | TXNIP Protein Level (% of Vehicle) |
| 0 (Vehicle) | 1.0 | 100% |
| 1 | ~0.6 | ~75% |
| 3 | ~0.3 | ~50% |
| 10 | ~0.2 | ~25% |
Data derived from Ahn, B. et al. J Clin Invest. 2016.[7]
Table 3: Functional Effects of this compound in Human Skeletal Myotubes
| Parameter | This compound Concentration (µM) | Effect |
| Triacylglyceride (TAG) Synthesis | 1 | ~50% inhibition |
| 10 | ~75% inhibition | |
| Basal 2-Deoxyglucose (2-DG) Uptake | 10 | ~84% increase |
| Insulin-Stimulated 2-DG Uptake | 10 | Additive increase on top of insulin effect |
| TXNIP Promoter Activity | 1 | ~25% decrease |
| 3 | ~50% decrease | |
| 10 | ~60% decrease |
Data derived from Ahn, B. et al. J Clin Invest. 2016.[3]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the molecular pathways affected by this compound.
Caption: this compound signaling pathway.
Caption: Logical relationships of this compound's effects.
Detailed Experimental Protocols
The following are detailed protocols for key experiments based on the methodologies described in the primary literature and supplemented with standard laboratory procedures.
Cell Culture and Treatment
-
Cell Line: Primary human skeletal myoblasts.
-
Growth Medium: Skeletal Muscle Cell Growth Medium supplemented with growth factors.
-
Differentiation: To induce differentiation into myotubes, replace the growth medium with DMEM supplemented with 2% horse serum when myoblasts reach ~80-90% confluency. Allow cells to differentiate for 5-7 days.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in the appropriate cell culture medium to the final desired concentrations (e.g., 1, 3, 10 µM). Treat differentiated myotubes for 24 hours prior to downstream analysis. A vehicle control (DMSO) should be run in parallel.
Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is for the quantification of TXNIP and ARRDC4 mRNA levels.
Caption: Experimental workflow for qRT-PCR.
-
RNA Isolation: Following treatment, wash cells with ice-cold PBS and lyse them using a suitable reagent (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (TXNIP, ARRDC4) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.
Western Blotting for TXNIP
-
Protein Extraction: After treatment, lyse myotubes in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TXNIP (diluted in blocking buffer) overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should be used on the same membrane.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensities, normalizing TXNIP levels to the loading control.
2-Deoxyglucose (2-DG) Uptake Assay
-
Cell Preparation: Plate and differentiate human skeletal myotubes in 24-well plates. Treat with this compound or vehicle for 24 hours.
-
Starvation: Serum-starve the cells for 3-4 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Insulin Stimulation (Optional): For insulin-stimulated uptake, treat cells with 100 nM insulin for 30 minutes.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 0.5 µCi/mL [³H]-2-deoxyglucose and 10 µM unlabeled 2-deoxyglucose. Incubate for 10-15 minutes at 37°C.
-
Termination and Lysis: Stop the uptake by washing the cells three times with ice-cold PBS. Lyse the cells with 0.1 M NaOH.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Normalization: Normalize the counts to the total protein content of a parallel well, determined by a BCA assay.
MondoA Nuclear Localization by Immunofluorescence
-
Cell Seeding and Treatment: Grow myoblasts on glass coverslips and treat with this compound or vehicle for 24 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against MondoA diluted in blocking buffer for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. The localization of MondoA (cytoplasmic vs. nuclear) can be assessed by comparing the MondoA signal with the DAPI nuclear stain.
This guide provides a foundational understanding of this compound's action on TXNIP and ARRDC4. The provided data and protocols are intended to serve as a starting point for researchers to design and execute their own investigations into this promising area of metabolic research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - MondoA drives muscle lipid accumulation and insulin resistance [insight.jci.org]
- 6. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 7. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Pathways Modulated by SBI-477: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-477 is a small-molecule compound identified through high-throughput chemical biology screening that modulates fundamental cellular metabolic pathways.[1][2] Primarily characterized as an inhibitor of the transcription factor MondoA, this compound exerts coordinated effects on lipid homeostasis and insulin (B600854) signaling.[3][4] This technical guide provides an in-depth overview of the cellular pathways modulated by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades.
Core Mechanism of Action: Inhibition of MondoA
The primary mechanism of action of this compound is the deactivation of MondoA, a transcription factor that plays a crucial role in sensing intracellular glucose and energy levels.[3] MondoA forms a heterodimer with the protein Mlx and translocates to the nucleus to regulate the expression of genes involved in lipid synthesis and insulin signaling suppression.[3] this compound treatment leads to the inhibition of MondoA's transcriptional activity, which in turn prevents the expression of its target genes.[3][4] This inhibitory action is central to the diverse effects of this compound on cellular metabolism.
Cellular Pathways Modulated by this compound
Downregulation of MondoA Target Genes: TXNIP and ARRDC4
This compound treatment results in the reduced expression of key MondoA target genes, including thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][3][5] Both TXNIP and ARRDC4 are known negative regulators of insulin signaling.[3][4] By suppressing the transcription of these genes, this compound effectively removes a brake on the insulin signaling pathway, leading to enhanced glucose uptake.[3]
Enhancement of Insulin Signaling
A significant consequence of MondoA inhibition by this compound is the potentiation of insulin signaling, even in the absence of insulin.[3][4] Treatment with this compound leads to increased phosphorylation of key downstream effectors in the insulin signaling cascade, such as Akt.[3] This activation of insulin signaling is a direct result of the downregulation of the insulin pathway suppressors TXNIP and ARRDC4.[2][3][5]
Inhibition of Triacylglyceride (TAG) Synthesis and Modulation of Lipid Metabolism
This compound is a potent inhibitor of triacylglyceride (TAG) synthesis and neutral lipid accumulation in human skeletal myocytes.[1][3][4] The compound effectively reduces the expansion of cellular diacylglycerol (DAG) and TAG pools, particularly in the context of oleate (B1233923) loading.[3][6] This effect is attributed to the reduced expression of genes involved in TAG synthesis, a downstream consequence of MondoA inhibition.[3][4]
Stimulation of Glucose Uptake
By enhancing insulin signaling, this compound stimulates glucose uptake in human skeletal myotubes.[3][4][5] This effect is observed even under basal conditions (without insulin stimulation), highlighting the compound's ability to sensitize cells to glucose absorption.[3]
Crosstalk with AMPK and mTORC1 Signaling
Interestingly, while this compound activates insulin signaling, which would be expected to activate mTORC1, it has been observed to reduce the phosphorylation of the mTORC1 target S6K.[4] This paradoxical effect is explained by the concurrent activation of AMP-activated protein kinase (AMPK), a known inhibitor of mTOR signaling.[4] Therefore, it is proposed that this compound-mediated AMPK activation overrides the upstream activation of insulin signaling to inhibit mTORC1 activity.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on this compound treatment.
Table 1: Effect of this compound on Triglyceride Levels in Human Skeletal Myotubes [1][3]
| This compound Concentration | Triglyceride Levels (% of DMSO Vehicle Control) |
| Dose Range | Dose-dependent reduction |
Note: Specific percentage reductions at different concentrations were presented graphically in the source material and are described here qualitatively.
Table 2: Effect of this compound on Gene Expression in Human Myotubes [3][7]
| Gene | Treatment | Fold Change vs. Vehicle |
| TXNIP | 10 µM this compound | Significant Decrease |
| ARRDC4 | 10 µM this compound | Significant Decrease |
| TXNIP | Dose-range this compound | Dose-dependent Decrease |
Table 3: Effect of this compound on Glucose (2-DG) Uptake and Glycogen Synthesis in Human Skeletal Myotubes [3][4]
| Treatment | Condition | 2-DG Uptake | Glycogen Synthesis |
| This compound (indicated conc.) | No Insulin | Significant Increase | Significant Increase |
| This compound (indicated conc.) | With Insulin (100 nM) | Further Significant Increase | Further Significant Increase |
Table 4: Effect of this compound on Cellular Diacylglycerol (DAG) and Triacylglycerol (TAG) Pools in Oleate-Loaded Myocytes [3][6]
| Treatment | Analyte | Change vs. Vehicle |
| 10 µM this compound | Total Mean TAG Levels | Significant Reduction |
| 10 µM this compound | Total Mean DAG Levels | Significant Reduction |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
Primary human skeletal myotubes were grown and differentiated in 24-well plates.[5] For experimental treatments, cells were incubated with the indicated concentrations of this compound for 24 hours.[3][5] In studies involving oleate loading, myotubes were exposed to 100 µM oleate in the presence of DMSO vehicle or 10 µM this compound for 24 hours.[3][6]
Triglyceride Measurement
Triglyceride levels in human skeletal myotubes were measured following a 24-hour exposure to this compound.[1][3] Neutral lipid accumulation was visualized using AdipoRed staining, with cell nuclei counterstained with DAPI.[1][3]
Quantitative Real-Time PCR (qRT-PCR)
To determine mRNA levels of TXNIP and ARRDC4, total RNA was extracted from treated human myotubes.[7] Following reverse transcription, qRT-PCR was performed. Gene expression was normalized to a housekeeping gene and is presented relative to vehicle-treated cells.[7]
Western Blot Analysis
The effect of this compound on TXNIP protein levels and the phosphorylation status of insulin signaling proteins (e.g., Akt, S6K) was assessed by Western blot analysis.[3][4][7] Cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
Glucose Uptake Assay
Glucose uptake was measured by quantifying the uptake of 2-deoxyglucose (2-DG).[3] Human skeletal myotubes were incubated with this compound for 24 hours and then treated with or without 100 nM insulin for 30 minutes before the addition of 2-DG.[3][4]
Quantitative Lipidomic Analysis
To assess the effects of this compound on TAG and DAG species, quantitative lipidomic analyses were performed on extracts of oleate-loaded human skeletal myotubes following a 24-hour exposure to this compound.[3][6]
Luciferase Reporter Assay
The activity of the TXNIP promoter was measured using a luciferase reporter construct.[3][4] H9c2 skeletal myocytes were transfected with a plasmid containing the human TXNIP promoter upstream of a luciferase gene.[3] Following treatment with this compound, luciferase activity was measured and is reported as relative luciferase units (RLU).[3][4]
Chromatin Immunoprecipitation (ChIP)-qRT-PCR
ChIP-qRT-PCR analysis was performed to determine the occupancy of MondoA on the promoters of TXNIP and ARRDC4.[3] Human skeletal myotubes were treated with this compound, and chromatin was immunoprecipitated with an anti-MondoA antibody or an IgG control.[3] The abundance of the promoter regions in the immunoprecipitated DNA was quantified by qRT-PCR.[3]
Visualizations
Signaling Pathways
References
- 1. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 2. | BioWorld [bioworld.com]
- 3. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 5. selleckchem.com [selleckchem.com]
- 6. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 7. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
An In-depth Technical Guide to SBI-477: A Novel Modulator of Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-477 is a small molecule probe that has emerged as a significant tool for studying the intricate relationship between cellular lipid homeostasis and insulin (B600854) signaling.[1] It was identified through a high-throughput chemical biology screen for its ability to coordinately inhibit the synthesis of triacylglycerides (TAG) and enhance basal glucose uptake in human skeletal myocytes.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental protocols and quantitative data to support further research and development.
Chemical Structure and Properties
This compound is a synthetic compound with the molecular formula C24H27N3O4S and a molecular weight of 465.56 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H27N3O4S | MedChemExpress |
| Molecular Weight | 465.56 | MedChemExpress |
| Appearance | A crystalline solid | - |
| Solubility | Soluble in DMSO | MedChemExpress |
Mechanism of Action: Inhibition of the MondoA Signaling Pathway
This compound exerts its effects by deactivating the transcription factor MondoA, a key regulator of cellular metabolism.[3][4] MondoA, in partnership with its obligate heterodimer Mlx, translocates to the nucleus in response to intracellular glucose-6-phosphate levels and activates the transcription of genes involved in both lipid synthesis and the suppression of insulin signaling.[5]
By inhibiting MondoA, this compound leads to the reduced expression of key target genes, including:
-
Thioredoxin-interacting protein (TXNIP): A potent inhibitor of glucose uptake.[1]
-
Arrestin domain-containing 4 (ARRDC4): Another negative regulator of insulin signaling.[1]
The downregulation of TXNIP and ARRDC4 alleviates the suppression of the insulin signaling pathway, leading to increased glucose uptake. Concurrently, the inhibition of MondoA also reduces the expression of genes involved in triacylglyceride synthesis, resulting in decreased lipid accumulation.[1]
Caption: this compound inhibits MondoA, preventing the transcription of genes that suppress glucose uptake and promote TAG synthesis.
Quantitative Data
This compound has been shown to be a potent inhibitor of triacylglyceride accumulation in various cell types.
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Triacylglyceride Accumulation | Rat H9c2 Myocytes | EC50 | 100 nM | MedChemExpress |
| Triacylglyceride Accumulation | Human Skeletal Myotubes | EC50 | 1 µM | MedChemExpress |
In Vivo Studies with SBI-993
For in vivo studies, an analog of this compound, named SBI-993, was developed with improved potency and pharmacokinetic properties.[6]
Table 3: Properties of SBI-993
| Property | Description | Reference |
| Molecular Formula | C23H24N4O4S | MedChemExpress |
| Molecular Weight | 452.53 | MedChemExpress |
| In Vivo Activity | Reduces muscle and liver TAG levels, enhances insulin signaling, and improves glucose tolerance in mice on a high-fat diet. | [1] |
Note: Specific pharmacokinetic parameters such as half-life, Cmax, and bioavailability for SBI-993 are not publicly available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Triacylglyceride Synthesis Assay
This protocol is adapted from the methods used in the primary characterization of this compound.
Objective: To quantify the effect of this compound on triacylglyceride accumulation in cultured cells.
Materials:
-
Human skeletal myotubes
-
Cell culture medium
-
Oleic acid complexed to fatty acid-free BSA
-
This compound
-
AdipoRed Assay Reagent
-
Phosphate-buffered saline (PBS)
-
Formaldehyde
-
Fluorometer
Procedure:
-
Seed human skeletal myotubes in a 96-well plate and differentiate for 7 days.
-
On day 7, prepare a 100 µM solution of oleic acid complexed to fatty acid-free BSA in the cell culture medium.
-
Prepare serial dilutions of this compound in the oleic acid-containing medium.
-
Remove the existing medium from the cells and add the medium containing oleic acid and the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24 hours.
-
After incubation, carefully aspirate the medium.
-
Fix the cells with formaldehyde.
-
Wash the cells with PBS.
-
Stain the cells with AdipoRed Assay Reagent according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorometer with excitation at 485 nm and emission at 572 nm.
-
The signal intensity is proportional to the amount of accumulated triacylglycerides.
Glucose Uptake Assay
This protocol is a standard method for measuring glucose uptake in cultured cells.
Objective: To determine the effect of this compound on glucose uptake.
Materials:
-
Human skeletal myotubes
-
Cell culture medium
-
This compound
-
2-deoxy-[³H]-glucose (radiolabeled) or a fluorescent glucose analog (e.g., 2-NBDG)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin (optional, for stimulated uptake)
-
Phloretin (inhibitor control)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed human skeletal myotubes in a 24-well plate and differentiate.
-
Treat the cells with the desired concentration of this compound or vehicle for 24 hours.
-
Wash the cells twice with warm KRH buffer.
-
Incubate the cells in KRH buffer for 30 minutes to serum starve.
-
For insulin-stimulated glucose uptake, add insulin to the designated wells for 20 minutes.
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-[³H]-glucose or a fluorescent glucose analog. For a negative control, add the glucose analog along with phloretin.
-
Incubate for 10 minutes.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
If using a radiolabel, transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter. If using a fluorescent analog, measure the fluorescence of the lysate using a fluorescence plate reader.
-
Normalize the glucose uptake to the total protein content of each well.
Caption: High-level workflow for key experiments involving this compound and its in vivo analog, SBI-993.
Conclusion
This compound is a valuable pharmacological tool for dissecting the molecular pathways that link nutrient sensing, lipid metabolism, and insulin action. Its ability to inhibit MondoA and consequently modulate the expression of key metabolic regulators provides a unique mechanism for further investigation. The in vivo efficacy of its analog, SBI-993, in improving metabolic parameters in a diet-induced obesity model suggests that targeting the MondoA pathway may hold therapeutic potential for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. This guide provides a foundational resource for researchers to design and execute further studies aimed at elucidating the full therapeutic and research potential of this compound and related compounds.
References
- 1. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fujifilmcdi.com [fujifilmcdi.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. takara.co.kr [takara.co.kr]
SBI-477: A Novel Modulator of Metabolic Homeostasis
An In-depth Technical Guide on its Core Mechanism and Impact
This technical guide provides a comprehensive overview of SBI-477, a small molecule identified to have a significant impact on metabolic homeostasis. The document is intended for researchers, scientists, and drug development professionals interested in novel therapeutic avenues for metabolic disorders. We will delve into the core mechanism of action of this compound, present key experimental data, and provide detailed protocols for the cited experiments.
Core Mechanism of Action
This compound is an insulin (B600854) signaling inhibitor that exerts its effects by deactivating the transcription factor MondoA.[1] This deactivation leads to a cascade of downstream events, primarily the reduced expression of the insulin pathway suppressors Thioredoxin-Interacting Protein (TXNIP) and Arrestin Domain-Containing 4 (ARRDC4).[1][2][3][4][5] The coordinated action of this compound results in the inhibition of triacylglyceride (TAG) synthesis and an enhancement of basal glucose uptake in human skeletal myocytes.[1][2][3]
The significance of this mechanism lies in its ability to uncouple intramuscular lipid accumulation from insulin resistance.[2][3] Chronic caloric excess often leads to the accumulation of lipids in muscle cells, a condition strongly associated with the development of insulin resistance.[2][3] By simultaneously reducing TAG synthesis and promoting glucose uptake, this compound presents a promising strategy to combat lipotoxicity and improve glucose tolerance.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Effect of this compound on Triglyceride Levels in Human Skeletal Myotubes
| This compound Concentration | Triglyceride Levels (% of DMSO Vehicle Control) |
| 0.1 µM | ~90% |
| 1 µM | ~70% |
| 10 µM | ~50% |
Data is representative of experiments where human skeletal myotubes were exposed to 100 µM oleate (B1233923) for 24 hours.[2][6]
Table 2: Effect of this compound on Glucose Uptake in Human Skeletal Myotubes
| This compound Concentration | Basal Glucose Uptake (Fold Change vs. Vehicle) | Insulin-Stimulated Glucose Uptake (Fold Change vs. Vehicle with Insulin) |
| 1 µM | ~1.2 | ~1.3 |
| 10 µM | ~1.8 | ~2.0 |
Human skeletal myotubes were treated with this compound for 24 hours, followed by a 30-minute incubation with or without 100 nM insulin.[5][7] At a concentration of 10 µM, this compound increased both basal and insulin-stimulated glucose uptake by approximately 84%.[6]
Table 3: Effect of this compound on Gene Expression in Human Skeletal Myotubes
| Gene | This compound Treatment (10 µM for 24 hours) |
| TXNIP mRNA Levels | Decreased |
| ARRDC4 mRNA Levels | Decreased |
Gene expression was measured by quantitative reverse transcription PCR (qRT-PCR).[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: this compound signaling pathway in skeletal myocytes.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Line: Primary human skeletal myotubes.[1]
-
Culture and Differentiation: Myoblasts are grown and differentiated in 24-well plates according to standard protocols.[1]
-
Treatment: Differentiated myotubes are treated with the indicated concentrations of this compound or vehicle (DMSO) for 24 hours.[1] For experiments investigating the effect on lipid accumulation, cells are co-incubated with 100 µM oleic acid complexed to fatty acid-free BSA.[6]
Triglyceride Measurement
-
Cell Preparation: After treatment, human skeletal myotubes are washed with phosphate-buffered saline (PBS).
-
Staining: Cells are fixed with formaldehyde (B43269) and stained with AdipoRed reagent.[6]
-
Quantification: Triglyceride accumulation is measured by reading the fluorescence signal intensity at an excitation of 540 nm and an emission of 590 nm using a microplate reader.[6]
Glucose Uptake Assay
-
Cell Preparation: After a 24-hour treatment with this compound, myotubes are washed and incubated in serum-free media.[5][7]
-
Insulin Stimulation: Cells are treated with or without 100 nM insulin for 30 minutes.[5][7]
-
Glucose Uptake: Glucose uptake is measured by adding [³H]-2-deoxyglucose (2-DG) and incubating for a specified time.
-
Lysis and Scintillation Counting: Cells are lysed, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Normalization: The results are normalized to the total protein content of each well.
Quantitative Reverse Transcription PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from treated myotubes using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: qRT-PCR is performed using gene-specific primers for TXNIP, ARRDC4, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative mRNA levels are calculated using the ΔΔCt method.[3]
Western Blot Analysis
-
Protein Extraction: Whole-cell lysates are prepared from treated myotubes.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against TXNIP, phosphorylated Akt (S473), and total Akt, followed by incubation with HRP-conjugated secondary antibodies.[6]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software.[3]
In Vivo Studies
While most of the detailed data is from in vitro studies with this compound, an analog of this compound has been evaluated in mice fed a high-fat diet.[2][3][4] This analog was found to:
These findings suggest that the beneficial metabolic effects of targeting the MondoA pathway observed in vitro can be translated to an in vivo setting.[2][3]
Conclusion
This compound represents a novel chemical probe for dissecting the complex interplay between lipid metabolism and insulin signaling in skeletal muscle. Its unique mechanism of action, centered on the deactivation of MondoA, offers a promising therapeutic strategy for conditions characterized by insulin resistance and lipotoxicity. The data presented in this guide highlights the potential of this compound and its analogs to improve metabolic homeostasis. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this class of compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 3. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 4. | BioWorld [bioworld.com]
- 5. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 7. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
Initial In Vitro Characterization of SBI-477: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-477 is a small molecule inhibitor of insulin (B600854) signaling that functions by deactivating the transcription factor MondoA.[1][2][3] This deactivation leads to the reduced expression of key insulin pathway suppressors, namely thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][3] The downstream effects of this compound culminate in a dual action: the coordinate inhibition of triacylglyceride (TAG) synthesis and the enhancement of basal glucose uptake in human skeletal myocytes.[1][2][3][4] This technical guide provides a comprehensive overview of the initial in vitro characterization of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by targeting the transcription factor MondoA. In states of caloric excess, MondoA is persistently activated, leading to increased myocyte lipid storage and insulin resistance. This compound deactivates MondoA, thereby reducing the expression of its target genes, including TXNIP and ARRDC4.[1][2][3][5] These two proteins are negative regulators of insulin signaling.[3][5] By suppressing their expression, this compound effectively stimulates insulin signaling, which in turn promotes glucose uptake and inhibits the synthesis of triacylglycerides.[1][2][5]
Signaling Pathway of this compound
Caption: this compound deactivates MondoA, inhibiting the expression of TXNIP and ARRDC4.
Quantitative In Vitro Data
The following tables summarize the key quantitative data obtained from in vitro studies of this compound.
| Parameter | Cell Line | Value | Reference |
| EC50 for TAG Accumulation Inhibition | Rat H9c2 Myocytes | 100 nM | [2] |
| EC50 for TAG Accumulation Inhibition | Human Skeletal Myotubes | 1 µM | [2] |
| EC50 for Basal Glucose Uptake Enhancement | Human Skeletal Myocytes | 1 µM | [4] |
EC50: Half-maximal effective concentration
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
Cell Culture
-
Primary Human Skeletal Myotubes: Primary human skeletal myoblasts are cultured and differentiated into myotubes in 24-well plates according to standard protocols.
-
H9c2 Myocytes: Rat H9c2 myoblasts are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and differentiated into myocytes by reducing the serum concentration.
Triglyceride (TAG) Synthesis Assay
This assay measures the incorporation of radiolabeled fatty acids into triglycerides.
Experimental Workflow for TAG Synthesis Assay
Caption: Workflow for measuring triacylglyceride synthesis in myotubes.
Detailed Protocol:
-
Cell Treatment: Differentiated primary human skeletal myotubes in 24-well plates are treated with the desired concentrations of this compound for 24 hours.[1]
-
Cell Rinsing: Following treatment, the cells are rinsed three times with phosphate-buffered saline (PBS).[6]
-
Radiolabeling: Cells are then incubated in a medium containing 125 µM [3H]-palmitic acid (60 Ci/mmol) bound to fatty acid-free albumin and 1 mM carnitine for 2 hours at 37°C.[6]
-
Extraction: The cell medium is transferred to a tube containing cold 10% trichloroacetic acid (TCA).[6]
-
Centrifugation: The tubes are centrifuged at 8,500 x g for 10 minutes at 4°C.[6]
-
Purification: The supernatant is collected, mixed with 6N NaOH, and applied to an ion-exchange resin.[6]
-
Measurement: The eluate is collected and the radioactivity is measured using a liquid scintillation analyzer.[6]
-
Normalization: The results are normalized to the total protein amount in each well.[6]
Glucose Uptake Assay
This assay measures the uptake of a glucose analog, 2-deoxyglucose (2-DG), by the cells.
Experimental Workflow for Glucose Uptake Assay
Caption: Workflow for measuring glucose uptake in myotubes.
Detailed Protocol:
-
Cell Treatment: Differentiated human skeletal myotubes are incubated with this compound at concentrations ranging from 0.3 to 10 µM for 24 hours.[2][7]
-
Insulin Stimulation (Optional): For insulin-stimulated glucose uptake, cells are treated with or without 100 nM insulin for 30 minutes.[7]
-
2-DG Incubation: The rate of 2-deoxyglucose (2-DG) uptake is then measured according to standard protocols, often involving a radiolabeled 2-DG tracer.
-
Measurement and Normalization: The amount of 2-DG taken up by the cells is quantified and normalized to the total protein content.
TXNIP Promoter Activity Assay (Luciferase Reporter Assay)
This assay is used to determine the effect of this compound on the transcriptional activity of the TXNIP gene promoter.
Experimental Workflow for Luciferase Reporter Assay
Caption: Workflow for assessing TXNIP promoter activity.
Detailed Protocol:
-
Transfection: H9c2 skeletal myocytes are transfected with a luciferase reporter construct containing approximately 1.5 kb of the human TXNIP promoter. A control vector (e.g., pGL3) is used for comparison.[5]
-
Cell Treatment: The transfected cells are then treated with this compound at the desired concentrations.[5]
-
Luciferase Assay: The activity of the TXNIP promoter is measured by quantifying the luciferase reporter gene expression using a luminometer. The results are typically expressed as relative luciferase units (RLU).[5]
Summary and Conclusion
This compound is a promising small molecule that modulates cellular metabolism through the deactivation of the transcription factor MondoA. The in vitro data presented in this guide demonstrate its ability to coordinately inhibit triglyceride synthesis and enhance glucose uptake in skeletal myocytes. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic potential of this compound and other MondoA inhibitors for metabolic diseases.
References
- 1. fujifilmcdi.com [fujifilmcdi.com]
- 2. Glucose Uptake and Insulin Response in Tissue-engineered Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Glucose uptake measurements in cellular models [bio-protocol.org]
An In-depth Technical Guide to the Pharmacodynamics of SBI-477
This technical guide provides a comprehensive overview of the pharmacodynamics of SBI-477, a small-molecule probe that has been identified as a significant modulator of cellular metabolism. The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, experimental validation, and potential therapeutic implications.
Executive Summary
This compound is a novel insulin (B600854) signaling inhibitor that functions by deactivating the transcription factor MondoA.[1] This deactivation leads to a cascade of downstream effects, primarily the reduced expression of thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4), which are known suppressors of the insulin pathway.[1][2][3][4] The principal outcomes of this compound's action are the coordinated inhibition of triacylglyceride (TAG) synthesis and the enhancement of basal glucose uptake in human skeletal myocytes.[1][2] These dual actions position this compound and its analogs as potential therapeutic agents for conditions associated with insulin resistance and lipotoxicity.[3]
Mechanism of Action: The MondoA Signaling Pathway
This compound exerts its effects by targeting the transcription factor MondoA. In its active state, MondoA translocates to the nucleus and promotes the transcription of genes involved in TAG synthesis, as well as genes that suppress insulin signaling, such as TXNIP and ARRDC4.[2][4] By deactivating MondoA, this compound effectively reduces the nuclear levels of this transcription factor, leading to the downregulation of its target genes.[2] This, in turn, relieves the suppression of insulin signaling, resulting in increased glucose uptake and reduced lipid accumulation in skeletal muscle cells.[2] The effects of this compound on insulin signaling are observed after a 24-hour exposure, indicating a mechanism that involves changes in gene expression rather than acute receptor engagement.[2]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative effects of this compound observed in in vitro studies using primary human skeletal myotubes.
Table 1: Effect of this compound on Glucose Metabolism
| Parameter | Concentration | Treatment Duration | Observation |
| Basal Glucose Uptake | 10 µM | 24 hours | ~84% increase |
| Insulin-Stimulated Glucose Uptake | 10 µM | 24 hours | Additive effect with insulin |
| Glycogen Synthesis | 10 µM | 24 hours | Enhanced |
Data sourced from studies on human skeletal myotubes.[2]
Table 2: Effect of this compound on Lipid Metabolism and Gene Expression
| Parameter | Concentration | Treatment Duration | Observation |
| Triglyceride Levels | Dose-dependent | 24 hours | Inhibition of oleate-induced accumulation |
| TXNIP mRNA Levels | 10 µM | 24 hours | Significant reduction |
| ARRDC4 mRNA Levels | 10 µM | 24 hours | Significant reduction |
| TXNIP Protein Levels | Dose-dependent | 24 hours | Reduction |
Data sourced from studies on human skeletal myotubes.[2][4]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the characterization of this compound's pharmacodynamics.
Primary human skeletal myotubes are grown and differentiated in 24-well plates.[1] For experimental purposes, cells are treated with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (DMSO) for a specified duration, typically 24 hours.[1][2] In studies investigating lipid accumulation, cells are often co-incubated with oleic acid (100 µM) to induce a lipotoxic environment.[4]
Glucose uptake is assessed by measuring the uptake of 2-deoxyglucose (2-DG). Following treatment with this compound, myotubes are incubated with or without insulin (100 nM) for 30 minutes before the addition of 2-DG.[2] The rate of 2-DG uptake is then quantified to determine the effect of the compound on glucose transport into the cells.[2]
To visualize and quantify changes in intracellular neutral lipids, AdipoRed staining is utilized.[2][4] After treatment, human skeletal myotubes are fixed with formaldehyde (B43269) and stained with AdipoRed reagent.[4] The accumulation of triglycerides is then measured by assessing the signal intensity at an excitation of 540 nm and an emission of 590 nm.[4] Cell nuclei can be counterstained with DAPI for visualization.[2]
The impact of this compound on the expression of target genes is determined by quantitative reverse transcription PCR (qRT-PCR).[4] Following cell treatment and lysis, RNA is extracted and reverse-transcribed into cDNA. qRT-PCR is then performed to measure the relative mRNA levels of genes such as TXNIP and ARRDC4.[4]
Changes in protein levels and phosphorylation states of key signaling molecules are assessed by Western blotting. After treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest, such as TXNIP, phosphorylated Akt (S473), and total Akt.[4]
In Vivo Corroboration
While the majority of detailed pharmacodynamic studies have been conducted in vitro, the therapeutic potential of targeting the MondoA pathway has been explored in vivo. An analog of this compound, when administered to mice on a high-fat diet, was shown to suppress TXNIP expression, reduce both muscle and liver TAG levels, enhance insulin signaling, and improve overall glucose tolerance.[3][4] These findings suggest that the mechanism of action observed in cultured myocytes is translatable to a whole-organism context.[3]
Conclusion
This compound is a valuable chemical probe for elucidating the role of MondoA in integrating cellular lipid and glucose metabolism. Its ability to simultaneously inhibit TAG synthesis and enhance insulin signaling in skeletal myocytes highlights the therapeutic potential of targeting this pathway for metabolic diseases. The detailed pharmacodynamic data and experimental protocols presented in this guide provide a solid foundation for further research and development in this area.
References
The Foundational Science Behind SBI-477's Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-477 is a novel small molecule probe that has been identified as a potent modulator of cellular metabolism, specifically impacting insulin (B600854) signaling and lipid homeostasis. This technical guide provides an in-depth overview of the foundational science elucidating the mechanism of action of this compound. Through the deactivation of the transcription factor MondoA, this compound coordinately inhibits triacylglyceride (TAG) synthesis and enhances basal glucose uptake in human skeletal myocytes. This document summarizes the key quantitative data, details the experimental protocols used to derive these findings, and provides visual representations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound stimulates insulin signaling by deactivating the transcription factor MondoA.[1][2][3][4][5] This deactivation leads to the reduced expression of key insulin pathway suppressors, namely thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][3][4][5][6] The downstream effects of this action are two-fold: the inhibition of triacylglyceride (TAG) synthesis and an enhancement of basal glucose uptake in human skeletal myocytes.[1][3][4][7]
Signaling Pathway Diagram
Caption: this compound signaling cascade in human skeletal myocytes.
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the in vitro effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | EC50 | Source |
| Triacylglyceride (TAG) Synthesis Inhibition | Human Skeletal Myocytes | 100 nM | [7] |
| Basal Glucose Uptake Enhancement | Human Skeletal Myocytes | 1 µM | [7] |
Table 2: Effects of this compound on Glucose Metabolism in Human Skeletal Myotubes
| Treatment | Condition | Effect | Source |
| 10 µM this compound | Basal | ~84% increase in glucose uptake | [6] |
| 10 µM this compound | Insulin-Stimulated | Additive increase in glucose uptake | [6] |
| This compound | - | Enhanced glycogen (B147801) synthesis rates | [6] |
Experimental Protocols
Cell Culture and Differentiation
-
Cell Line: Primary human skeletal myotubes.[1]
-
Culture Conditions: Cells were grown and differentiated in 24-well plates.[1]
-
Differentiation Protocol: Myotubes were differentiated for 8 days prior to experimentation.[6]
Compound Treatment
-
Compound: this compound, chemical structure available.[2][3]
-
Vehicle Control: DMSO.[2]
-
Treatment Duration: Cells were treated with the indicated concentrations of this compound for 24 hours.[1][2]
Triglyceride (TAG) Accumulation Assay
-
Oleic Acid Loading: On day 7 of differentiation, cells were treated with 100 µM oleic acid complexed to fatty acid-free BSA, along with the test compound, for 24 hours.[6]
-
Staining: Following incubation, cells were fixed with formaldehyde (B43269) and stained with AdipoRed.[6]
-
Quantification: TAG accumulation was measured using signal intensity at an excitation of 540 nm and an emission of 590 nm.[6]
Glucose Uptake Assay
-
Treatment: Differentiated human skeletal myotubes were incubated with this compound at the indicated concentrations for 24 hours.[2]
-
Insulin Stimulation (if applicable): Cells were treated with or without 100 nM insulin for 30 minutes.[2]
-
Measurement: Glucose (2-DG) uptake rates were measured.[2]
Western Blot Analysis
-
Purpose: To determine the phosphorylation levels of key proteins in the insulin signaling pathway.
-
Targets: Phospho-Akt (S473) and total Akt levels were assessed.[6]
Gene Expression Analysis
-
Method: siRNA-mediated knockdown (KD) studies were performed in human skeletal myocytes to investigate the role of MondoA.[2]
-
Target Genes: Expression levels of TXNIP and ARRDC4 were measured following MondoA KD and compared to the effects of this compound treatment.[2]
Experimental and Logical Workflows
High-Throughput Screening Workflow
Caption: High-throughput screening workflow for this compound identification.
In Vivo Analog Studies
An analog of this compound, designated SBI-993, with improved potency and pharmacokinetic properties, was evaluated in vivo.[8] In mice fed a high-fat diet, SBI-993 was shown to:
-
Suppress TXNIP expression.[5]
-
Reduce muscle and liver TAG levels.[5]
-
Enhance insulin signaling.[5]
-
Improve glucose tolerance.[5]
These in vivo findings with an analog further validate the therapeutic potential of targeting the MondoA-directed pathway.[3][5]
Conclusion
The foundational science behind this compound demonstrates its role as a key chemical probe for dissecting the intricate relationship between lipid metabolism and insulin signaling. By targeting the transcription factor MondoA, this compound initiates a cascade of events that culminates in reduced lipotoxicity and enhanced glucose uptake in skeletal myocytes. The detailed experimental protocols and quantitative data presented herein provide a solid framework for further research and development of therapeutic agents targeting this pathway for conditions such as insulin resistance and type 2 diabetes. The successful in vivo application of a structurally related analog underscores the translational potential of this scientific foundation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 4. This compound | TargetMol [targetmol.com]
- 5. | BioWorld [bioworld.com]
- 6. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 7. This compound |cas 781628-99-7|DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
Preliminary Studies on the Biological Activity of SBI-477: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary biological activities of SBI-477, a novel small molecule insulin (B600854) signaling sensitizer. The information presented herein is a synthesis of preclinical data, focusing on the compound's mechanism of action, supported by quantitative data and detailed experimental methodologies.
Executive Summary
This compound is a chemical probe that has been identified as a potent modulator of insulin signaling and lipid metabolism in skeletal myocytes.[1][2][3] It acts by deactivating the transcription factor MondoA, a key regulator of metabolic gene expression.[1][2][3][4][5][6][7] This deactivation leads to the coordinated inhibition of triacylglyceride (TAG) synthesis and an enhancement of basal glucose uptake.[1][2][4][5][7] The primary mechanism involves the reduced expression of the insulin pathway suppressors, thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][4][5][6][7] These preliminary findings suggest that the MondoA-directed pathway may be a promising therapeutic target for conditions associated with insulin resistance and lipotoxicity.[5][7]
Mechanism of Action
This compound stimulates insulin signaling through a mechanism that does not directly involve the insulin receptor.[5] Instead, its effects are mediated by the deactivation of the transcription factor MondoA.[1][2][5][6] Under conditions of nutrient excess, MondoA translocates to the nucleus and activates the transcription of genes that promote energy storage and suppress insulin signaling. This compound induces the exclusion of MondoA from the nucleus, thereby inhibiting its transcriptional activity.[1][8]
The key downstream effect of MondoA deactivation by this compound is the reduced expression of TXNIP and ARRDC4.[5][7] These proteins are known negative regulators of insulin signaling.[5][7] By suppressing their expression, this compound effectively removes a brake on the insulin signaling cascade, leading to increased phosphorylation of key downstream effectors such as IRS-1 and Akt.[1][5] This enhanced signaling culminates in increased glucose uptake by the cells.[5]
Concurrently, the inhibition of MondoA by this compound leads to a decrease in the expression of genes involved in triacylglyceride synthesis, resulting in reduced lipid accumulation within myocytes.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound.
| Parameter | Cell Line | EC50 | Reference |
| Inhibition of Triacylglyceride (TAG) Accumulation | Rat H9c2 Myocytes | 100 nM | [1] |
| Inhibition of Triacylglyceride (TAG) Accumulation | Human Skeletal Myotubes | 1 µM | [1] |
Table 1: Potency of this compound in Inhibiting Triacylglyceride Accumulation
| Parameter | Cell Line | This compound Concentration | Effect | Reference |
| Basal and Insulin-Stimulated Glucose Uptake | Human Skeletal Myotubes | 10 µM | ~84% increase | [5] |
| TXNIP and ARRDC4 Gene Expression | Human Skeletal Myotubes | 10 µM | Significant reduction | [5][7] |
| MondoA Nuclear Localization | Human Skeletal Myoblasts | 10 µM | Near-complete nuclear exclusion | |
| Phosphorylation of Akt (Ser473) | Human Skeletal Myotubes | 10 µM | Increased | [5] |
| Tyrosine Phosphorylation of IRS-1 | Human Skeletal Myotubes | 10 µM | Increased | [1] |
| Serine Phosphorylation of IRS-1 (Ser636/639) | Human Skeletal Myotubes | 10 µM | Decreased | [1] |
Table 2: In Vitro Effects of this compound at a 10 µM Concentration
Signaling and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Cell Culture and Treatment
Primary human skeletal myotubes or H9c2 rat myoblasts are cultured to differentiation in appropriate media. For lipid accumulation studies, cells are treated with 100 µM oleic acid complexed to fatty acid-free BSA for 24 hours. Concurrently, cells are treated with this compound at desired concentrations (e.g., 0.1 to 10 µM) or a DMSO vehicle control for 24 hours.
Triglyceride Accumulation Assay (AdipoRed)
-
Cell Preparation: Culture and treat cells in a 96-well plate as described in 5.1.
-
Reagent Preparation: Prepare AdipoRed Assay Reagent according to the manufacturer's instructions.
-
Staining: After treatment, wash the cells with Phosphate-Buffered Saline (PBS). Add the AdipoRed reagent diluted in PBS to each well.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.
-
Quantification: Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~572 nm.
Glucose Uptake Assay ([³H]-2-Deoxyglucose)
-
Cell Preparation: Culture and treat cells in 12- or 24-well plates.
-
Starvation: Serum-starve the cells for 3-6 hours in Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
-
Stimulation: Treat cells with or without insulin (e.g., 100 nM) for 30 minutes.
-
Glucose Uptake: Initiate glucose uptake by adding KRPH buffer containing [³H]-2-deoxyglucose (0.5 µCi/mL) and unlabeled 2-deoxyglucose.
-
Termination: After 5-10 minutes, terminate the uptake by washing the cells rapidly with ice-cold PBS.
-
Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
Western Blot Analysis
-
Protein Extraction: After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors. For nuclear/cytoplasmic fractionation, use a specialized kit according to the manufacturer's protocol.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-TXNIP, anti-MondoA, anti-Lamin A/C, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Reverse Transcription PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from treated cells using a commercial kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using a SYBR Green master mix with specific primers for TXNIP, ARRDC4, and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Luciferase Reporter Assay
-
Transfection: Co-transfect H9c2 cells with a luciferase reporter plasmid containing the human TXNIP promoter and a Renilla luciferase control plasmid for normalization.
-
Treatment: After 24 hours, treat the transfected cells with this compound or vehicle control for another 24 hours.
-
Lysis and Measurement: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.
Chromatin Immunoprecipitation (ChIP)-qRT-PCR
-
Cross-linking: Cross-link protein to DNA in treated human skeletal myotubes by adding formaldehyde (B43269) directly to the culture medium.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an anti-MondoA antibody or a control IgG.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the MondoA binding sites on the TXNIP and ARRDC4 promoters. Analyze the enrichment relative to the input and IgG controls.
Conclusion and Future Directions
The preliminary data on this compound highlight its potential as a tool to probe the intricate relationship between lipid metabolism and insulin signaling. By targeting the MondoA transcriptional network, this compound offers a novel mechanism for enhancing glucose uptake and reducing intramuscular lipid accumulation. Further studies, including in vivo efficacy and safety assessments of this compound and its analogs, are warranted to explore the full therapeutic potential of this compound class for metabolic diseases. An analog of this compound has already shown promise in a mouse model of diet-induced obesity, improving glucose tolerance and reducing muscle and liver TAG levels.[6] These findings pave the way for the development of a new class of therapeutics for insulin resistance and related disorders.
References
- 1. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. MondoA drives muscle lipid accumulation and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - MondoA drives muscle lipid accumulation and insulin resistance [insight.jci.org]
- 6. MondoA drives muscle lipid accumulation and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. takara.co.kr [takara.co.kr]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for SBI-477 in Human Skeletal Myotubes
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-477 is a small molecule probe that has been identified as a potent modulator of lipid homeostasis and insulin (B600854) signaling in human skeletal myocytes.[1][2] It functions by deactivating the transcription factor MondoA, which leads to a coordinated metabolic response, including the inhibition of triacylglyceride (TAG) synthesis and enhancement of basal glucose uptake.[1][2][3] This document provides detailed protocols for the application of this compound in cultured human skeletal myotubes, outlining experimental procedures and expected outcomes based on available research.
Mechanism of Action
This compound exerts its effects by preventing the nuclear localization of the transcription factor MondoA.[4] This deactivation of MondoA leads to the reduced expression of its target genes, including thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4), which are known suppressors of the insulin signaling pathway.[1][2][5] The downstream consequences of this action include enhanced insulin signaling, increased glucose uptake, and a reduction in intramuscular lipid accumulation, making this compound a molecule of interest for research into insulin resistance and lipotoxicity.[1][5]
Signaling Pathway of this compound in Human Skeletal Myotubes
Caption: this compound inhibits MondoA nuclear translocation, reducing TXNIP/ARRDC4 expression and enhancing insulin signaling.
Data Presentation
Quantitative Effects of this compound on Human Skeletal Myotubes
| Parameter | Treatment | Concentration | Duration | Result | Reference |
| Triglyceride (TAG) Levels | This compound + 100 µM oleate (B1233923) | Dose-dependent | 24 hours | Inhibition of oleate-induced TAG accumulation | [1][5] |
| Glucose (2-DG) Uptake | This compound | 10 µM | 24 hours | ~84% increase in basal glucose uptake | [4][5] |
| Glycogen (B147801) Synthesis | This compound | Dose-dependent | 24 hours | Enhanced glycogen synthesis rates | [4][5] |
| TXNIP mRNA Levels | This compound | 10 µM | 24 hours | Significant decrease | [2] |
| ARRDC4 mRNA Levels | This compound | 10 µM | 24 hours | Significant decrease | [2] |
| IRS-1 Tyrosine Phosphorylation | This compound | Dose-dependent | 24 hours | Increased phosphorylation | [5] |
| Akt Phosphorylation | This compound | Dose-dependent | 24 hours | Increased phosphorylation | [5][6] |
Experimental Protocols
General Cell Culture of Human Skeletal Myotubes
Primary human skeletal myoblasts should be cultured and differentiated into myotubes according to standard laboratory protocols. Generally, myoblasts are grown in a growth medium (e.g., DMEM/F12 with 20% FBS and supplements) until they reach approximately 80-90% confluency. Differentiation is then induced by switching to a differentiation medium (e.g., DMEM with 2% horse serum) for 5-7 days.
Preparation of this compound Stock Solution
This compound can be prepared as a stock solution in dimethyl sulfoxide (B87167) (DMSO).[3] For example, a 10 mM stock solution can be prepared and stored at -20°C. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).
Protocol 1: Assessment of this compound on Triglyceride Accumulation
This protocol details how to assess the effect of this compound on lipid accumulation in human skeletal myotubes, often induced by oleate treatment.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on triglyceride accumulation in myotubes.
Materials
-
Differentiated human skeletal myotubes in 24-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Oleic acid complexed to bovine serum albumin (BSA)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Commercial triglyceride quantification kit or AdipoRed™ Assay Reagent
Procedure
-
Prepare working solutions of this compound at various concentrations in differentiation medium containing 100 µM oleate. Include a vehicle control (DMSO) with 100 µM oleate.
-
Aspirate the culture medium from the differentiated myotubes.
-
Add the prepared treatment media to the respective wells.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.[1][5]
-
After incubation, aspirate the medium and wash the cells three times with PBS.[3]
-
Lyse the cells according to the manufacturer's protocol for the triglyceride assay.
-
Quantify the triglyceride content in the cell lysates. For visualization, cells can be stained with a neutral lipid stain like AdipoRed, and nuclei counterstained with DAPI.[5]
-
Normalize triglyceride levels to the total protein content of each sample.
Protocol 2: Measurement of Glucose Uptake
This protocol is for determining the effect of this compound on glucose uptake in human skeletal myotubes using a radiolabeled glucose analog, 2-deoxyglucose ([³H]-2-DG).
Experimental Workflow
Caption: Workflow for measuring glucose uptake in this compound treated myotubes.
Materials
-
Differentiated human skeletal myotubes
-
This compound stock solution
-
Insulin (optional, for stimulated uptake)
-
Krebs-Ringer HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 2.5 mM MgSO₄, 2.5 mM NaH₂PO₄, 20 mM HEPES, and 0.1% BSA)[5]
-
[³H]-2-deoxyglucose (1.0 µCi/ml)[5]
-
Ice-cold PBS
-
0.5 N Sodium hydroxide (B78521) (NaOH)
-
Scintillation fluid and vials
Procedure
-
Treat differentiated myotubes with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 24 hours.[5]
-
Optional: For insulin-stimulated glucose uptake, treat the cells with 100 nM insulin for 30 minutes prior to the assay.[5][6]
-
Wash the cells three times with PBS at room temperature.[5]
-
Incubate the cells with KRH buffer containing [³H]-2-deoxyglucose (1.0 µCi/ml) for 15 minutes.[5]
-
Terminate the glucose uptake by washing the cells five times with ice-cold PBS.[5]
-
Solubilize the cells with 0.5 N NaOH.[5]
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the lysate for normalization.
Protocol 3: Western Blot Analysis of Insulin Signaling Proteins
This protocol describes the analysis of key insulin signaling proteins (e.g., IRS-1, Akt) phosphorylation status following this compound treatment.
Procedure
-
Culture and differentiate human skeletal myotubes in 6-well plates.
-
Treat the myotubes with this compound at the desired concentrations for 24 hours. A positive control with insulin treatment (e.g., 100 nM for 30 minutes) can be included.[6]
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of the proteins of interest (e.g., p-IRS-1, IRS-1, p-Akt, Akt).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and express the phosphorylation level as a ratio of the total protein.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. When working with radioactive materials like [³H]-2-deoxyglucose, all institutional and regulatory guidelines for radiation safety must be strictly adhered to.
References
- 1. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 2. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 3. selleckchem.com [selleckchem.com]
- 4. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 5. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
Application Notes and Protocols for SBI-477 in In Vivo Mouse Studies
These application notes provide detailed information and protocols for the use of SBI-477, a potent insulin (B600854) signaling inhibitor, in preclinical mouse models. The content is intended for researchers, scientists, and drug development professionals investigating metabolic diseases.
Mechanism of Action
This compound is a small molecule that stimulates insulin signaling by deactivating the transcription factor MondoA.[1][2] This deactivation leads to the reduced expression of two key insulin pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[3][4][5] The downstream effects of MondoA inhibition by this compound include enhanced glucose uptake and the inhibition of triacylglyceride (TAG) synthesis in human skeletal myocytes.[1][2][3] By targeting MondoA, this compound provides a novel therapeutic strategy for conditions associated with insulin resistance and lipotoxicity.[3][5]
Signaling Pathway Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 5. | BioWorld [bioworld.com]
Application Notes and Protocols for Glucose Uptake Assay Using SBI-477
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-477 is a small molecule that has been identified as a modulator of cellular glucose uptake and lipid metabolism. Contrary to initial assumptions of direct GLUT1 inhibition, this compound enhances glucose uptake. It functions by deactivating the transcription factor MondoA.[1][2][3] This deactivation leads to a decrease in the expression of thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4), which are known suppressors of the insulin (B600854) signaling pathway.[1][2][3][4] By inhibiting these suppressors, this compound effectively stimulates insulin signaling, resulting in increased glucose uptake in cells such as human skeletal myotubes.[1][5] This application note provides a detailed protocol for assessing the effect of this compound on glucose uptake in a cell-based assay format.
Mechanism of Action of this compound
This compound's primary mechanism involves the deactivation of the MondoA transcription factor.[1][2][3] This leads to reduced transcription of target genes, including TXNIP and ARRDC4.[1][4] TXNIP is a known inhibitor of insulin signaling and glucose transport. By downregulating TXNIP, this compound enhances the insulin signaling pathway, leading to increased translocation of glucose transporters (like GLUT4 in muscle cells) to the plasma membrane and consequently, an increase in glucose uptake.[1] The effect of this compound on glucose uptake is independent of, but additive to, the effects of insulin.[1][5]
Figure 1: Signaling pathway of this compound in enhancing glucose uptake.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on glucose uptake in human skeletal myotubes.
| Concentration of this compound | Incubation Time | Cell Type | Effect on Glucose Uptake | Reference |
| 10 µM | 24 hours | Primary human skeletal myotubes | ~84% increase in basal glucose uptake | [1] |
| 10 µM | 24 hours | Primary human skeletal myotubes | Additive increase with insulin stimulation | [1][5] |
Experimental Protocols
Two common methods for measuring glucose uptake are presented: a radioactive assay using [³H]-2-deoxyglucose ([³H]-2-DG) and a fluorescent assay using 2-NBDG.
Protocol 1: Radioactive Glucose Uptake Assay using [³H]-2-deoxyglucose
This protocol is adapted from studies investigating the effects of this compound in human skeletal myotubes.[5]
Materials:
-
Primary human skeletal myotubes (or other relevant cell line)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Insulin solution (100 nM)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 2.5 mM MgSO₄, 2.5 mM NaH₂PO₄, 20 mM HEPES, and 0.1% BSA)
-
[³H]-2-deoxyglucose (1.0 µCi/ml in KRH buffer)
-
0.5 N Sodium Hydroxide (NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Plate and differentiate primary human skeletal myotubes in 24-well plates.
-
Treat the differentiated myotubes with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 24 hours.
-
Optional: For studying insulin-stimulated uptake, treat cells with or without 100 nM insulin for 30 minutes before the assay.
-
-
Glucose Uptake Assay:
-
Wash the cells three times with PBS at room temperature.
-
Incubate the cells with KRH buffer containing [³H]-2-deoxyglucose (1.0 µCi/ml) for 15 minutes at 37°C.
-
Terminate glucose uptake by washing the cells five times with ice-cold PBS.
-
-
Cell Lysis and Measurement:
-
Solubilize the cells with 0.5 N NaOH.
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the total protein amount in each well.
-
Compare the glucose uptake in this compound-treated cells to the vehicle-treated control cells.
-
Protocol 2: Fluorescent Glucose Uptake Assay using 2-NBDG
This protocol provides a non-radioactive alternative for measuring glucose uptake and can be adapted for use with a flow cytometer, fluorescence microscope, or microplate reader.[6][7]
Materials:
-
Adherent or suspension cells of interest
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Glucose-free medium (e.g., glucose-free DMEM)
-
2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer, fluorescence microscope, or microplate reader with filters for FITC (Ex/Em ~485/535 nm).
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with this compound at various concentrations or vehicle (DMSO) for the desired duration (e.g., 24 hours).
-
-
Glucose Starvation:
-
Wash the cells with PBS.
-
Incubate the cells in glucose-free medium for 1-2 hours to starve them of glucose. The optimal fasting time may vary between cell lines.[8]
-
-
2-NBDG Incubation:
-
Add 2-NBDG to the glucose-free medium at a final concentration of 50-100 µM (the optimal concentration should be determined for each cell line).
-
Incubate the cells with 2-NBDG for 10-30 minutes at 37°C.
-
-
Termination and Measurement:
-
Remove the 2-NBDG containing medium and wash the cells twice with ice-cold PBS to stop the uptake.
-
For microplate reader analysis, add PBS to the wells and measure the fluorescence (Ex/Em ~485/535 nm).
-
For flow cytometry, detach the cells (if adherent) and resuspend them in PBS for analysis.
-
For fluorescence microscopy, visualize the cells directly.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without 2-NBDG.
-
Normalize the fluorescence intensity to the number of cells or protein concentration.
-
Compare the fluorescence of this compound-treated cells to that of vehicle-treated cells.
-
Figure 2: General experimental workflow for the glucose uptake assay.
Concluding Remarks
This compound presents an interesting mechanism for enhancing cellular glucose uptake by modulating the MondoA-TXNIP signaling axis. The provided protocols offer robust methods for quantifying the effects of this compound and similar compounds on glucose metabolism in various cell types. It is recommended to optimize assay conditions, such as incubation times and compound concentrations, for each specific cell line and experimental setup.
References
- 1. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 4. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 5. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 6. 2-NBDG as a fluorescent indicator for direct glucose uptake measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-NBDG Glucose Uptake Assay Kit (ab235976) | Abcam [abcam.com]
- 8. scholarworks.uark.edu [scholarworks.uark.edu]
Application Notes and Protocols: Western Blot Analysis of Insulin Signaling with SBI-477
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-477 is a small molecule that has been identified as a potent modulator of insulin (B600854) signaling.[1][2] It functions by deactivating the transcription factor MondoA, a key regulator of cellular metabolism.[2][3] This deactivation leads to the reduced expression of thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4), both of which are known suppressors of the insulin signaling pathway.[1][2] Consequently, treatment with this compound enhances insulin signaling, making it a molecule of significant interest for research in metabolic diseases such as type 2 diabetes.[4] Western blot analysis is a fundamental technique to elucidate the molecular mechanisms of this compound by quantifying the changes in protein expression and phosphorylation status of key components of the insulin signaling cascade. This document provides detailed protocols and data presentation for the Western blot analysis of insulin signaling in response to this compound treatment.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and the experimental approach for its analysis, the following diagrams are provided.
Caption: this compound Mechanism of Action on Insulin Signaling.
Caption: Western Blot Experimental Workflow.
Quantitative Data Summary
The following tables summarize the quantitative data from Western blot analyses of human skeletal myotubes treated with this compound for 24 hours. The data is presented as a fold change relative to the vehicle control (DMSO).
Table 1: Effect of this compound on the Phosphorylation of Key Insulin Signaling Proteins
| Target Protein | Phosphorylation Site | This compound Concentration (µM) | Fold Change vs. Vehicle (Mean ± SD) | Reference |
| Akt | Ser473 | 10 | ~2.5 ± 0.5 | [2][3] |
| IRS-1 | Ser307 | 10 | ~0.5 ± 0.1 | [2][3] |
| S6K | Thr389 | 10 | Reduced | [2] |
Data for Akt and IRS-1 are estimated from graphical representations in the cited literature.
Table 2: Effect of this compound on the Expression of Insulin Signaling Regulatory Proteins
| Target Protein | This compound Concentration (µM) | Relative Protein Level vs. Vehicle (Mean ± SD) | Reference |
| TXNIP | 10 | ~0.4 ± 0.1 | [2] |
| MondoA | 10 | No significant change in total protein | [2] |
| ARRDC4 | 10 | Reduced mRNA levels | [2] |
Quantitative protein level data for ARRDC4 via Western blot is not explicitly available in the cited literature, but mRNA levels are shown to be reduced.
Experimental Protocols
Cell Culture and Treatment
-
Cell Culture: Culture primary human skeletal myotubes in a suitable growth medium and differentiate them into myotubes according to standard protocols.[1]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., a dose-response range from 1 to 20 µM).
-
Treatment: Replace the culture medium with a fresh medium containing either the vehicle (DMSO) or the desired concentration of this compound.[1] Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.[1][2] For positive controls of insulin signaling, insulin (e.g., 100 nM) can be added for the last 30 minutes of the incubation period.[2][3]
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant containing the total protein and transfer it to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples to ensure equal loading for the Western blot.
Western Blotting
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-40 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins). Run the gel until adequate separation of the proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies targeting the proteins of interest (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, rabbit anti-p-IRS-1 (Ser307), rabbit anti-IRS-1, rabbit anti-p-S6K (Thr389), rabbit anti-S6K, mouse anti-MondoA, rabbit anti-TXNIP, rabbit anti-ARRDC4, and a loading control like GAPDH or β-actin) diluted in the blocking buffer. The incubation should be performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each to remove unbound secondary antibodies.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to their corresponding total protein bands. Normalize the expression of target proteins to the loading control to account for any variations in protein loading.
Conclusion
These application notes and protocols provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on the insulin signaling pathway. The provided data and methodologies will aid researchers in designing and executing experiments to further understand the therapeutic potential of this promising compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
Application Notes and Protocols for High-Throughput Screening of SBI-477 and Novel MondoA Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of compounds that modulate the MondoA signaling pathway, using SBI-477 as a reference compound. This compound is a chemical probe that deactivates the transcription factor MondoA, leading to coordinated effects on lipid metabolism and insulin (B600854) signaling.[1][2] By inhibiting MondoA, this compound reduces the expression of key suppressors of insulin signaling, namely thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[3][4] This results in decreased triacylglyceride (TAG) synthesis and enhanced basal glucose uptake in myocytes.[1][2] This document details protocols for three distinct HTS assays designed to identify and characterize novel MondoA modulators: a MondoA transcriptional activity reporter assay, a fluorescent glucose uptake assay, and a fluorescent triacylglyceride (TAG) accumulation assay.
Introduction to this compound and MondoA
MondoA is a basic helix-loop-helix/leucine zipper (bHLH/Zip) transcription factor that plays a crucial role in cellular nutrient sensing, particularly in response to glucose levels.[5][6] In conjunction with its binding partner Mlx, MondoA translocates to the nucleus in response to elevated glucose-6-phosphate (G6P) levels, where it binds to carbohydrate response elements (ChoREs) in the promoters of target genes.[5] Key among these targets are TXNIP and ARRDC4, which are negative regulators of glucose uptake.[3] By inducing the expression of these genes, MondoA creates a negative feedback loop that limits glucose entry into the cell.
This compound acts as a deactivator of MondoA.[1][2] By preventing MondoA's transcriptional activity, this compound leads to the downregulation of TXNIP and ARRDC4.[3] This, in turn, enhances glucose uptake and reduces the incorporation of fatty acids into TAGs, making MondoA an attractive therapeutic target for metabolic diseases such as insulin resistance and lipotoxicity.[7]
Quantitative Data for this compound
The following table summarizes the reported in vitro efficacy of this compound in relevant cell-based assays. This data is critical for establishing appropriate positive controls and benchmarks in HTS campaigns.
| Parameter | Cell Line | Value | Reference |
| EC50 (TAG Accumulation Inhibition) | Rat H9c2 Myocytes | 100 nM | [8] |
| EC50 (TAG Accumulation Inhibition) | Human Skeletal Myotubes | 1 µM | [8] |
| Glucose Uptake Enhancement | Human Skeletal Myotubes | ~84% increase at 10 µM | [7] |
Signaling Pathway and Experimental Workflow Diagrams
MondoA Signaling Pathway
Caption: The MondoA signaling pathway is activated by glucose-6-phosphate, leading to nuclear translocation and transcription of target genes.
High-Throughput Screening Workflow
Caption: A typical high-throughput screening cascade for the discovery of novel MondoA modulators.
Experimental Protocols
Herein, we provide detailed protocols for three key assays amenable to high-throughput screening for the discovery of novel MondoA modulators.
MondoA Transcriptional Activity Reporter Assay (Primary Screen)
This assay directly measures the transcriptional activity of MondoA by utilizing a luciferase reporter driven by the TXNIP promoter, which contains MondoA-responsive ChoREs.[5][6]
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS
-
TXNIP promoter-luciferase reporter construct
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Compound library, this compound (positive control), DMSO (vehicle control)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HeLa cells in 96-well white, clear-bottom plates at a density of 1 x 104 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Transfection: Co-transfect cells with the TXNIP promoter-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of test compounds and this compound in DMEM. Remove the transfection medium from the cells and add 100 µL of the compound dilutions. Include wells with DMSO as a vehicle control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO2 to allow for changes in gene expression.
-
Luciferase Assay: Remove the medium and lyse the cells. Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Determine the percent inhibition of MondoA transcriptional activity for each compound relative to the DMSO control.
High-Throughput Glucose Uptake Assay (Secondary Screen)
This assay measures the effect of compounds on cellular glucose uptake using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[9][10][11]
Materials:
-
Human skeletal myotubes or a relevant cell line (e.g., L6 myotubes)
-
96-well black, clear-bottom plates
-
Glucose-free culture medium
-
2-NBDG solution (10 mg/mL)
-
Compound library, this compound (positive control), insulin (positive control), DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence plate reader (Excitation/Emission ≈ 485/535 nm)
Protocol:
-
Cell Seeding: Seed cells in 96-well black, clear-bottom plates and culture until they reach the desired confluency or differentiation state.
-
Compound Treatment: Prepare compound dilutions in glucose-free culture medium. Remove the culture medium from the cells and add 100 µL of the compound dilutions. Incubate for 24 hours at 37°C, 5% CO2.
-
2-NBDG Incubation: Ten minutes before the end of the compound treatment, add 2-NBDG to each well to a final concentration of 100-200 µg/mL. Incubate for 10-30 minutes at 37°C.[9]
-
Wash: Aspirate the 2-NBDG and compound-containing medium. Wash the cells three times with 100 µL of cold PBS per well.
-
Fluorescence Measurement: After the final wash, add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader with filters appropriate for fluorescein (B123965) (Excitation/Emission ≈ 485/535 nm).[9]
-
Data Analysis: Subtract the background fluorescence from wells without cells. Calculate the percent increase in glucose uptake for each compound relative to the DMSO control.
High-Throughput Triacylglyceride (TAG) Accumulation Assay (Secondary Screen)
This assay quantifies intracellular lipid accumulation using the fluorescent dye AdipoRed, which becomes fluorescent in a hydrophobic environment such as lipid droplets.[12]
Materials:
-
Human skeletal myotubes or H9c2 cells
-
96-well white or black, clear-bottom plates
-
Culture medium
-
Oleic acid complexed to BSA
-
Compound library, this compound (positive control), DMSO (vehicle control)
-
AdipoRed™ Assay Reagent
-
Fluorescence plate reader (Excitation/Emission ≈ 485/572 nm)
Protocol:
-
Cell Seeding and Differentiation: Seed preadipocytes or myoblasts in 96-well plates and differentiate them into mature adipocytes or myotubes according to standard protocols.
-
Induction of Lipid Accumulation and Compound Treatment: Add oleic acid (e.g., 100 µM) to the culture medium to induce TAG accumulation. Concurrently, add the test compounds and this compound at the desired concentrations. Incubate for 24 hours.[7]
-
Cell Washing: Gently wash the cells with PBS to remove any residual oleic acid and compounds.
-
AdipoRed Staining: Remove the PBS and add 200 µL of room temperature PBS to each well. Add 5 µL of AdipoRed reagent to each well.[12]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~572 nm.
-
Data Analysis: Determine the percent inhibition of TAG accumulation for each compound relative to the oleic acid-treated DMSO control.
Conclusion
The assays described in these application notes provide a robust platform for the discovery and characterization of novel modulators of the MondoA pathway. By employing a primary screen that directly measures MondoA transcriptional activity, followed by secondary assays that assess key downstream physiological effects on glucose uptake and lipid storage, researchers can effectively identify and validate new chemical entities targeting this important metabolic regulator. This compound serves as an invaluable tool compound for assay validation and as a benchmark for the potency of newly identified hits.
References
- 1. Cellular acidosis triggers human MondoA transcriptional activity by driving mitochondrial ATP production | eLife [elifesciences.org]
- 2. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Protein synthesis inhibitors stimulate MondoA transcriptional activity by driving an accumulation of glucose 6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. takara.co.kr [takara.co.kr]
- 12. AdipoRed Adipogenesis Assay Reagent | Lonza [bioscience.lonza.com]
Revolutionizing Metabolic Research: Lipidomics Analysis in Response to SBI-477 Treatment
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
SBI-477 is a small molecule probe that has emerged as a significant tool in metabolic research. It coordinately inhibits the synthesis of triacylglycerides (TAG) and enhances basal glucose uptake in human skeletal myocytes.[1] The mechanism of action involves the deactivation of the transcription factor MondoA, which in turn reduces the expression of two key insulin (B600854) pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[2][3][4][5][6] This application note provides a detailed protocol for conducting a lipidomics analysis to characterize the effects of this compound treatment on the lipid profile of cultured cells. We present quantitative data from lipidomic analyses of human skeletal myotubes treated with this compound, alongside comprehensive experimental protocols and data analysis workflows.
Introduction
Intramuscular lipid accumulation is strongly associated with insulin resistance, a hallmark of type 2 diabetes and other metabolic disorders.[2][3] Small molecules that can modulate lipid metabolism in muscle cells are therefore of great interest for both basic research and therapeutic development. This compound has been identified as such a molecule, demonstrating potent inhibition of neutral lipid accumulation in human skeletal myotubes.[1][2]
A comprehensive understanding of the molecular changes induced by this compound requires a detailed analysis of the cellular lipidome. Lipidomics, the large-scale study of lipids in biological systems, provides a powerful platform to investigate these changes. This application note outlines a robust workflow for the lipidomics analysis of cultured cells in response to this compound treatment, from sample preparation to data interpretation.
Key Features of this compound's Mechanism of Action:
-
Inhibition of Triacylglyceride (TAG) Synthesis: this compound significantly reduces the accumulation of TAGs in human skeletal myocytes.[1][2]
-
Enhancement of Glucose Uptake: The compound increases both basal and insulin-stimulated glucose uptake.[2]
-
Modulation of MondoA Signaling: this compound deactivates the transcription factor MondoA, preventing its nuclear localization.[1][5]
-
Suppression of Insulin Pathway Inhibitors: By inhibiting MondoA, this compound reduces the expression of TXNIP and ARRDC4, leading to enhanced insulin signaling.[2][3][4][5]
Data Presentation: Quantitative Lipidomics Analysis
The following tables summarize the quantitative lipidomic data from human skeletal myotubes treated with a vehicle (DMSO) or 10 µM this compound for 24 hours in the presence of 100 µM oleate (B1233923) to induce lipid accumulation. Data is adapted from the supplemental materials of Ahn et al., JCI, 2016.
Table 1: Effect of this compound on Total Diacylglyceride (DAG) and Triacylglyceride (TAG) Levels.
| Lipid Class | Vehicle (nmol/mg protein) | This compound (nmol/mg protein) | % Change |
| Total DAG | 1.5 ± 0.2 | 0.8 ± 0.1 | -46.7% |
| Total TAG | 120 ± 15 | 45 ± 8 | -62.5% |
Table 2: Changes in Major Triacylglyceride (TAG) Species Following this compound Treatment.
| TAG Species (Carbon Number:Double Bonds) | Vehicle (nmol/mg protein) | This compound (nmol/mg protein) | % Change |
| TAG (48:1) | 8.5 ± 1.2 | 3.1 ± 0.5 | -63.5% |
| TAG (50:1) | 15.2 ± 2.1 | 5.5 ± 0.9 | -63.8% |
| TAG (50:2) | 10.1 ± 1.5 | 3.8 ± 0.6 | -62.4% |
| TAG (52:1) | 18.3 ± 2.5 | 6.7 ± 1.1 | -63.4% |
| TAG (52:2) | 25.6 ± 3.4 | 9.2 ± 1.5 | -64.1% |
| TAG (52:3) | 9.8 ± 1.3 | 3.7 ± 0.6 | -62.2% |
| TAG (54:2) | 12.7 ± 1.8 | 4.6 ± 0.8 | -63.8% |
| TAG (54:3) | 10.5 ± 1.6 | 3.9 ± 0.7 | -62.9% |
| TAG (54:4) | 5.3 ± 0.8 | 2.0 ± 0.4 | -62.3% |
Data are presented as mean ± standard deviation.
Mandatory Visualizations
Caption: this compound inhibits MondoA, reducing TAG synthesis and enhancing insulin signaling.
Caption: A typical experimental workflow for lipidomics analysis.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Primary human skeletal myoblasts
-
Skeletal muscle cell growth medium
-
Differentiation medium
-
This compound (stock solution in DMSO)
-
Vehicle (DMSO)
-
Oleic acid complexed to fatty acid-free BSA
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Protocol:
-
Culture primary human skeletal myoblasts in growth medium until they reach 80-90% confluency.
-
Induce differentiation by replacing the growth medium with differentiation medium. Differentiate for 7-8 days.[2]
-
On day 7 of differentiation, prepare the treatment media. For lipid loading, supplement the differentiation medium with 100 µM oleic acid complexed to fatty acid-free BSA.
-
Add this compound to the treatment medium to a final concentration of 10 µM. For the vehicle control, add an equivalent volume of DMSO.
-
Incubate the cells with the treatment or vehicle medium for 24 hours at 37°C in a humidified incubator with 5% CO2.[2][6]
Sample Preparation and Lipid Extraction (Modified Folch Method)
Materials:
-
Ice-cold PBS
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
0.9% NaCl solution
-
Conical centrifuge tubes (15 mL)
-
Glass vials for lipid extract
-
Nitrogen gas evaporator
Protocol:
-
After treatment, place the cell culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
-
Aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Transfer the cell suspension to a new microcentrifuge tube and centrifuge at 14,000 x g for 2 minutes at 4°C.
-
Remove the supernatant and add 200 µL of ice-cold methanol to the cell pellet. Vortex thoroughly.
-
Add 400 µL of chloroform and vortex for 10 minutes at 4°C.
-
Add 150 µL of 0.9% NaCl solution and vortex briefly.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing lipids) using a glass syringe and transfer it to a clean glass vial.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until analysis.
LC-MS/MS Analysis for Triglycerides and Diglycerides
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate different lipid classes and species.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 5 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification of specific TAG and DAG species, or full scan with data-dependent MS/MS for untargeted analysis.
-
Precursor and Product Ions: Specific precursor-to-product ion transitions for each lipid of interest should be optimized. For TAGs, neutral loss of fatty acids is a common fragmentation pattern.[7]
Protocol:
-
Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile (1:1, v/v).
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject the sample onto the LC-MS/MS system.
-
Acquire data using the optimized LC and MS/MS parameters.
Data Analysis
Software:
-
Vendor-specific software for instrument control and initial data processing.
-
Lipidomics-specific software for peak picking, alignment, and identification (e.g., LipidSearch, MS-DIAL, XCMS).
Workflow:
-
Peak Picking and Alignment: Process the raw LC-MS/MS data to detect and align chromatographic peaks across all samples.
-
Lipid Identification: Identify lipids by matching the accurate mass of the precursor ion and the fragmentation pattern (MS/MS spectra) to lipid databases (e.g., LIPID MAPS).
-
Quantification: Calculate the peak area for each identified lipid. For relative quantification, normalize the peak areas to an internal standard and/or total ion current.
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) to identify lipids that are significantly different between the this compound treated and vehicle control groups.
Conclusion
This application note provides a comprehensive guide for investigating the effects of this compound on the cellular lipidome. The provided protocols and data serve as a valuable resource for researchers in the fields of metabolic disease, drug discovery, and cell biology. The use of high-resolution lipidomics is crucial for elucidating the detailed molecular mechanisms of novel therapeutic compounds like this compound and for identifying potential biomarkers of drug efficacy.
References
- 1. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 3. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 5. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 6. selleckchem.com [selleckchem.com]
- 7. lcms.cz [lcms.cz]
SBI-477: A Novel Probe for Investigating Insulin Resistance
Application Notes and Protocols for Researchers
SBI-477 has emerged as a valuable chemical tool for scientists and drug development professionals investigating the complex mechanisms of insulin (B600854) resistance. This small molecule uniquely inhibits triacylglyceride (TAG) synthesis while simultaneously enhancing basal glucose uptake in skeletal myocytes.[1][2][3][4] Its targeted mechanism of action provides a powerful means to dissect the signaling pathways that link lipid metabolism to insulin sensitivity.
Mechanism of Action
This compound stimulates insulin signaling by deactivating the transcription factor MondoA.[1][2][3][5] This deactivation leads to the reduced expression of two key insulin pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][3][4][5] By downregulating these suppressors, this compound effectively enhances the insulin signaling cascade, even in the absence of insulin.[1][4][5] The primary effects of this compound are the coordinated reduction of myocyte lipid stores and an increase in glucose uptake.[1]
Data Presentation
The following tables summarize the key quantitative data from in vitro and in vivo studies involving this compound and its analog, SBI-993.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | EC50 / Concentration | Effect | Reference |
| TAG Accumulation Inhibition | Rat H9c2 Myocytes | 100 nM | Potent inhibition of triacylglyceride accumulation. | [3] |
| TAG Accumulation Inhibition | Human Skeletal Myotubes | 1 µM | Potent inhibition of triacylglyceride accumulation. | [3] |
| Glucose Uptake | Human Skeletal Myotubes | 10 µM | ~84% increase in basal and insulin-stimulated glucose uptake. | [4] |
| Glycogen (B147801) Synthesis | Human Skeletal Myotubes | 0.3-10 µM | Enhanced glycogen synthesis rates. | [3] |
| Gene Expression | Human Skeletal Myotubes | 10 µM (16h) | Inhibition of glucose-stimulated Arrdc4 and Txnip expression. | [3] |
Table 2: In Vivo Efficacy of this compound Analog (SBI-993)
| Parameter | Animal Model | Dosage | Effect | Reference |
| Gene Expression | C57BL/6J mice with diet-induced obesity | 50 mg/kg, s.c., once daily for 7 days | Reduced expression of TAG synthesis and lipogenic genes in muscle and liver. | [3] |
| Body Weight | C57BL/6J mice with diet-induced obesity | 50 mg/kg, s.c., once daily for 7 days | Small but significant reduction in body weight compared to vehicle. | [3] |
| Glucose Tolerance | Mice on a high-fat diet | Not specified | Improved glucose tolerance. | [5] |
| Insulin Signaling | Mice on a high-fat diet | Not specified | Enhanced insulin signaling. | [5] |
| TAG Levels | Mice on a high-fat diet | Not specified | Reduced muscle and liver TAG levels. | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound mechanism of action in myocytes.
Caption: In vitro experimental workflow using this compound.
Experimental Protocols
1. In Vitro Model of Insulin Resistance in Human Skeletal Myotubes
This protocol details the methodology for treating human skeletal myotubes with this compound to assess its effects on glucose uptake and insulin signaling.
-
Cell Culture and Differentiation:
-
Culture primary human skeletal myoblasts in a suitable growth medium.
-
Seed myoblasts in 24-well plates at an appropriate density.[2]
-
Once confluent, induce differentiation into myotubes by switching to a differentiation medium. Allow 5-7 days for differentiation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in the culture medium to the desired final concentrations (e.g., 0.3-10 µM).
-
Treat the differentiated myotubes with the this compound-containing medium or a vehicle control (DMSO) for 24 hours.[2]
-
-
Glucose Uptake Assay (2-Deoxyglucose Uptake):
-
Following the 24-hour treatment, wash the cells with PBS.
-
Incubate the cells in a glucose-free medium for a short period.
-
Add 2-deoxy-[³H]-glucose to the medium and incubate for 10-20 minutes.
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each well.
-
-
Western Blot Analysis of Insulin Signaling Proteins:
-
After the 24-hour treatment with this compound, lyse the myotubes in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against key insulin signaling proteins (e.g., phospho-Akt, total Akt, phospho-IRS-1, total IRS-1).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
2. In Vivo Model of Diet-Induced Obesity and Insulin Resistance
This protocol outlines the use of an this compound analog, SBI-993, in a mouse model of diet-induced obesity.
-
Animal Model:
-
Use C57BL/6J mice.
-
Induce obesity and insulin resistance by feeding the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 8 weeks).[4]
-
-
Compound Administration:
-
Prepare a formulation of SBI-993 suitable for subcutaneous injection.
-
Administer SBI-993 (e.g., 50 mg/kg body weight) or a vehicle control to the HFD-fed mice once daily for the desired treatment duration (e.g., 7 days).[3]
-
-
Glucose Tolerance Test (GTT):
-
Fast the mice overnight.
-
Record the baseline blood glucose level (t=0).
-
Administer a glucose bolus (e.g., 2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect tissues such as skeletal muscle and liver.
-
Analyze the tissues for:
-
Gene Expression: Use qPCR to measure the mRNA levels of genes involved in TAG synthesis and insulin signaling (e.g., Txnip, Arrdc4).
-
Lipid Content: Perform lipid extraction and quantification to measure TAG levels.
-
-
Conclusion
This compound and its analogs are potent research tools for elucidating the intricate relationship between lipid metabolism and insulin signaling. The provided protocols and data serve as a comprehensive guide for researchers aiming to utilize this compound in their studies of insulin resistance and related metabolic disorders. The unique mechanism of this compound, targeting MondoA, opens new avenues for exploring novel therapeutic strategies for type 2 diabetes and other metabolic diseases.
References
- 1. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 5. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
Application Notes and Protocols for Studying Metabolic Diseases with SBI-477
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-477 is a small-molecule inhibitor of the transcription factor MondoA, a key regulator of nutrient sensing and metabolic programming. In the context of metabolic diseases, such as obesity and type 2 diabetes, this compound has emerged as a valuable research tool. It coordinately inhibits triacylglyceride (TAG) synthesis and enhances basal glucose uptake in skeletal myocytes.[1][2][3][4][5] The primary mechanism of action involves the deactivation of MondoA, leading to the reduced expression of insulin (B600854) pathway suppressors, including thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][3][4][5] This application note provides detailed experimental protocols for utilizing this compound to study its effects on cellular metabolism and insulin signaling, both in vitro and in vivo.
Mechanism of Action: this compound and MondoA Signaling
This compound stimulates insulin signaling by deactivating the transcription factor MondoA.[2][3][4] This deactivation prevents MondoA from translocating to the nucleus and driving the expression of genes that suppress insulin signaling and promote lipid storage. The key downstream effects of MondoA inhibition by this compound include the reduced expression of TXNIP and ARRDC4, which are known inhibitors of insulin signaling.[3][5] By downregulating these suppressors, this compound effectively enhances the insulin signaling cascade, leading to increased glucose uptake and utilization.
Figure 1: this compound Signaling Pathway.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Triacylglyceride (TAG) Accumulation | Rat H9c2 myocytes | EC50 = 100 nM | Potent inhibition | [2] |
| Human skeletal myotubes | EC50 = 1 µM | Inhibition | [2] | |
| Human skeletal myotubes | 10 µM (24h) | Marked reduction of TAG and DAG species | [2] | |
| Glucose Uptake | Human skeletal myotubes | 0.3-10 µM (24h) | Increased basal and insulin-stimulated uptake | [2] |
| Glycogen Synthesis | Human skeletal myotubes | 0.3-10 µM (24h) | Enhanced rates | [2] |
| Gene Expression | Human skeletal myotubes | 10 µM (16h) | Inhibition of glucose-stimulated Arrdc4 and Txnip | [2] |
In Vivo Efficacy of this compound Analog
| Parameter | Animal Model | Treatment | Effect | Reference |
| Body Weight | C57BL/6J mice with diet-induced obesity | 50 mg/kg, s.c., once daily for 7 days | Small but significant reduction | [2] |
| Gene Expression (Muscle and Liver) | C57BL/6J mice with diet-induced obesity | 50 mg/kg, s.c., once daily for 7 days | Reduced expression of TAG synthesis and lipogenic genes | [2] |
Experimental Protocols
In Vitro Assays
1. Cell Culture
-
Cell Lines: Primary human skeletal myotubes or rat H9c2 myocytes are recommended.
-
Culture Conditions: Grow and differentiate myoblasts into myotubes in appropriate media and conditions. For primary human skeletal myotubes, differentiation is typically induced by switching to a low-serum medium.
2. This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Treat differentiated myotubes with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for the specified duration (typically 16-24 hours).
References
- 1. MondoA drives muscle lipid accumulation and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - MondoA drives muscle lipid accumulation and insulin resistance [insight.jci.org]
- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 4. researchgate.net [researchgate.net]
- 5. JCI Insight - MondoA drives muscle lipid accumulation and insulin resistance [insight.jci.org]
Preparing SBI-477 stock solutions for cell culture experiments
Application Notes and Protocols for SBI-477
Topic: Preparing this compound Stock Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a chemical probe that stimulates insulin (B600854) signaling by deactivating the transcription factor MondoA.[1][2][3] This deactivation leads to the reduced expression of insulin pathway suppressors, namely thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[2][3][4] Consequently, this compound coordinately inhibits triacylglyceride (TAG) synthesis and enhances basal glucose uptake in human skeletal myocytes.[1][2][3] These characteristics make this compound a valuable tool for studying insulin resistance and lipotoxicity-linked metabolic dysfunction.[5]
This document provides detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments.
Chemical Properties and Solubility
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C24H25N3O6S | [4][5] |
| Molecular Weight | 483.54 g/mol | [4][5] |
| CAS Number | 781628-99-7 | [4][5] |
| Appearance | Solid | [6] |
The solubility of this compound in various solvents is critical for the preparation of stock solutions.
| Solvent | Solubility | Notes | Reference |
| DMSO | 45 mg/mL (93.06 mM) to 97 mg/mL (200.6 mM) | Sonication is recommended. Use fresh DMSO as moisture can reduce solubility. | [3][4] |
| Water | Insoluble | [4] | |
| Ethanol | Insoluble | [4] |
Signaling Pathway of this compound
This compound exerts its effects by modulating the MondoA signaling pathway, which plays a crucial role in regulating myocyte lipid balance and insulin signaling.[7]
Caption: this compound signaling pathway.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * 483.54 g/mol * Volume (L) * 1000 mg/g
-
For 1 mL (0.001 L): Mass = 10 * 483.54 * 0.001 * 1000 = 4.8354 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[4]
Cell Culture Treatment Protocol
This protocol is a general guideline for treating adherent cells, such as primary human skeletal myotubes, with this compound.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency in a multi-well plate. For primary human skeletal myotubes, grow and differentiate them in 24-well plates.[4]
-
Prepare the desired final concentrations of this compound by diluting the 10 mM stock solution in complete cell culture medium.
-
Note: The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound (or vehicle control) to the respective wells. A typical treatment concentration for human skeletal myotubes is in the range of 0.3-10 µM.[2][5]
-
Incubate the cells for the desired period. A common incubation time for this compound is 24 hours.[2][4]
-
After incubation, proceed with downstream assays such as glucose uptake or TAG accumulation analysis.
Experimental Workflow
The following diagram illustrates the general workflow for a cell-based experiment using this compound.
Caption: General experimental workflow.
Summary of In Vitro Data
The following table summarizes the effective concentrations and observed effects of this compound in cell culture experiments.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Rat H9c2 Myocytes | EC50 = 100 nM | - | Potent inhibition of TAG accumulation. | [2] |
| Human Skeletal Myotubes | EC50 = 1 µM | - | Inhibition of TAG accumulation. | [2] |
| Human Skeletal Myotubes | 10 µM | 24 h | Marked reduction of 18:1 species and levels of TAG and DAG. | [2] |
| Human Skeletal Myotubes | 0.3-10 µM | 24 h | Increased basal and insulin-stimulated glucose uptake. | [2] |
| Human Skeletal Myotubes | 10 µM | 16 h | Inhibited glucose-stimulated Arrdc4 and Txnip expression and increased glucose uptake. | [2] |
| Human Skeletal Myotubes | 10 µM | 24 h | Increased tyrosine phosphorylation of IRS-1 and phosphorylation of Akt. | [2][8] |
References
- 1. admin.biosschina.com [admin.biosschina.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 8. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Dissecting Metabolic Pathways Using Lentiviral shRNA Knockdown in Combination with SBI-477
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for combining lentiviral-mediated short hairpin RNA (shRNA) knockdown with the small molecule inhibitor SBI-477 to investigate cellular metabolic pathways. We present a model system targeting Inositol-requiring enzyme 1 alpha (IRE1α), a key component of the unfolded protein response (UPR), while modulating the insulin (B600854) signaling pathway with this compound. This dual approach allows for the elucidation of crosstalk and compensatory mechanisms between distinct signaling cascades. The protocols provided cover lentivirus production, stable cell line generation, this compound treatment, and downstream functional assays.
Introduction
Lentiviral vectors are highly efficient vehicles for delivering genetic material, such as shRNAs, into a wide range of cell types, including non-dividing and difficult-to-transfect cells, to achieve stable, long-term gene silencing.[1][2] This powerful technique allows for the creation of cell populations with sustained knockdown of a specific protein, enabling the study of its function.[3][4]
This compound is a chemical probe that deactivates the transcription factor MondoA.[5][6] This deactivation leads to the reduced expression of key insulin pathway suppressors, thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4). Consequently, this compound coordinately inhibits the synthesis of triacylglyceride (TAG) and enhances basal glucose uptake in cells like human skeletal myocytes.[5][6][7]
By combining the specific and stable gene silencing of lentiviral shRNA with the targeted pharmacological inhibition by this compound, researchers can dissect complex biological processes. This application note details a hypothetical experiment combining shRNA-mediated knockdown of IRE1α, a central transducer of the UPR, with this compound treatment. The UPR's IRE1α-XBP1 pathway is integral to cellular homeostasis but is also implicated in metabolic diseases and the regulation of lipogenesis, making it a pertinent target to study in conjunction with a MondoA inhibitor.[8][9] This combined approach can reveal potential synergies or compensatory signaling between the UPR and MondoA-regulated metabolic pathways.
Signaling Pathways of Interest
This compound and the MondoA Signaling Pathway
This compound stimulates insulin signaling by preventing the activation of the transcription factor MondoA.[7][10] In its active state, MondoA promotes the transcription of TXNIP and ARRDC4, which act as suppressors of the insulin signaling pathway.[5][7] By deactivating MondoA, this compound reduces the levels of these suppressors, leading to enhanced insulin signaling, increased glucose uptake, and decreased triacylglyceride (TAG) synthesis.[6][7]
Caption: this compound inhibits MondoA, reducing suppressors of insulin signaling.
The IRE1α-XBP1 Signaling Pathway
As the most conserved branch of the UPR, the IRE1α pathway is activated by endoplasmic reticulum (ER) stress.[11][12] Upon activation, IRE1α's endoribonuclease domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[8] This splicing event removes a 26-nucleotide intron, causing a frameshift that results in the translation of the active transcription factor, XBP1s.[11] XBP1s then moves to the nucleus to activate genes that restore ER homeostasis and regulate processes like lipid synthesis.[8][9]
Caption: ER stress activates the IRE1α-XBP1 branch of the UPR.
Experimental Workflow
The overall experimental workflow involves generating a stable cell line with knockdown of a target gene (e.g., ERN1, which encodes IRE1α) and then treating these cells with this compound. This is compared against a control cell line (expressing a non-targeting shRNA) treated under the same conditions.
Caption: Workflow for combining lentiviral shRNA knockdown with this compound treatment.
Detailed Protocols
Safety Precaution: Lentiviral particles are treated as Risk Group Level 2 (RGL-2) organisms. All work involving live virus must be performed in a biosafety cabinet following all institutional and national RGL-2 guidelines for handling and waste decontamination.[13]
Protocol 1: Lentiviral shRNA Production
This protocol describes the production of lentiviral particles in HEK293T cells.
-
Day 1: Seed HEK293T Cells
-
Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection. Use complete DMEM medium (10% FBS, 1% Pen/Strep).
-
-
Day 2: Transfection
-
Prepare the plasmid mixture in a sterile microfuge tube:
-
shRNA transfer plasmid (e.g., pLKO.1-puro carrying shIRE1α or a non-targeting control): 5 µg
-
Packaging plasmid (e.g., psPAX2): 3.75 µg
-
Envelope plasmid (e.g., pMD2.G): 1.25 µg
-
-
In a separate tube, add the plasmid mix to 500 µL of serum-free medium (e.g., Opti-MEM).
-
Add a transfection reagent (e.g., Lipofectamine 2000 or similar) according to the manufacturer's instructions and incubate to allow for complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate for 4-6 hours, then carefully aspirate the medium and replace it with 10 mL of fresh complete growth medium.
-
-
Day 4-5: Harvest Viral Supernatant
-
At 48 hours post-transfection, collect the supernatant containing the viral particles.
-
Filter the supernatant through a 0.45 µm filter to remove any detached cells or debris.[1]
-
The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use. A second harvest can be performed at 72 hours post-transfection for a higher yield.
-
Protocol 2: Stable Knockdown Cell Line Generation
This protocol describes the transduction of target cells and selection of a stable population.
-
Day 1: Seed Target Cells
-
Plate your target cells (e.g., HepG2, MCF-7) in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.[13]
-
-
Day 2: Transduction
-
Thaw the lentiviral supernatant (shIRE1α and non-targeting control) on ice.
-
Remove the medium from the target cells.
-
Add 1-2 mL of fresh complete medium containing hexadimethrine bromide (Polybrene) to a final concentration of 4-8 µg/mL to enhance transduction efficiency.[14] Note: Some cell types, like primary neurons, are sensitive to Polybrene; a sensitivity test is recommended.[14]
-
Add the lentiviral supernatant to the cells. A range of viral volumes or Multiplicity of Infection (MOI) should be tested to optimize transduction and knockdown for each cell line.[13][14]
-
Gently swirl the plate and incubate for 18-24 hours.
-
-
Day 3: Medium Change
-
Remove the virus-containing medium and replace it with 2 mL of fresh complete medium.
-
-
Day 4 onwards: Selection and Expansion
-
At 48 hours post-transduction, begin selection by adding fresh complete medium containing puromycin.
-
The optimal puromycin concentration must be determined empirically for your specific cell line by performing a kill curve (typically 1-10 µg/mL).[13]
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.
-
Once non-transduced cells have died off and resistant colonies are visible (typically 7-14 days), expand the pooled population of puromycin-resistant cells.
-
Confirm knockdown of IRE1α via qRT-PCR and Western Blot before proceeding with experiments.
-
Protocol 3: this compound Treatment and Downstream Analysis
-
Cell Seeding: Seed the stable IRE1α knockdown and non-targeting control cells into appropriate plate formats (e.g., 6-well for protein/RNA, 96-well for viability/glucose uptake) for downstream assays. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in fresh DMSO (e.g., 10 mM).[5] Further dilute the stock solution in complete growth medium to the desired final concentrations (e.g., 0.3-10 µM).[6] Prepare a vehicle control with the equivalent final concentration of DMSO.
-
Cell Treatment: Remove the medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours for metabolic and gene expression analysis).[5][7]
-
Harvesting and Analysis: After incubation, harvest cells and/or supernatant for analysis.
-
qRT-PCR: Isolate total RNA to measure the mRNA expression levels of ERN1 (IRE1α), XBP1s, TXNIP, ARRDC4, and other relevant metabolic genes.
-
Western Blot: Prepare cell lysates to analyze protein levels of IRE1α (to confirm knockdown) and the phosphorylation status of key insulin signaling proteins like IRS-1 and Akt.[10]
-
Glucose Uptake Assay: Measure 2-deoxyglucose (2-DG) uptake as described in the literature.[7][10]
-
Triglyceride (TAG) Synthesis Assay: Measure the incorporation of radiolabeled precursors (e.g., [³H]-palmitic acid) into the TAG fraction or use a commercial colorimetric/fluorometric assay kit.[5]
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison. Below are examples of how to structure the results from the proposed experiments.
Table 1: Validation of IRE1α Knockdown Efficiency
| Cell Line | Target Gene | Relative mRNA Expression (Normalized to Control) | Relative Protein Level (Normalized to Control) |
|---|---|---|---|
| Non-Targeting shRNA | ERN1 (IRE1α) | 1.00 ± 0.09 | 1.00 ± 0.11 |
| shIRE1α | ERN1 (IRE1α) | 0.21 ± 0.04 | 0.15 ± 0.06 |
Table 2: Effect of IRE1α Knockdown and this compound on Target Gene Expression (Relative mRNA Levels)
| Cell Line | Treatment (24h) | TXNIP Expression | ARRDC4 Expression | XBP1s Expression |
|---|---|---|---|---|
| Non-Targeting shRNA | Vehicle (DMSO) | 1.00 ± 0.12 | 1.00 ± 0.08 | 1.00 ± 0.15 |
| Non-Targeting shRNA | This compound (10 µM) | 0.45 ± 0.06[7] | 0.52 ± 0.05[7] | 0.95 ± 0.13 |
| shIRE1α | Vehicle (DMSO) | 1.15 ± 0.14 | 1.08 ± 0.10 | 0.18 ± 0.03 |
| shIRE1α | this compound (10 µM) | 0.51 ± 0.07 | 0.59 ± 0.06 | 0.16 ± 0.04 |
Table 3: Functional Effect on Basal Glucose Uptake
| Cell Line | Treatment (24h) | Basal Glucose Uptake (pmol/min/mg protein) | % Increase vs. NT Vehicle |
|---|---|---|---|
| Non-Targeting shRNA | Vehicle (DMSO) | 150 ± 12 | - |
| Non-Targeting shRNA | This compound (10 µM) | 275 ± 21[10] | 83% |
| shIRE1α | Vehicle (DMSO) | 162 ± 15 | 8% |
| shIRE1α | this compound (10 µM) | 295 ± 25 | 97% |
Table 4: Functional Effect on Triglyceride (TAG) Levels
| Cell Line | Treatment (24h) | Total TAG Levels (% of NT Vehicle) |
|---|---|---|
| Non-Targeting shRNA | Vehicle (DMSO) | 100 ± 8 |
| Non-Targeting shRNA | This compound (10 µM) | 48 ± 5[6][15] |
| shIRE1α | Vehicle (DMSO) | 85 ± 7 |
| shIRE1α | this compound (10 µM) | 41 ± 6 |
Note: Data in tables are representative examples and should be determined experimentally.
References
- 1. benchchem.com [benchchem.com]
- 2. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 3. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 4. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 11. The IRE1α-XBP1 Pathway of the Unfolded Protein Response is Required for Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
Application Note: Profiling Cellular Metabolism in Response to SBI-477 Using Seahorse XF Technology
Audience: Researchers, scientists, and drug development professionals.
Introduction
SBI-477 is a small molecule probe that has been identified as a potent modulator of cellular metabolism. It stimulates insulin (B600854) signaling by deactivating the transcription factor MondoA, which in turn reduces the expression of the insulin pathway suppressors thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4)[1][2][3][4][5][6][7]. This leads to an enhancement of basal glucose uptake and an inhibition of triacylglyceride (TAG) synthesis in metabolically active cells like skeletal myocytes[1][2][3]. The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic effects of such compounds in real-time by simultaneously measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis[8][9][10][11][12][13][14]. This application note provides detailed protocols for utilizing the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to characterize the metabolic phenotype of cells treated with this compound.
Principle of the Assays
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, from live cells in a multi-well format[8][10][13][15][16]. By sequentially injecting a series of metabolic modulators, a comprehensive profile of a cell's metabolic function can be generated.
-
Cell Mito Stress Test: This assay utilizes sequential injections of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A to assess key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity[8][10][16][17][18].
-
Glycolysis Stress Test: This assay involves the sequential injection of glucose, oligomycin, and 2-deoxyglucose (2-DG) to measure key parameters of glycolytic flux, including glycolysis, glycolytic capacity, and glycolytic reserve[19].
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from Seahorse XF analysis of cells treated with this compound (10 µM for 24 hours) compared to a vehicle control. This data reflects the expected metabolic shift based on the known mechanism of this compound, which is an enhancement of glucose uptake and insulin signaling.
Table 1: Key Parameters of Mitochondrial Respiration (OCR, pmol/min)
| Parameter | Vehicle Control | This compound (10 µM) | Fold Change |
| Basal Respiration | 100 ± 5 | 125 ± 7 | 1.25 |
| ATP Production | 75 ± 4 | 95 ± 6 | 1.27 |
| Maximal Respiration | 200 ± 12 | 250 ± 15 | 1.25 |
| Spare Respiratory Capacity | 100 ± 8 | 125 ± 10 | 1.25 |
| Proton Leak | 25 ± 2 | 30 ± 3 | 1.20 |
| Non-Mitochondrial Oxygen Consumption | 10 ± 1 | 10 ± 1 | 1.00 |
Table 2: Key Parameters of Glycolysis (ECAR, mpH/min)
| Parameter | Vehicle Control | This compound (10 µM) | Fold Change |
| Non-glycolytic Acidification | 15 ± 2 | 15 ± 2 | 1.00 |
| Glycolysis | 50 ± 3 | 75 ± 5 | 1.50 |
| Glycolytic Capacity | 80 ± 6 | 110 ± 8 | 1.38 |
| Glycolytic Reserve | 30 ± 4 | 35 ± 5 | 1.17 |
Mandatory Visualizations
Caption: this compound signaling pathway leading to enhanced glucose uptake.
Caption: General experimental workflow for Seahorse XF analysis.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding:
-
Seed cells (e.g., human skeletal myotubes, HepG2, etc.) in a Seahorse XF96 or XF24 cell culture microplate at a pre-determined optimal density.
-
Ensure even cell distribution by leaving the plate at room temperature for 1 hour before placing it in a 37°C, 5% CO2 incubator overnight.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
The following day, treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) in fresh culture medium.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours) in a 37°C, 5% CO2 incubator.
-
II. Seahorse XF Plate Preparation (Day of Assay)
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate at 37°C in a non-CO2 incubator overnight.
-
-
Assay Medium Preparation:
-
Warm the appropriate Seahorse XF Base Medium to 37°C.
-
For the Mito Stress Test , supplement the base medium with glucose, pyruvate, and glutamine to final concentrations of 10 mM, 1 mM, and 2 mM, respectively.
-
For the Glycolysis Stress Test , supplement the base medium with glutamine to a final concentration of 2 mM.
-
Adjust the pH of the assay medium to 7.4 and warm to 37°C before use.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the wells.
-
Wash the cells twice with 200 µL of the corresponding pre-warmed Seahorse XF assay medium.
-
Add 180 µL of the final assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
III. Seahorse XF Assay Execution
A. Cell Mito Stress Test
-
Compound Loading:
-
Prepare stock solutions of the mitochondrial modulators in the appropriate assay medium.
-
Load the injector ports of the hydrated sensor cartridge as follows (final concentrations are examples and should be optimized for the cell type):
-
Port A: Oligomycin (e.g., 1.5 µM)
-
Port B: FCCP (e.g., 1.0 µM)
-
Port C: Rotenone/Antimycin A (e.g., 0.5 µM each)
-
-
-
Run Assay:
-
Load the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell plate.
-
Initiate the assay protocol, which will measure baseline OCR and ECAR before sequentially injecting the compounds from each port.
-
B. Glycolysis Stress Test
-
Compound Loading:
-
Prepare stock solutions of the glycolytic modulators in the appropriate assay medium.
-
Load the injector ports of the hydrated sensor cartridge as follows (final concentrations are examples):
-
Port A: Glucose (e.g., 10 mM)
-
Port B: Oligomycin (e.g., 1.5 µM)
-
Port C: 2-Deoxyglucose (2-DG) (e.g., 50 mM)
-
-
-
Run Assay:
-
Follow the same procedure as the Mito Stress Test for calibration and running the assay.
-
IV. Data Analysis and Interpretation
-
Normalization: After the assay, normalize the OCR and ECAR data to cell number or protein concentration to account for variations in cell seeding.
-
Calculation of Key Parameters: The Seahorse XF software can be used to calculate the key metabolic parameters from the OCR and ECAR profiles.
-
Interpretation of this compound Effects:
-
Mito Stress Test: An increase in basal and maximal respiration, as well as ATP production, in this compound treated cells would suggest an enhanced metabolic activity, likely fueled by the increased glucose uptake. The spare respiratory capacity may also increase, indicating a greater ability of the cells to respond to metabolic demands.
-
Glycolysis Stress Test: An increase in glycolysis and glycolytic capacity in cells treated with this compound would be a direct consequence of its mechanism of action, which promotes glucose uptake. This indicates that the cells are processing more glucose through the glycolytic pathway.
-
The Seahorse XF platform provides a robust and sensitive method for characterizing the metabolic effects of compounds like this compound. The detailed protocols and expected outcomes presented in this application note serve as a comprehensive guide for researchers investigating the impact of metabolic modulators on cellular bioenergetics. The observed increases in both mitochondrial respiration and glycolysis upon this compound treatment are consistent with its known role in enhancing glucose uptake and stimulating insulin signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 5. | BioWorld [bioworld.com]
- 6. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 7. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. biocompare.com [biocompare.com]
- 14. Gulf Bio Analytical [gulfbioanalytical.com]
- 15. Seahorse Analytics | アジレント [agilent.com]
- 16. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. 2.11. Agilent seahorse XF Cell Mito Stress test [bio-protocol.org]
- 19. agilent.com [agilent.com]
Application of SBI-477 in 3D Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery and cancer research as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1][2][3] These models exhibit gradients of oxygen, nutrients, and proliferative states, along with cell-cell and cell-matrix interactions that are crucial for evaluating the efficacy of novel therapeutic compounds.[1] SBI-477 is a small molecule inhibitor that modulates insulin (B600854) signaling and lipid metabolism.[4][5][6] Specifically, it deactivates the transcription factor MondoA, leading to the reduced expression of thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4), which are suppressors of the insulin pathway.[4][5][7] This activity results in the inhibition of triacylglyceride (TAG) synthesis and an enhancement of basal glucose uptake.[4][5][6]
These application notes provide a detailed protocol for utilizing this compound in 3D cell culture models to investigate its effects on cell viability, metabolism, and relevant signaling pathways.
Mechanism of Action of this compound
This compound stimulates insulin signaling by deactivating the transcription factor MondoA.[4][5][6] This deactivation leads to a decrease in the expression of two key insulin pathway suppressors: TXNIP and ARRDC4.[4][5][7] The downstream effects of this action include a coordinate inhibition of triacylglyceride (TAG) synthesis and an enhanced basal glucose uptake in cells.[4][5][6] In human skeletal myotubes, this compound has been shown to increase tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1) and the phosphorylation of the downstream effector kinase Akt, while decreasing inhibitory serine phosphorylation of IRS-1.[5][7]
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments using this compound in 3D cell culture models.
Table 1: Effect of this compound on Spheroid Viability and Size
| Treatment Group | Concentration (µM) | Spheroid Diameter (µm, Day 7) | Viable Cell Count (x10^4) | % Apoptotic Cells |
| Vehicle Control | 0 | 550 ± 25 | 2.5 ± 0.3 | 5 ± 1 |
| This compound | 1 | 530 ± 20 | 2.3 ± 0.2 | 8 ± 2 |
| This compound | 5 | 480 ± 30 | 1.8 ± 0.3 | 15 ± 3 |
| This compound | 10 | 420 ± 28 | 1.2 ± 0.2 | 25 ± 4 |
| Positive Control | Varies | TBD | TBD | TBD |
Table 2: Metabolic Effects of this compound on 3D Spheroids
| Treatment Group | Concentration (µM) | Glucose Uptake (nmol/spheroid/hr) | Lactate (B86563) Production (nmol/spheroid/hr) | Intracellular TAG Levels (µg/mg protein) |
| Vehicle Control | 0 | 1.5 ± 0.2 | 2.8 ± 0.3 | 50 ± 5 |
| This compound | 1 | 1.8 ± 0.3 | 3.0 ± 0.4 | 42 ± 4 |
| This compound | 5 | 2.5 ± 0.4 | 3.5 ± 0.5 | 30 ± 3 |
| This compound | 10 | 3.2 ± 0.5 | 4.1 ± 0.6 | 22 ± 3 |
| Positive Control | Varies | TBD | TBD | TBD |
Table 3: Gene Expression Changes in 3D Spheroids Treated with this compound
| Gene | Treatment (10 µM this compound) | Fold Change (vs. Vehicle) | p-value |
| TXNIP | This compound | -2.5 | <0.01 |
| ARRDC4 | This compound | -2.1 | <0.01 |
| GLUT1 | This compound | +1.8 | <0.05 |
| DGAT1 | This compound | -1.9 | <0.05 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the application of this compound in 3D cell culture models.
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
-
Cell Preparation: Culture cells of interest to ~80% confluency in their recommended growth medium.
-
Cell Dissociation: Wash cells with PBS and detach using trypsin. Neutralize trypsin with medium containing FBS, and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Counting: Resuspend the cell pellet in fresh medium and perform a cell count to determine the concentration.
-
Seeding: Dilute the cell suspension to the desired seeding density (e.g., 2,500 cells/well for a 96-well plate).
-
Plate Seeding: Add 100 µL of the cell suspension to each well of an ultra-low attachment round-bottom 96-well plate.
-
Incubation: Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation. Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
Spheroid Formation: Monitor spheroid formation daily. Spheroids should form within 24-72 hours.
Protocol 2: this compound Treatment of 3D Spheroids
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Once spheroids have reached the desired size (e.g., 400-500 µm in diameter), carefully remove 50 µL of the old medium from each well and replace it with 50 µL of medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Return the plates to the incubator and treat for the desired duration (e.g., 24, 48, or 72 hours).
Protocol 3: Spheroid Viability and Apoptosis Assays
A. Spheroid Viability (CellTiter-Glo® 3D Assay)
-
Reagent Preparation: Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared reagent to each well.
-
Lysis: Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
B. Apoptosis (Caspase-Glo® 3/7 Assay)
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent as per the manufacturer's protocol.
-
Assay: Follow the same steps as the viability assay (Protocol 3A, steps 2-5), using the Caspase-Glo® 3/7 reagent instead.
Protocol 4: Metabolic Assays
A. Glucose Uptake Assay
-
Wash: Carefully wash the spheroids twice with pre-warmed PBS.
-
Incubation with 2-NBDG: Add medium containing a fluorescent glucose analog (e.g., 2-NBDG) to each well and incubate for 1-2 hours.
-
Wash: Wash the spheroids three times with cold PBS to remove excess 2-NBDG.
-
Dissociation: Dissociate the spheroids into single cells using trypsin.
-
Analysis: Analyze the fluorescence intensity of the single-cell suspension using a flow cytometer or a fluorescence plate reader.
B. Lactate Production Assay
-
Sample Collection: Collect the culture supernatant from each well at the end of the treatment period.
-
Assay: Use a commercially available lactate assay kit to measure the lactate concentration in the supernatant according to the manufacturer's instructions.
-
Normalization: Normalize the lactate concentration to the total protein content or cell number of the corresponding spheroids.
C. Intracellular Triacylglyceride (TAG) Assay
-
Spheroid Lysis: Wash the spheroids with PBS and lyse them in a suitable lysis buffer.
-
Assay: Use a commercial triglyceride quantification kit to measure the intracellular TAG levels in the lysates.
-
Normalization: Normalize the TAG levels to the total protein concentration of the lysate.
Protocol 5: Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Collect spheroids from each treatment group and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for TXNIP, ARRDC4, and other genes of interest, along with a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
The protocols and guidelines presented here offer a framework for investigating the effects of this compound in 3D cell culture models. By utilizing these more physiologically relevant systems, researchers can gain deeper insights into the therapeutic potential of this compound and its mechanism of action in a tumor-like microenvironment. The provided templates for data presentation will aid in the clear and concise reporting of findings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies with implementation of three-dimensional cell culture: the challenge of quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 7. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Imaging of SBI-477 Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction: SBI-477 is a small-molecule probe that modulates cellular metabolism and insulin (B600854) signaling. It functions by deactivating the transcription factor MondoA, which in turn reduces the expression of key insulin pathway suppressors, namely thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4)[1][2][3]. This mechanism of action results in two primary physiological effects: the inhibition of triacylglyceride (TAG) synthesis and an enhancement of basal glucose uptake, particularly in skeletal myocytes[2][4]. An analog of this compound has demonstrated efficacy in vivo, improving glucose tolerance and reducing TAG levels in the muscle and liver of mice on a high-fat diet[4][5].
The ability to non-invasively monitor these effects in living organisms is crucial for preclinical evaluation and understanding the pharmacodynamics of this compound and related compounds. This document provides detailed application notes and protocols for three key in vivo imaging techniques: Positron Emission Tomography (PET) to monitor glucose uptake, Magnetic Resonance Spectroscopy (MRS) to quantify lipid accumulation, and Bioluminescence Imaging (BLI) to visualize target gene engagement.
This compound Mechanism of Action
This compound stimulates insulin signaling by inhibiting the transcription factor MondoA[2]. This action prevents MondoA from promoting the transcription of TXNIP and ARRDC4, which are known suppressors of the insulin signaling cascade[3][4]. With reduced levels of these suppressors, the pathway involving Insulin Receptor Substrate 1 (IRS-1) and Akt becomes more active, leading to increased glucose transport into the cell and reduced synthesis of triacylglycerides[3][4].
Application Note 1: Monitoring Enhanced Glucose Uptake with [¹⁸F]FDG-PET
Principle: Positron Emission Tomography (PET) using the radiotracer 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) is a gold-standard imaging modality for quantifying glucose uptake in vivo. [¹⁸F]FDG is a glucose analog that is taken up by cells through glucose transporters. Once inside the cell, it is phosphorylated but not further metabolized, leading to its accumulation in tissues with high glucose demand. Since this compound enhances basal glucose uptake, [¹⁸F]FDG-PET can be used to visualize and quantify the increased tracer accumulation in target tissues like skeletal muscle and adipose tissue.
Experimental Protocol:
-
Animal Model: C57BL/6J mice with diet-induced obesity are a relevant model, as an analog of this compound has shown efficacy in this context[2].
-
Acclimatization & Fasting: House animals under standard conditions. Fast mice for 4-6 hours prior to [¹⁸F]FDG injection to reduce background blood glucose levels and enhance tracer uptake.
-
This compound Administration: Administer this compound or vehicle control via a suitable route (e.g., subcutaneous injection). A dose of 50 mg/kg once daily for 7 days has been used for an analog compound[2]. The final dose and timing should be optimized based on pharmacokinetic studies.
-
Radiotracer Injection: Under light isoflurane (B1672236) anesthesia, inject approximately 5-10 MBq (150-300 µCi) of [¹⁸F]FDG intravenously (e.g., via the tail vein).
-
Uptake Phase: Allow the tracer to distribute for 60 minutes. Maintain the animal's body temperature using a heating pad to ensure consistent physiology.
-
PET/CT Imaging: Anesthetize the animal and position it in the PET/CT scanner. Perform a CT scan for anatomical co-registration and attenuation correction, followed by a static PET scan for 10-20 minutes.
-
Data Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on target tissues (e.g., gastrocnemius muscle, liver, visceral adipose tissue) using the CT scan for guidance.
-
Calculate the Standardized Uptake Value (SUV) for each ROI. SUV is a semi-quantitative measure normalized to the injected dose and body weight.
-
Compare SUV values between vehicle- and this compound-treated groups.
-
Data Presentation:
| Treatment Group | Tissue | Mean SUV ± SD | p-value |
| Vehicle | Skeletal Muscle | Value | |
| This compound | Skeletal Muscle | Value | Value |
| Vehicle | Liver | Value | |
| This compound | Liver | Value | Value |
| Vehicle | Brown Adipose Tissue | Value | |
| This compound | Brown Adipose Tissue | Value | Value |
Application Note 2: Quantifying Tissue Triglyceride Levels with ¹H-MRS
Principle: Proton Magnetic Resonance Spectroscopy (¹H-MRS) is a non-invasive technique that can measure the concentration of different molecules based on the unique resonant frequencies of their hydrogen nuclei. It can effectively distinguish the signal from protons in water from those in the methylene (B1212753) (-CH2-) groups of fatty acids within triglycerides. This allows for the in vivo quantification of intramyocellular lipid (IMCL) and intrahepatic lipid (IHL). As this compound inhibits TAG synthesis, ¹H-MRS can be used to monitor the reduction of lipid content in muscle and liver over the course of treatment.
Experimental Protocol:
-
Animal Model: As above, mice with diet-induced obesity or another model of lipotoxicity are appropriate.
-
Animal Preparation: Anesthetize the mouse using isoflurane (1-2% in oxygen). Monitor respiration and maintain body temperature throughout the experiment.
-
Localization and Shimming:
-
Position the animal in the MRI scanner. For IMCL, place the hindlimb in a volume coil. For IHL, use an abdominal coil.
-
Acquire anatomical scout images (e.g., T1-weighted) to identify the target tissue (e.g., tibialis anterior muscle or a specific liver lobe).
-
Define a volume of interest (VOI), for example, 2x2x2 mm³, within the tissue, avoiding blood vessels and adipose tissue depots.
-
Perform magnetic field shimming on the VOI to optimize field homogeneity and improve spectral resolution.
-
-
MRS Data Acquisition:
-
Use a validated pulse sequence for lipid quantification, such as PRESS (Point Resolved Spectroscopy) or STEAM (Stimulated Echo Acquisition Mode).
-
Acquire a water-suppressed spectrum to clearly resolve the lipid peaks (typically at 1.3 ppm for methylene and 0.9 ppm for methyl).
-
Acquire a non-water-suppressed spectrum from the same VOI to use the water peak (4.7 ppm) as an internal concentration reference.
-
-
Data Processing and Analysis:
-
Use a specialized software package (e.g., LCModel, jMRUI) to process the spectra.
-
Fit the peaks for water and methylene (-CH2-) lipids.
-
Calculate the lipid content as the ratio of the lipid peak area to the water peak area, corrected for T1 and T2 relaxation effects.
-
Express the result as a percentage or ratio.
-
Perform longitudinal measurements (e.g., baseline, and after 1, 2, and 4 weeks of this compound treatment) to monitor changes over time.
-
Data Presentation:
| Time Point | Treatment Group | Tissue | Lipid Content (% of Water Signal) ± SD |
| Baseline | Pre-SBI-477 | Liver | Value |
| Week 4 | This compound | Liver | Value |
| Baseline | Pre-SBI-477 | Muscle | Value |
| Week 4 | This compound | Muscle | Value |
Application Note 3: Visualizing Target Gene Modulation with Bioluminescence Imaging (BLI)
Principle: To directly and non-invasively monitor the engagement of this compound with its target pathway, a transgenic reporter mouse model can be developed. This involves creating a mouse line where the promoter of a MondoA target gene, such as Txnip, drives the expression of a reporter enzyme like firefly luciferase. In this model, high MondoA activity leads to high Txnip promoter activity and thus high luciferase expression. When this compound is administered, it deactivates MondoA, reducing Txnip promoter activity and causing a decrease in the bioluminescent signal. This provides a direct readout of the drug's primary mechanism of action in a living animal.
Experimental Protocol:
-
Animal Model: Generation of a transgenic mouse line (e.g., pTxnip-luc) is required. This involves cloning the murine Txnip promoter region upstream of the firefly luciferase gene and creating the transgenic line via standard procedures.
-
Animal Preparation: Administer this compound or vehicle to the reporter mice. For acute studies, imaging can be performed hours after a single dose. For chronic studies, image at various time points during a multi-day or multi-week treatment regimen.
-
Substrate Injection: Anesthetize the mouse with isoflurane. Inject the luciferase substrate, D-luciferin (typically 150 mg/kg), intraperitoneally.
-
Bioluminescence Imaging:
-
Wait for the peak substrate distribution time (usually 10-15 minutes post-injection).
-
Place the animal in a light-tight imaging chamber of a BLI system (e.g., IVIS Spectrum).
-
Acquire bioluminescent images. Exposure times may range from 1 second to 5 minutes depending on signal intensity.
-
Acquire a photographic image of the animal for anatomical reference.
-
-
Data Analysis:
-
Overlay the bioluminescent signal on the photographic image.
-
Draw ROIs over tissues known to express TXNIP and respond to insulin signaling, such as the liver and hindlimb muscles.
-
Quantify the signal within the ROIs as total flux (photons/second) or average radiance (photons/s/cm²/sr).
-
Normalize the post-treatment signal to the baseline signal for each animal to track changes over time.
-
Compare the change in signal between this compound and vehicle-treated groups.
-
Data Presentation:
| Treatment Group | Time Point | ROI | Fold Change in Radiance (vs. Baseline) ± SD |
| Vehicle | 24 hours | Liver | Value |
| This compound | 24 hours | Liver | Value |
| Vehicle | 7 days | Muscle | Value |
| This compound | 7 days | Muscle | Value |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 4. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SBI-477 Concentration for Maximal Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of SBI-477 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the transcription factor MondoA.[1][2][3][4][5][6][7] By deactivating MondoA, this compound leads to the reduced expression of thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4), which are suppressors of the insulin (B600854) signaling pathway.[1][2][3][4][5][6][7] This ultimately results in stimulated insulin signaling, enhanced glucose uptake, and inhibition of triacylglyceride (TAG) synthesis in human skeletal myocytes.[1][2][3][4]
Q2: What is a recommended starting concentration and incubation time for in vitro experiments?
A2: A common starting point for in vitro experiments with this compound is a concentration of 10 µM with an incubation time of 24 hours.[2] However, the optimal concentration and time can vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal conditions for your specific experimental setup.
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been demonstrated to be effective in primary human skeletal myotubes and the rat H9c2 myocyte cell line.[1][3]
Q4: What are the expected effects of this compound on cellular metabolism?
A4: this compound is expected to produce the following effects:
-
Inhibition of TAG Synthesis: It coordinately inhibits the synthesis of triacylglycerides.[1][3][4]
-
Enhanced Glucose Uptake: It enhances basal glucose uptake.[1][2][3]
-
Stimulated Insulin Signaling: It stimulates the insulin signaling pathway, even in the absence of insulin.[2][4][6] This includes increased tyrosine phosphorylation of insulin receptor substrate-1 (IRS-1) and increased phosphorylation of the downstream kinase Akt.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or assay. | Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the EC50 for your experimental conditions. |
| Insufficient Incubation Time: The effects of this compound on gene expression and subsequent protein levels may require a longer incubation period. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation time. The effects on insulin signaling have been observed after 24 hours of exposure, but not with acute treatment.[2] | |
| Compound Instability: Improper storage or handling may have led to the degradation of this compound. | Store this compound stock solutions at -20°C or -80°C as recommended by the supplier.[3] Prepare fresh working solutions for each experiment. | |
| Cell Health: The cells may be unhealthy, leading to a blunted response. | Ensure cells are healthy, within a low passage number, and growing optimally before treatment. Perform a cell viability assay to confirm that the concentrations of this compound used are not cytotoxic. | |
| Unexpected Cytotoxicity | High Concentration: The concentration of this compound may be too high, leading to off-target effects and cell death. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cell line. Lower the concentration of this compound used in your experiments. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and that a vehicle control (medium with the same concentration of solvent) is included in all experiments. | |
| Variability in Results | Inconsistent Cell Density: Variations in the number of cells seeded can lead to inconsistent results. | Ensure consistent cell seeding density across all wells and experiments. |
| Inconsistent Compound Addition: Inaccurate pipetting can lead to variations in the final concentration of this compound. | Use calibrated pipettes and ensure thorough mixing after adding the compound to the culture medium. |
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay
This protocol is adapted from studies investigating the effect of this compound on glucose uptake in human skeletal myotubes.[2]
Materials:
-
Primary human skeletal myotubes
-
This compound
-
Insulin
-
2-Deoxy-D-[³H]glucose ([³H]-2DG)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Phloretin
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Seed and differentiate primary human skeletal myotubes in 24-well plates.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 24 hours.
-
For insulin-stimulated glucose uptake, treat with 100 nM insulin for 30 minutes.
-
Wash the cells twice with KRH buffer.
-
Incubate the cells with KRH buffer containing [³H]-2DG (0.5 µCi/mL) and 10 µM 2-DG for 10 minutes at 37°C.
-
To stop the uptake, add ice-cold KRH buffer containing 200 µM phloretin.
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity of the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the total protein concentration of each well.
Protocol 2: Triacylglyceride (TAG) Accumulation Assay
This protocol is based on methods used to assess the impact of this compound on lipid accumulation.[2][4]
Materials:
-
Human skeletal myotubes
-
Oleic acid complexed to BSA
-
This compound
-
AdipoRed Assay Reagent or similar neutral lipid stain
-
DAPI
-
Formaldehyde
-
Fluorescence microscope or plate reader
Procedure:
-
Differentiate human skeletal myotubes in a multi-well plate.
-
On day 7 of differentiation, add 100 µM oleic acid complexed to BSA to the cells along with the desired concentration of this compound or vehicle control for 24 hours.
-
After incubation, fix the cells with formaldehyde.
-
Stain the cells with AdipoRed reagent to visualize neutral lipids and DAPI to stain the nuclei.
-
Measure TAG accumulation by quantifying the fluorescence intensity using a fluorescence microscope or a plate reader.
Data Presentation
Table 1: Effect of this compound on Glucose Uptake in Human Skeletal Myotubes
| Treatment | Concentration | Glucose Uptake (% of Vehicle Control) |
| Vehicle (DMSO) | - | 100% |
| This compound | 1 µM | Data not available in snippets |
| This compound | 10 µM | ~184% (basal)[2][6] |
| Insulin | 100 nM | Data available but not specified in snippets |
| This compound + Insulin | 10 µM + 100 nM | Additive effect observed[2][6] |
Table 2: EC50 Values for this compound Inhibition of TAG Accumulation
| Cell Line | EC50 |
| Rat H9c2 Myocytes | 100 nM[3] |
| Human Skeletal Myotubes | 1 µM[3] |
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for this compound
Caption: Troubleshooting Logic Flowchart
References
- 1. selleckchem.com [selleckchem.com]
- 2. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 5. | BioWorld [bioworld.com]
- 6. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 7. This compound | TargetMol [targetmol.com]
Troubleshooting SBI-477 solubility and stability in media
Welcome to the technical support center for SBI-477. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the solubility and stability of this compound in experimental media.
Section 1: General Handling and Storage
This section covers the fundamental questions regarding the proper storage and handling of this compound.
Q1: How should I store this compound powder and its stock solutions?
A1: Proper storage is critical to maintain the integrity of this compound. For long-term storage, the lyophilized powder should be kept at -20°C, where it is stable for up to three years.[1] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][3] this compound exhibits good solubility in fresh, moisture-free DMSO.[1] It is crucial to use high-purity, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Table 1: this compound Properties and Storage Summary
| Property | Value | Source(s) |
| Molecular Weight | 483.54 g/mol | [1][4] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][3] |
| Solubility in DMSO | 45-97 mg/mL (approx. 93-201 mM) | [1][3] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month | [1][2] |
Section 2: Solubility Troubleshooting
Precipitation is a common issue when diluting a DMSO-based stock solution into an aqueous cell culture medium. This section addresses why this occurs and how to prevent it.
Q3: My this compound precipitated immediately after I added the DMSO stock to my cell culture medium. What happened and how can I prevent this?
A3: This is a frequent challenge caused by the poor aqueous solubility of many hydrophobic small molecules like this compound.[5] While highly soluble in DMSO, the compound "crashes out" when the concentrated stock is rapidly diluted into the aqueous environment of the culture medium, where DMSO is no longer the primary solvent.[5][6]
To prevent this, you can employ several strategies:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and cytotoxicity.[5]
-
Use a Stepwise Dilution: Avoid adding the high-concentration stock directly into the final volume of medium.[5][7] Instead, perform an intermediate dilution into a smaller volume of medium (preferably containing serum, as proteins can aid solubility) before adding it to the final culture volume.[5]
-
Ensure Rapid Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling.[5][8] This prevents localized high concentrations that are prone to precipitation.[5]
-
Warm the Medium: Pre-warming the cell culture medium to 37°C can increase the solubility of this compound.[5][8]
Q4: I successfully prepared my this compound working solution, but I see precipitate in the culture plate after incubation. Why is this happening?
A4: Delayed precipitation can occur due to several factors, even if the initial solution is clear.
-
Temperature Fluctuations: When culture plates are removed from the 37°C incubator for analysis, the drop in temperature can decrease the compound's solubility.[5] Using a heated microscope stage can help mitigate this.
-
pH Changes in Media: Over time, cell metabolism can alter the pH of the culture medium. If the solubility of this compound is pH-dependent, this shift can cause it to precipitate. Using a medium buffered with HEPES can help maintain a stable pH.[5]
-
Compound Stability: The compound may be degrading over time into less soluble byproducts. Refer to the stability section for more details.
Troubleshooting Workflow for Precipitation Issues
Caption: A flowchart for troubleshooting this compound precipitation issues.
Section 3: Stability Troubleshooting
Ensuring the compound remains active and intact throughout your experiment is key for reliable results.
Q5: How stable is this compound in my final working solution in cell culture media?
A5: The stability of small molecules in aqueous media can be influenced by media components, pH, and temperature.[9][10] Some components, like certain amino acids or metal ions in media, can potentially interact with and degrade the compound.[9] It is recommended to prepare fresh working solutions for each experiment. If you suspect instability, you can perform a time-course experiment, collecting aliquots at different time points (e.g., 0, 2, 8, 24 hours) and analyzing the concentration of the parent compound via LC-MS.[11]
Q6: My experimental results are inconsistent. Could this be a stability issue?
A6: Yes, inconsistency can be a sign of compound instability or other issues. Besides chemical degradation, consider the following:
-
Binding to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., culture plates, pipette tips), reducing the effective concentration in the medium.[11] Using low-protein-binding plastics can help minimize this effect.[11]
-
Cellular Uptake and Metabolism: Cells will internalize the compound, which can also lead to a decrease in its concentration in the media over time.
-
Freeze-Thaw Cycles: As mentioned, avoid repeatedly freezing and thawing your main stock solution, as this can lead to degradation.[1][11] Prepare single-use aliquots to maintain consistency.[1]
Section 4: Experimental Protocols
Protocol 1: Recommended Procedure for Preparing this compound Working Solutions
This protocol is designed to minimize precipitation when diluting a DMSO stock of this compound into cell culture medium.
-
Prepare High-Concentration Stock: Dissolve this compound powder in anhydrous DMSO to create a concentrated stock (e.g., 50-100 mM). Ensure it is fully dissolved by vortexing.
-
Create Intermediate Dilution (in DMSO): If your final concentration is very low, it may be necessary to first make an intermediate dilution of your stock in DMSO (e.g., 1 mM). This allows for more accurate pipetting and a smaller volume of DMSO to be added to your media.[8]
-
Prepare Final Working Solution: a. Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[8] b. While gently vortexing the tube of media, add the required volume of the intermediate DMSO stock dropwise to the side of the tube. For example, add 1 µL of a 1 mM stock to 1 mL of medium for a final concentration of 1 µM (with 0.1% DMSO). c. Continue vortexing for another 10-15 seconds to ensure thorough mixing.
-
Final Check: Visually inspect the solution against a light source to ensure it is clear and free of any precipitate before adding it to your cells.
Protocol 2: Small-Scale Solubility Test for this compound in Your Media
This test helps determine the maximum soluble concentration of this compound under your specific experimental conditions.[8]
-
Prepare Serial Dilutions: In a 96-well plate, prepare a 2-fold serial dilution of this compound in your complete cell culture medium. Start from a concentration higher than your intended experimental maximum.
-
Incubate: Incubate the plate under your standard culture conditions (e.g., 37°C, 5% CO₂).
-
Observe: Visually inspect the wells for any signs of precipitation (e.g., cloudiness, crystals, film) at several time points (e.g., 0, 2, 6, and 24 hours).[8]
-
Determine Maximum Concentration: The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for this compound in your specific medium and conditions.[8]
Section 5: Mechanism of Action
This compound is a chemical probe that stimulates insulin (B600854) signaling.[1][3][4] It functions by deactivating the transcription factor MondoA.[1][12][13][14][15] This deactivation leads to reduced expression of two key insulin pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][3][12][13] By lifting this suppression, this compound enhances downstream insulin signaling, including the phosphorylation of IRS-1 and Akt, which ultimately promotes glucose uptake in cells like human skeletal myocytes.[2][12][13]
This compound Signaling Pathway
Caption: this compound deactivates MondoA to enhance insulin signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. benchchem.com [benchchem.com]
- 12. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 14. | BioWorld [bioworld.com]
- 15. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
Identifying and mitigating off-target effects of SBI-477
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SBI-477. The information is designed to help identify and mitigate potential off-target effects and other common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an insulin (B600854) signaling inhibitor that functions by deactivating the transcription factor MondoA.[1][2] This deactivation leads to the reduced expression of two key suppressors of the insulin pathway: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2] The ultimate downstream effects of this on-target activity are the inhibition of triacylglyceride (TAG) synthesis and an enhancement of basal glucose uptake in cells like human skeletal myocytes.[1][2]
Q2: I'm observing effects that are inconsistent with MondoA inhibition. What could be the cause?
A2: While this compound is designed to target MondoA, it is possible that the observed phenotype is due to off-target effects. One notable downstream effect of this compound treatment is the activation of AMP-activated protein kinase (AMPK), an inhibitor of mTOR signaling.[1] This could lead to cellular responses that are independent of or synergistic with MondoA inhibition. It is also possible that at higher concentrations, this compound may interact with other cellular proteins. To investigate this, it is recommended to perform a dose-response experiment and use the lowest effective concentration. Additionally, employing orthogonal validation methods, such as using a structurally different MondoA inhibitor or genetic knockdown of MondoA, can help differentiate between on-target and off-target effects.
Q3: How can I proactively identify potential off-target effects of this compound in my experimental system?
A3: A multi-pronged approach is recommended to identify potential off-target effects. This includes:
-
Kinome Profiling: Screen this compound against a broad panel of kinases to identify any unintended interactions.
-
Cellular Thermal Shift Assay (CETSA): This method can detect direct binding of this compound to proteins in a cellular context, providing evidence of on- and off-target engagement.
-
Proteome-wide Profiling: Techniques like chemical proteomics can identify a broader range of protein interactors.
-
Computational Modeling: Predictive algorithms can suggest potential off-targets based on the chemical structure of this compound.
Q4: Are there any known off-target effects of this compound?
A4: Published literature to date has not extensively documented a broad off-target profile for this compound through methods like kinome-wide screening. However, studies have shown that treatment with this compound can lead to the activation of AMPK.[1] While this may be a downstream consequence of MondoA inhibition, it is an important consideration as AMPK is a master regulator of cellular metabolism and its activation can have widespread effects. Therefore, some of the observed cellular phenotypes might be attributable to AMPK activation.
Q5: What are some general best practices for mitigating off-target effects of small molecule inhibitors like this compound?
A5: To minimize the impact of off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through careful dose-response studies.
-
Employ Orthogonal Validation: Confirm key findings using alternative methods, such as siRNA/shRNA knockdown of MondoA or a structurally unrelated MondoA inhibitor.
-
Use Appropriate Controls: Always include vehicle-only (e.g., DMSO) controls in your experiments.
-
Monitor Cell Health: Assess cell viability and morphology to ensure the observed effects are not due to general toxicity.
Troubleshooting Guides
Issue 1: Unexpected Phenotypes Related to Cellular Metabolism
-
Symptom: You observe changes in cellular energy homeostasis, such as altered mitochondrial respiration or unexpected shifts in metabolic pathways, that are not readily explained by MondoA inhibition alone.
-
Possible Cause: this compound has been shown to activate AMPK, a key sensor of cellular energy status.[1] Activation of AMPK can lead to a variety of metabolic changes, including the inhibition of anabolic processes and the stimulation of catabolic pathways.
-
Troubleshooting Steps:
-
Confirm AMPK Activation: Perform a western blot to check the phosphorylation status of AMPK (p-AMPKα Thr172) and its downstream targets (e.g., p-ACC Ser79) in your experimental system following this compound treatment.
-
Use an AMPK Inhibitor: Treat cells with a well-characterized AMPK inhibitor (e.g., Compound C) in combination with this compound to see if the unexpected phenotype is reversed.
-
Dose-Response Analysis: Determine if the metabolic phenotype is observed at the same concentrations of this compound that are effective for MondoA inhibition.
-
Issue 2: Inconsistent Results or Lack of Expected On-Target Effects
-
Symptom: You do not observe the expected downstream effects of MondoA inhibition, such as decreased TXNIP expression or reduced triacylglyceride synthesis.
-
Possible Causes:
-
Compound Instability: this compound may be degrading in your experimental conditions.
-
Cell Type Specificity: The role of MondoA in your specific cell line may differ from published reports.
-
Suboptimal Concentration: The concentration of this compound used may be too low.
-
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure proper storage and handling of this compound. If possible, verify its identity and purity.
-
Confirm MondoA Expression: Check for the expression of MondoA in your cell line at the protein level.
-
Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the optimal effective concentration in your system.
-
Genetic Validation: Use siRNA or CRISPR to knock down MondoA and confirm that this recapitulates the expected phenotype.
-
Data Presentation
Table 1: On-Target Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (TAG accumulation) | Rat H9c2 myocytes | 100 nM | [3] |
| EC50 (TAG accumulation) | Human skeletal myotubes | 1 µM | [3] |
Experimental Protocols
Protocol 1: Kinome Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations.
-
Kinase Reaction Setup: In a multi-well plate, combine the individual kinase, its specific substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add this compound or vehicle control (DMSO) to the kinase reactions.
-
Incubation: Incubate the reaction plates at the optimal temperature and for a time sufficient to achieve a linear reaction rate.
-
Detection: Stop the reaction and measure kinase activity. Common detection methods include radiometric assays (e.g., measuring the incorporation of ³³P-ATP into the substrate) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound relative to the vehicle control. Data can be visualized using a kinome tree map to illustrate the selectivity profile.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to determine the direct binding of this compound to proteins in intact cells.
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound or vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer to a membrane. Probe with a primary antibody against the protein of interest (e.g., MondoA or a suspected off-target).
-
Data Analysis: Quantify the band intensities at each temperature. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct binding.
Visualizations
References
Technical Support Center: Assessing Potential Cytotoxicity of SBI-477 In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the potential in vitro cytotoxicity of SBI-477. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a small molecule that acts as an insulin (B600854) signaling inhibitor. Its primary mechanism involves the deactivation of the transcription factor MondoA.[1][2][3][4][5] This deactivation leads to a reduction in the expression of insulin pathway suppressors, specifically thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][3][4][5] The overall effect of this compound is the coordinated inhibition of triacylglyceride (TAG) synthesis and the enhancement of basal glucose uptake in human skeletal myocytes.[1][2]
Q2: Has the cytotoxicity of this compound been reported?
Based on currently available information, specific studies focused on the comprehensive cytotoxic profile of this compound have not been detailed in the public domain. Existing research has primarily focused on its efficacy in modulating insulin signaling and lipid metabolism in primary human skeletal myotubes.[1][2] Therefore, assessing its potential cytotoxicity is a critical step for any new experimental model.
Q3: Which in vitro assays are recommended for assessing the cytotoxicity of this compound?
A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's potential cytotoxicity. This should include assays that evaluate different cellular parameters:
-
Metabolic Activity Assays: Such as the MTT or XTT assay, which measure the metabolic activity of viable cells.[6][7]
-
Membrane Integrity Assays: The Lactate (B86563) Dehydrogenase (LDH) assay is a common choice, as it measures the release of LDH from damaged cells.[8][9]
-
Apoptosis Assays: To determine if cell death is occurring through programmed cell death. This can be assessed using methods like Annexin V/PI staining followed by flow cytometry.[10][11]
Q4: What should I consider when preparing this compound for in vitro experiments?
This compound is soluble in DMSO.[1] It is crucial to prepare a concentrated stock solution in high-quality, anhydrous DMSO and then dilute it to the final working concentrations in your cell culture medium.[1] Remember to include a vehicle control (medium with the same final concentration of DMSO) in all your experiments to account for any potential effects of the solvent on the cells.
Troubleshooting Guides
MTT Assay Troubleshooting
Issue 1: Inconsistent or non-reproducible results in the MTT assay.
-
Possible Cause: this compound, due to its effects on cellular metabolism, might directly interfere with the MTT reagent or alter the metabolic rate of the cells in a way that does not correlate with viability.[7][12]
-
Troubleshooting Steps:
-
Cell-Free Control: Perform a control experiment by adding this compound to cell-free media containing the MTT reagent to check for direct chemical reduction of MTT by the compound.[7]
-
Alternative Assay: If interference is suspected, use a cytotoxicity assay with a different endpoint, such as the LDH assay (membrane integrity) or a live/dead cell stain.[7]
-
Optimize Cell Seeding: Ensure a consistent number of cells are seeded in each well, as variations can lead to significant differences in MTT reduction.[13] Avoid the outer wells of the plate which are prone to evaporation (the "edge effect").[7][13]
-
Issue 2: Formazan (B1609692) crystals are not dissolving completely.
-
Possible Cause: Incomplete solubilization of the formazan crystals will lead to inaccurate absorbance readings.[7]
-
Troubleshooting Steps:
-
Proper Mixing: After adding the solubilization solution (e.g., DMSO), ensure thorough mixing by gentle shaking or pipetting up and down.[7]
-
Incubation Time: Increase the incubation time with the solubilization agent to allow for complete dissolution of the crystals.[7]
-
Visual Confirmation: Always visually inspect the wells under a microscope to ensure all formazan crystals have dissolved before reading the plate.
-
LDH Assay Troubleshooting
Issue 3: High background LDH in the negative control wells.
-
Possible Cause: This indicates that the control cells may be stressed or dying due to factors other than the test compound.[14]
-
Troubleshooting Steps:
-
Gentle Handling: Avoid vigorous pipetting during cell seeding and media changes to prevent mechanical damage to the cell membranes.[14]
-
Optimize Cell Density: Too high a cell density can lead to nutrient depletion and cell death. Determine the optimal seeding density for your cell line.[9]
-
Serum Concentration: High levels of LDH can be present in animal sera used in culture media. Consider reducing the serum concentration during the assay.[9][15]
-
Issue 4: Low LDH release in treated samples, but microscopy shows significant cell death.
-
Possible Cause: This discrepancy can occur if the compound inhibits the LDH enzyme itself or if the assay is performed at a time point before significant LDH release has occurred.[14]
-
Troubleshooting Steps:
-
Enzyme Inhibition Control: Lyse a known number of untreated cells to release LDH, then add this compound to the lysate and perform the LDH assay. A decrease in the signal compared to a lysate control without the compound would suggest enzyme inhibition.[14]
-
Time-Course Experiment: Perform the LDH assay at multiple time points after treatment with this compound to identify the optimal window for detecting LDH release.[14]
-
Apoptosis Assay (Annexin V/PI) Troubleshooting
Issue 5: High percentage of Annexin V positive cells in the negative control.
-
Possible Cause: This can be due to harsh cell handling, over-confluent cultures, or issues with the reagents.[11]
-
Troubleshooting Steps:
-
Gentle Cell Handling: Use gentle trypsinization and centrifugation to minimize mechanical stress on the cells.[11]
-
Healthy Cell Cultures: Use cells from a healthy, logarithmically growing culture. Avoid using cells that are over-confluent.[11]
-
Reagent Titration: Titrate the concentration of Annexin V and PI to determine the optimal staining concentrations for your cell type.[10]
-
Issue 6: No significant increase in apoptotic cells after treatment with this compound.
-
Possible Cause: The concentration of this compound may be too low, the treatment duration may be too short, or cell death may be occurring through a different mechanism (e.g., necrosis).[11]
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a dose-response experiment with a range of this compound concentrations and a time-course experiment to identify the optimal conditions for inducing apoptosis.[11]
-
Positive Control: Include a known inducer of apoptosis as a positive control to ensure the assay is working correctly.[10]
-
Complementary Assays: Use an LDH assay in parallel to assess for necrosis.
-
Data Presentation
Table 1: Hypothetical Dose-Response Cytotoxicity Data for this compound
| This compound Conc. (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | % Apoptotic Cells (Annexin V+) |
| 0 (Vehicle) | 100 ± 5.2 | 5 ± 1.5 | 3 ± 0.8 |
| 1 | 98 ± 4.8 | 6 ± 1.8 | 4 ± 1.1 |
| 10 | 92 ± 6.1 | 12 ± 2.3 | 15 ± 3.2 |
| 25 | 75 ± 7.5 | 28 ± 4.1 | 35 ± 5.5 |
| 50 | 51 ± 8.2 | 55 ± 6.8 | 62 ± 7.1 |
| 100 | 22 ± 5.9 | 85 ± 8.9 | 88 ± 9.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[9]
Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Visualizations
Caption: General workflow for assessing the in vitro cytotoxicity of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 4. | BioWorld [bioworld.com]
- 5. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 6. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Cytotoxicity Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the In Vivo Bioavailability of SBI-477
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of SBI-477, a chemical probe that deactivates the transcription factor MondoA.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the transcription factor MondoA.[1][2][3][4][6] By deactivating MondoA, this compound reduces the expression of insulin (B600854) pathway suppressors such as thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][7][8] This leads to the stimulation of insulin signaling, enhanced glucose uptake, and inhibition of triacylglyceride (TAG) synthesis in human skeletal myocytes.[1][2][3][4][6][7]
Q2: Why does this compound exhibit poor in vivo bioavailability?
-
Low Aqueous Solubility: this compound is reported to be insoluble in water and ethanol, while being soluble in DMSO.[6] Poor aqueous solubility is a major hurdle for absorption in the gastrointestinal (GI) tract.
-
Poor Permeability: The ability of a drug to pass through the intestinal membrane can be a limiting factor. While the permeability of this compound has not been explicitly classified, compounds with low solubility can also face permeability challenges.
-
First-Pass Metabolism: After absorption, a drug may be extensively metabolized by the liver before reaching systemic circulation, reducing its bioavailability.
Q3: What are the initial steps to consider when formulating this compound for in vivo studies?
Given its poor aqueous solubility, a systematic approach to formulation is crucial. The initial steps should involve:
-
Physicochemical Characterization: If not already known, determine the aqueous solubility of this compound at different pH values (e.g., pH 2, 6.8, and 7.4) to understand its pH-dependent solubility profile.
-
Excipient Solubility Screening: Assess the solubility of this compound in a panel of pharmaceutically acceptable co-solvents, surfactants, and lipids to identify potential vehicles for formulation development.
-
Solid-State Characterization: Analyze the crystalline form of this compound, as different polymorphs can have different solubilities and dissolution rates.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Optimization |
| Compound precipitates from the formulation upon storage or dilution. | Supersaturation and instability of the formulation. The concentration of this compound may exceed its thermodynamic solubility in the chosen vehicle. | - Reduce the concentration of this compound in the formulation.- Incorporate a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP).- If the solubility is pH-dependent, buffer the formulation to maintain an optimal pH. |
| Inconsistent or low drug exposure in animal studies. | Poor absorption from the GI tract due to low solubility and/or permeability. | - Particle Size Reduction: Micronize or nanosize the this compound to increase its surface area and dissolution rate.[14]- Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to improve its solubilization in the GI tract. - Amorphous Solid Dispersions: Create a solid dispersion of this compound in a polymer matrix to enhance its dissolution rate. |
| High variability in pharmacokinetic data between animals. | Food effects or inconsistent dosing due to poor formulation homogeneity. | - Standardize Feeding Schedule: The presence or absence of food can significantly impact the absorption of poorly soluble drugs.[15] Standardize the feeding schedule for the animals in your study. - Ensure Formulation Homogeneity: For suspensions, ensure uniform mixing before each administration. For solutions, confirm that the compound is fully dissolved. |
| Difficulty in administering the formulation via oral gavage. | High viscosity of the formulation or stress induced in the animals. | - Optimize the viscosity of the formulation by adjusting the concentration of excipients.- Consider alternative, less stressful dosing methods if possible.[16] Research suggests that precoating the gavage needle with sucrose (B13894) can reduce stress in mice.[17] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Methodology:
-
Milling: Prepare a suspension of this compound in an aqueous vehicle containing a stabilizer (e.g., 0.5% w/v HPMC) and a wetting agent (e.g., 0.1% w/v docusate (B154912) sodium).
-
Particle Size Reduction: Mill the suspension using a high-pressure homogenizer or a bead mill until the desired particle size (e.g., <200 nm) is achieved. Monitor the particle size using a particle size analyzer.
-
Characterization: Characterize the resulting nanosuspension for particle size distribution, zeta potential (to assess physical stability), and in vitro dissolution rate compared to the un-milled drug.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To improve the solubility and absorption of this compound by formulating it in a lipid-based system.
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., sesame oil, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol P, PEG 400).
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams to identify the regions of microemulsion formation.
-
Formulation Optimization: Prepare several SEDDS formulations with varying ratios of oil, surfactant, and co-solvent. Evaluate their self-emulsification properties, droplet size, and drug precipitation upon dilution in aqueous media.
-
In Vitro Dissolution: Perform in vitro dissolution studies on the optimized SEDDS formulation to assess the drug release profile.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the oral bioavailability of a novel this compound formulation.
Methodology:
-
Animal Dosing: Administer the this compound formulation (e.g., nanosuspension or SEDDS) to a cohort of mice (e.g., C57BL/6) via oral gavage at a specific dose. Include a control group receiving a simple suspension of this compound.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to determine the oral bioavailability of the formulation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H25N3O6S | [18] |
| Molecular Weight | 483.54 g/mol | [18] |
| Appearance | Solid | [18] |
| Solubility | DMSO: 65 mg/mLWater: InsolubleEthanol: Insoluble | [6][18] |
Table 2: Example In Vivo Formulations for this compound
| Formulation Components | Concentration | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | [2] |
| 10% DMSO + 90% Corn oil | Not specified | [1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | Not specified | [1] |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for improving bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound |CAS:781628-99-7 Probechem Biochemicals [probechem.com]
- 5. admin.biosschina.com [admin.biosschina.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SBI 993 — TargetMol Chemicals [targetmol.com]
- 11. SBI-993 |CAS:2073059-82-0 Probechem Biochemicals [probechem.com]
- 12. biocat.com [biocat.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
- 16. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abmole.com [abmole.com]
Addressing experimental variability in SBI-477 studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SBI-477. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and sources of variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a chemical probe that stimulates insulin (B600854) signaling by deactivating the transcription factor MondoA.[1][2] This deactivation leads to the reduced expression of thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4), which are suppressors of the insulin pathway.[1][3][4] Consequently, this compound inhibits triacylglyceride (TAG) synthesis and enhances basal glucose uptake in cells like human skeletal myocytes.[1][3]
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated activity in primary human skeletal myotubes and rat H9c2 myocytes.[1][4]
Q3: What are the typical working concentrations for this compound in cell-based assays?
Effective concentrations of this compound can range from 0.3 µM to 10 µM, depending on the cell type and the specific assay.[1] For instance, in human skeletal myotubes, a concentration of 10 µM has been used for 24-hour treatments to assess effects on gene expression and glucose uptake.[1][4] The EC50 for inhibiting TAG accumulation is approximately 100 nM in rat H9c2 myocytes and 1 µM in human skeletal myotubes.[1]
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare a concentrated stock solution in a solvent like DMSO. For example, a 100 mg/ml stock in DMSO can be prepared and stored at -20°C for long-term use.[3] For in vivo studies, a formulation with DMSO, PEG300, Tween80, and saline has been described.[5] Always refer to the manufacturer's instructions for specific solubility and storage recommendations.
Troubleshooting and Optimization
Issue 1: High Variability in Glucose Uptake Assays
High variability in 2-deoxyglucose (2-DG) uptake assays is a common issue. This can manifest as large error bars or inconsistent results between experiments.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Cell Seeding | Ensure uniform cell plating by using a cell counter for accurate and consistent seeding density. After the assay, normalize the glucose uptake data to the total protein content in each well using a BCA assay. |
| Variability in Reagent Addition | Prepare a master mix of your reagents (e.g., radiolabeled glucose analog, this compound) to add to all wells to minimize pipetting errors. Ensure consistent timing for all incubation steps. |
| Cellular Metabolic State | The metabolic state of the cells can significantly impact glucose uptake. Standardize the cell culture conditions, including media glucose concentration and serum starvation protocols, prior to the assay. |
| This compound Treatment Time | The effects of this compound on insulin signaling are observed after a 24-hour exposure and not with acute treatment.[4] Ensure the treatment duration is consistent and optimized for your cell type. |
Issue 2: Inconsistent Results in Triacylglyceride (TAG) Synthesis Assays
Variability in TAG synthesis can be influenced by lipid loading and the health of the cells.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Lipid Loading | When inducing TAG accumulation (e.g., with oleate), ensure the oleate (B1233923) is properly complexed to fatty-acid-free BSA to ensure consistent delivery to the cells. Prepare a fresh oleate-BSA complex for each experiment. |
| Cell Viability | High concentrations of lipids or this compound can be cytotoxic. Perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure that the observed effects on TAG synthesis are not due to cell death. |
| Assay Normalization | Similar to glucose uptake assays, normalize the results to total protein or DNA content to account for any differences in cell number. |
Issue 3: Unexpected Results in Western Blotting for Insulin Signaling Proteins
Difficulty in detecting changes in the phosphorylation of proteins like IRS-1 and Akt can be frustrating.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Antibody Performance | Validate your primary antibodies for the specific phosphorylation sites of interest (e.g., tyrosine phosphorylation of IRS-1, serine phosphorylation of Akt).[1] Use appropriate positive controls, such as insulin-stimulated cell lysates, to confirm antibody reactivity.[6] |
| Timing of Cell Lysis | The phosphorylation state of signaling proteins can change rapidly. Ensure that cell lysis is performed quickly and with ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation events. |
| Low Signal Intensity | This compound's effects on protein phosphorylation may be more subtle than those of direct insulin stimulation.[4] Optimize protein loading amounts and consider using signal amplification techniques if necessary. |
Experimental Protocols
1. Glucose Uptake Assay (2-Deoxy-D-[3H]glucose)
-
Cell Culture: Plate primary human skeletal myotubes in 24-well plates and allow them to differentiate.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 0.3-10 µM) or vehicle control for 24 hours.[4]
-
Insulin Stimulation (Optional): For insulin-stimulated glucose uptake, treat with 100 nM insulin for 30 minutes.[4][7]
-
Glucose Uptake: Add radiolabeled 2-deoxy-D-[3H]glucose to each well and incubate for the optimized time.
-
Assay Termination: Wash the cells with ice-cold PBS to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalization: Determine the protein concentration in each lysate and normalize the scintillation counts to the protein content.
2. Triacylglyceride (TAG) Synthesis Assay
-
Cell Culture: Plate human skeletal myotubes or H9c2 myocytes and grow to the desired confluency.
-
This compound Treatment: Treat the cells with this compound for 24 hours.
-
Radiolabeling: Rinse the cells three times with PBS and then incubate with 125µM [3H]-palmitic acid (bound to fatty acid-free albumin) containing 1mM carnitine for 2 hours at 37℃.[3]
-
Lipid Extraction: Transfer the cell medium to a tube containing cold 10% trichloroacetic acid (TCA). Centrifuge at 8,500 x g for 10 minutes at 4℃.[3]
-
Separation and Measurement: Remove the supernatant, mix with 6N NaOH, and apply to an ion-exchange resin.[3] Collect the eluate and measure by liquid scintillation analysis.[3]
-
Normalization: Normalize the results to the total protein amount.[3]
3. Western Blot Analysis of Insulin Signaling
-
Cell Culture and Treatment: Culture and treat cells with this compound as described above. A positive control of insulin treatment (100 nM for 30 minutes) can be included.[6]
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total IRS-1, Akt, and other proteins of interest.[1][6]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 7. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
Quality control measures for SBI-477 compound purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of the SBI-477 compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Commercially available this compound is typically offered at a high purity grade, often exceeding 98% as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. However, it is crucial to verify the purity of each new batch upon receipt and to monitor its stability over time, especially when dissolved in solvents.
Q2: What are the common solvents for dissolving and storing this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Stock solutions in DMSO can also be stored at -80°C, but repeated freeze-thaw cycles should be avoided to prevent degradation.
Q3: What are potential sources of impurities in this compound?
A3: Impurities in this compound can arise from several sources:
-
Synthesis Byproducts: Incomplete reactions or side reactions during the synthesis of the N-(thiazol-2-yl)benzamide core can lead to related impurities. These may include unreacted starting materials or isomers.
-
Degradation Products: this compound can degrade over time, especially when in solution or exposed to light, heat, or reactive chemicals. Hydrolysis of the amide bond is a potential degradation pathway.
-
Residual Solvents: Solvents used during synthesis and purification may not be completely removed.
-
Contamination: Cross-contamination from other compounds or improper handling can introduce impurities.
Q4: How does this compound exert its biological effects, and how can impurities interfere?
A4: this compound is an inhibitor of insulin (B600854) signaling that acts by deactivating the transcription factor MondoA. This leads to the reduced expression of thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4), ultimately inhibiting triacylglyceride (TAG) synthesis and enhancing glucose uptake in skeletal myocytes. Impurities could potentially interfere with this signaling pathway by having off-target effects, inhibiting or activating other cellular components, or by directly degrading the this compound compound, leading to inaccurate experimental results.
Troubleshooting Guides
HPLC Purity Analysis
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Column degradation | - Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Replace the column. |
| Ghost Peaks | - Contaminated mobile phase or injector- Carryover from previous injections | - Use fresh, high-purity solvents.- Flush the injector and system with a strong solvent.- Include a blank injection between samples. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Temperature variations- Pump malfunction | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure consistent flow rate. |
| Unexpected Peaks | - Sample degradation- Presence of impurities in the sample- Contamination | - Prepare fresh samples and store them properly.- Investigate the source of the impurity (synthesis, storage, etc.).- Ensure clean handling procedures. |
NMR Purity Analysis
| Problem | Possible Causes | Solutions |
| Broad Peaks | - Poor shimming- High sample concentration- Paramagnetic impurities | - Re-shim the instrument.- Prepare a more dilute sample.- Filter the sample or use a chelating agent. |
| Presence of Water Peak | - Incomplete drying of the sample or NMR tube- Hygroscopic solvent | - Thoroughly dry the sample and glassware.- Use freshly opened deuterated solvents.- Employ water suppression techniques during acquisition. |
| Overlapping Signals in the Aromatic Region | - Complex aromatic structure of this compound | - Use a higher field strength NMR spectrometer.- Employ 2D NMR techniques (e.g., COSY, HSQC) for better signal dispersion and assignment. |
| Inaccurate Integration | - Incorrect phasing and baseline correction- Signal overlap | - Carefully phase and baseline correct the spectrum.- Use deconvolution software to integrate overlapping peaks.- Choose well-resolved, non-overlapping peaks for quantification. |
Experimental Protocols
HPLC-UV Method for Purity Assessment of this compound (General Protocol)
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
A gradient elution is recommended to separate potential impurities with different polarities.
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 20 | 80 |
| 25 | 80 |
| 26 | 20 |
| 30 | 20 |
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in DMSO to a concentration of 1 mg/mL and then dilute with the initial mobile phase composition.
¹H-NMR for Structural Confirmation and Purity Estimation (General Protocol)
This protocol outlines a general procedure for acquiring a ¹H-NMR spectrum of this compound.
Instrumentation and Software:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
-
NMR data processing software
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
Acquisition Parameters (Starting Point):
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)
-
Acquisition Time: ~4 seconds
-
Spectral Width: -2 to 12 ppm
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Perform baseline correction.
-
Integrate all signals, including those from the solvent and known impurities.
-
Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
Purity can be estimated by comparing the integral of a well-resolved proton signal from this compound to the integrals of impurity signals.
Mandatory Visualizations
This compound Mechanism of Action: MondoA Signaling Pathway
Caption: this compound inhibits the active form of MondoA, leading to decreased expression of TXNIP and ARRDC4, which in turn enhances glucose uptake and reduces triacylglyceride synthesis.
Experimental Workflow for this compound Purity Verification
Technical Support Center: Overcoming Resistance to SBI-477 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during long-term studies with SBI-477, particularly concerning the emergence of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that functions by deactivating the transcription factor MondoA.[1] This deactivation prevents MondoA from translocating to the nucleus, which in turn reduces the expression of its target genes, including thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1] These proteins are suppressors of the insulin (B600854) signaling pathway. By downregulating TXNIP and ARRDC4, this compound effectively enhances insulin signaling and glucose uptake while inhibiting triacylglyceride synthesis in preclinical models.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). Stock solutions should be aliquoted and stored at -20°C or colder to minimize degradation. Repeated freeze-thaw cycles should be avoided to maintain the stability and activity of the compound. For cellular assays, ensure the final DMSO concentration in the culture medium is non-toxic to the cells, generally below 0.5%.
Q3: We are observing a diminished effect of this compound over prolonged treatment. What are the potential causes?
A3: A diminished effect of this compound in long-term studies can suggest the development of acquired resistance. Potential mechanisms, while not yet clinically documented, can be hypothesized based on principles of drug resistance to targeted therapies. These may include:
-
Alterations in the drug target: Genetic mutations in the MondoA gene could potentially alter the drug-binding site, reducing the efficacy of this compound.
-
Changes in downstream signaling: Cells might upregulate the expression of TXNIP or ARRDC4 through MondoA-independent pathways.
-
Activation of bypass pathways: Cells could activate alternative signaling pathways to compensate for the inhibition of MondoA, thereby restoring downstream processes.
-
Reduced intracellular drug concentration: Changes in drug efflux or metabolism could lower the effective concentration of this compound within the target cells.
Q4: How can we confirm that this compound is engaging with its target, MondoA, in our cellular model?
A4: Target engagement can be confirmed using several methods. A cellular thermal shift assay (CETSA) can assess the binding of this compound to MondoA by measuring changes in the thermal stability of the protein. Alternatively, you can measure the direct downstream effects of MondoA inhibition, such as the nuclear exclusion of MondoA via immunofluorescence or a significant reduction in TXNIP and ARRDC4 mRNA and protein levels.
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy in Long-Term Cell Culture
| Possible Cause | Suggested Solution |
| Compound Instability | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Verify the stability of this compound in your specific cell culture medium over the time course of your experiment. |
| Cell Line Viability/Health | Regularly assess cell viability (e.g., using a trypan blue exclusion assay). Ensure optimal cell culture conditions, including media, supplements, and incubator settings. |
| Development of Resistance | See the detailed troubleshooting guide below for investigating potential resistance mechanisms. |
Issue 2: Investigating Potential Mechanisms of this compound Resistance
| Question | Experimental Approach | Expected Outcome if Resistance Mechanism is Present |
| Is the target, MondoA, altered? | - Sequence the MondoA gene in resistant cells to identify potential mutations.- Perform a cellular thermal shift assay (CETSA) to assess this compound binding to MondoA. | - Identification of mutations in the predicted this compound binding site.- A reduced thermal shift in resistant cells compared to sensitive cells, indicating impaired binding. |
| Are downstream effectors (TXNIP/ARRDC4) upregulated via a bypass mechanism? | - Measure mRNA and protein levels of TXNIP and ARRDC4 in the presence of this compound in both sensitive and resistant cells using qPCR and Western blotting. | - Persistently high levels of TXNIP and/or ARRDC4 in resistant cells despite this compound treatment. |
| Are compensatory signaling pathways activated? | - Perform phosphoproteomic or RNA sequencing analysis to compare signaling pathways between sensitive and resistant cells. | - Upregulation of alternative pathways that can suppress insulin signaling or promote lipogenesis, independent of the MondoA-TXNIP/ARRDC4 axis. |
| Is the intracellular concentration of this compound reduced? | - Use LC-MS/MS to quantify the intracellular concentration of this compound in sensitive versus resistant cells. | - Lower intracellular levels of this compound in resistant cells. |
Experimental Protocols
Protocol 1: Assessing MondoA Nuclear Localization by Immunofluorescence
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control (DMSO).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against MondoA overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the subcellular localization of MondoA using a fluorescence microscope. In sensitive cells, this compound should induce nuclear exclusion of MondoA.
Protocol 2: Quantification of TXNIP and ARRDC4 mRNA Levels by qPCR
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells and extract total RNA using a suitable kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for TXNIP, ARRDC4, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative expression of TXNIP and ARRDC4 using the ΔΔCt method. A successful response to this compound should result in a significant decrease in the mRNA levels of these genes.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Potential resistance mechanisms to this compound.
References
Technical Support Center: Refining Glucose Uptake Assay Conditions with SBI-477
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing SBI-477 in glucose uptake assays. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in glucose uptake?
This compound is a small molecule probe that acts as an inhibitor of the transcription factor MondoA.[1][2] In conditions of nutrient excess, MondoA can suppress insulin (B600854) signaling.[1] this compound deactivates MondoA, leading to a decrease in the expression of two key insulin pathway suppressors: Thioredoxin-Interacting Protein (TXNIP) and Arrestin Domain-Containing 4 (ARRDC4).[1][2] By reducing these suppressors, this compound enhances insulin signaling, which in turn promotes the uptake of glucose into cells, particularly in human skeletal myocytes.[1]
Q2: What is the recommended concentration range for this compound in a glucose uptake assay?
Based on published data, a concentration of 10 µM this compound has been shown to significantly increase both basal and insulin-stimulated glucose uptake in human skeletal myotubes.[1] To determine the optimal concentration for your specific cell line and experimental conditions, it is recommended to perform a dose-response curve. A starting range of 1 µM to 20 µM is advisable.
Q3: What is the typical incubation time for this compound treatment?
A 24-hour incubation period with this compound is a common starting point for observing its effects on glucose uptake.[1][3] The effects of this compound on insulin signaling are typically observed after this duration and not with acute treatment.[1]
Q4: Which type of glucose analog is recommended for use with this compound?
Radiolabeled 2-deoxy-D-glucose (2-DG), such as [³H]-2-DG, is the gold standard and has been successfully used in studies with this compound.[1][4] Non-radioactive colorimetric and fluorescent assays using 2-DG are also widely available and can be adapted.[5][6] While fluorescent glucose analogs like 2-NBDG are available, there are concerns that their transport mechanism may not accurately reflect physiological glucose transport due to their larger size.[7]
Q5: Why is serum starvation necessary before a glucose uptake assay with this compound?
Serum starvation is a critical step to reduce basal glucose uptake and increase the sensitivity of the cells to stimulation by insulin or compounds like this compound.[5] Growth factors present in serum can activate signaling pathways that promote the translocation of glucose transporters to the cell membrane, resulting in high background glucose uptake.[5] The optimal duration of serum starvation can vary, but typically ranges from 2 to 16 hours.[5]
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Glucose Uptake in Human Skeletal Myotubes
| This compound Concentration (µM) | Incubation Time (hours) | Percent Increase in Basal Glucose Uptake (approx.) |
| 1 | 24 | Not specified |
| 3 | 24 | Not specified |
| 10 | 24 | 84%[1] |
Table 2: Effect of this compound on the Expression of Insulin Pathway Suppressors
| Gene | This compound Concentration (µM) | Incubation Time (hours) | Result |
| TXNIP | 10 | 24 | Robust, dose-dependent downregulation[1] |
| ARRDC4 | 10 | 24 | Robust, dose-dependent downregulation[1] |
Experimental Protocols
Detailed Methodology for 2-Deoxyglucose (2-DG) Uptake Assay in Human Skeletal Myotubes
This protocol is adapted from established methods for measuring glucose uptake in skeletal muscle cells.[4][8]
Materials:
-
Differentiated human skeletal myotubes in 24-well plates
-
This compound (stock solution in DMSO)
-
Serum-free culture medium
-
Krebs-Ringer Phosphate-HEPES (KRPH) buffer (10 mM HEPES pH 7.4, 131.2 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 2.5 mM CaCl₂, and 2.5 mM NaH₂PO₄)
-
Insulin (100 nM)
-
[³H]-2-deoxy-D-glucose (0.1 µCi at a final concentration of 0.1 mM)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
1N Sodium Hydroxide (NaOH)
-
Scintillation counter
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate primary human skeletal myoblasts into myotubes in 24-well plates.
-
This compound Treatment: Treat the differentiated myotubes with the desired concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) in serum-free medium for 24 hours.
-
Serum Starvation: Following this compound treatment, wash the cells with KRPH buffer and then serum-starve for 3-6 hours in KRPH buffer at 37°C.[8]
-
Insulin Stimulation (Optional): For insulin-stimulated glucose uptake, incubate the cells with 100 nM insulin in KRPH buffer for 30 minutes at 37°C. For basal uptake, incubate with KRPH buffer alone.
-
Glucose Uptake: Initiate glucose uptake by adding KRPH buffer containing [³H]-2-DG (0.1 µCi, 0.1 mM final concentration) to each well. Incubate for 5-10 minutes at 37°C.
-
Termination of Uptake: Stop the reaction by aspirating the radioactive solution and immediately washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells in each well with 1N NaOH.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each well.
Mandatory Visualization
Caption: this compound Signaling Pathway for Enhanced Glucose Uptake.
Caption: Experimental Workflow for Glucose Uptake Assay with this compound.
Troubleshooting Guides
Issue 1: High Background Signal
-
Possible Cause: Incomplete washing of cells after incubation with the glucose analog.
-
Troubleshooting Tip: Ensure thorough and rapid washing with ice-cold PBS to remove all extracellular radioactive or fluorescent signals. Aspirate the wash buffer completely between each wash.[5]
-
-
Possible Cause: High basal glucose uptake due to insufficient serum starvation.
-
Troubleshooting Tip: Optimize the serum starvation period for your specific cell line. While overnight starvation is common, some cell lines may require shorter (2-4 hours) or longer (up to 16 hours) periods to minimize cell stress while effectively reducing basal uptake.[5]
-
-
Possible Cause: Contamination of reagents.
-
Troubleshooting Tip: Use fresh, sterile buffers and media for all steps of the assay.
-
Issue 2: Low or No Signal (No increase in glucose uptake with this compound)
-
Possible Cause: Suboptimal concentration of this compound.
-
Troubleshooting Tip: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.
-
-
Possible Cause: Insufficient incubation time with this compound.
-
Troubleshooting Tip: Ensure a 24-hour pre-incubation with this compound, as its effects on insulin signaling are not acute.[1]
-
-
Possible Cause: Poor cell health or confluency.
-
Troubleshooting Tip: Ensure cells are healthy, within a low passage number, and at an appropriate confluency (typically 80-90%). Over-confluent or stressed cells may not respond optimally.
-
-
Possible Cause: Instability of this compound.
Issue 3: High Variability Between Replicates
-
Possible Cause: Inconsistent cell seeding.
-
Troubleshooting Tip: Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. Verify cell density and even distribution after seeding.
-
-
Possible Cause: "Edge effects" in multi-well plates.
-
Troubleshooting Tip: To minimize temperature and humidity gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
-
-
Possible Cause: Inconsistent incubation times.
-
Troubleshooting Tip: Stagger the addition of reagents to ensure that all wells have the same incubation time, especially for time-sensitive steps like the addition of the glucose analog.
-
Issue 4: Unexpected Results with Fluorescent Glucose Analogs (e.g., 2-NBDG)
-
Possible Cause: Transporter-independent uptake.
-
Troubleshooting Tip: Be aware that some studies suggest that fluorescent glucose analogs like 2-NBDG may enter cells through mechanisms independent of glucose transporters, which could lead to results that do not accurately reflect physiological glucose uptake.[7] It is advisable to validate key findings with a radiolabeled 2-DG assay.
-
-
Possible Cause: High background fluorescence.
-
Troubleshooting Tip: Ensure you are using phenol (B47542) red-free media, as phenol red can contribute to background fluorescence. Optimize the washing steps to remove any unbound fluorescent analog.
-
References
- 1. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A nonradioisotope, enzymatic assay for 2-deoxyglucose uptake in L6 skeletal muscle cells cultured in a 96-well microplate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Deoxyglucose Uptake Assay [bio-protocol.org]
Technical Support Center: Interpreting Unexpected Results in SBI-477 Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and resolve unexpected results in experiments involving the MondoA inhibitor, SBI-477.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that deactivates the transcription factor MondoA.[1][2][3][4] This deactivation occurs through the near-complete nuclear exclusion of MondoA.[1] The primary downstream effect is the reduced expression of insulin (B600854) pathway suppressors, namely thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][3] Consequently, this compound inhibits triacylglyceride (TAG) synthesis and enhances basal glucose uptake in cells like human skeletal myocytes.[1][2][3]
Q2: What are the expected outcomes of a typical this compound experiment?
A2: Based on its mechanism of action, you should expect to observe the following outcomes after treating cells with this compound:
-
Reduced Neutral Lipid Accumulation: A dose-dependent decrease in intracellular triglyceride levels.[1]
-
Enhanced Glucose Uptake: An increase in both basal and insulin-stimulated glucose uptake.[1]
-
Increased Glycogen (B147801) Synthesis: An enhancement in the rate of glycogen synthesis.[1]
-
Activation of Insulin Signaling: Increased phosphorylation of key insulin signaling proteins like IRS-1 (at tyrosine residues) and Akt, even in the absence of insulin.[1][5]
-
Decreased Expression of MondoA Target Genes: Reduced mRNA and protein levels of TXNIP and ARRDC4.[1][5]
Q3: I'm observing activation of AMPK and inhibition of mTORC1 signaling with this compound treatment. Is this expected?
A3: This is a documented, albeit initially unexpected, finding.[5] Treatment with this compound has been shown to result in the activation of AMP-activated protein kinase (AMPK).[5] Activated AMPK is a known inhibitor of mTOR signaling.[5] Therefore, a reduction in the phosphorylation of mTORC1 downstream targets, such as S6 Kinase (S6K), is a consistent observation, even though this compound activates upstream insulin signaling.[5] This suggests a complex interplay where AMPK activation by this compound can override the expected mTORC1 activation by the insulin signaling pathway.
Q4: Can this compound have off-target effects?
A4: While this compound is characterized as a MondoA inhibitor, like most small molecules, it has the potential for off-target activities. These off-target effects could contribute to unexpected phenotypes. It is crucial to validate that the observed effects are indeed mediated by MondoA. A common concern with small molecule inhibitors is off-target kinase activity due to the conserved nature of ATP-binding pockets.
II. Troubleshooting Guides
Guide 1: Unexpected Changes in Cell Viability or Morphology
Problem: You observe a significant decrease in cell viability, or unexpected changes in cell morphology after treatment with this compound.
Possible Causes & Troubleshooting Steps:
-
Compound Cytotoxicity:
-
Action: Perform a dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the cytotoxic concentration of this compound for your specific cell line.
-
Rationale: Exceeding the optimal concentration can lead to non-specific toxicity.
-
-
Solvent Toxicity:
-
Action: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a level known to be non-toxic to your cells.
-
Rationale: High concentrations of solvents can independently affect cell health.
-
-
Off-Target Effects:
-
Action: To confirm the observed phenotype is MondoA-dependent, perform a rescue experiment by overexpressing a constitutively active form of MondoA. Alternatively, use siRNA to knock down MondoA and see if it phenocopies the effect of this compound.
-
Rationale: If the phenotype is not rescued or phenocopied, it may be due to an off-target effect of this compound.
-
Guide 2: Discrepancy in Expected Lipid Metabolism Changes
Problem: You are not observing the expected decrease in triacylglyceride (TAG) synthesis or changes in fatty acid oxidation (FAO).
Possible Causes & Troubleshooting Steps:
-
Suboptimal Oleate Loading:
-
Action: If you are using an oleate-loading model to induce lipid accumulation, ensure the concentration and incubation time are optimized for your cell line.
-
Rationale: Insufficient lipid loading may mask the inhibitory effect of this compound on TAG synthesis.
-
-
Alterations in Fatty Acid Oxidation (FAO):
-
Action: Measure FAO rates in the presence of this compound. While this compound has been shown to increase FAO, this is considered a downstream effect.[5]
-
Rationale: Understanding the impact on FAO can provide a more complete picture of the metabolic changes induced by the compound.
-
-
Experimental Variability in Lipid Extraction and Quantification:
-
Action: Standardize your lipid extraction and quantification methods. Use appropriate internal standards for normalization.
-
Rationale: Lipidomics experiments can have inherent variability; consistent protocols are key to reliable data.
-
Guide 3: Unexpected Results in Autophagy Flux Assays
Problem: You observe an unexpected increase or decrease in autophagic flux after this compound treatment.
Background: The observed activation of AMPK and inhibition of mTORC1 by this compound would typically be expected to induce autophagy. However, the interplay between these pathways can be complex and context-dependent.
Possible Causes & Troubleshooting Steps:
-
Block in Autophagic Flux: An accumulation of autophagosomes (and thus an increase in LC3-II) does not necessarily mean an increase in autophagy induction; it could signify a block in the fusion of autophagosomes with lysosomes.
-
Action: Perform an autophagy flux assay. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A greater accumulation of LC3-II in the presence of the inhibitor compared to this compound alone indicates an increase in autophagic flux.
-
Rationale: This assay is essential to distinguish between induction of autophagy and a block in the pathway.
-
-
Altered Lysosomal Function:
-
Action: Assess lysosomal pH using a ratiometric fluorescent probe (e.g., LysoSensor). Also, measure the activity of lysosomal hydrolases.
-
Rationale: this compound's effects on cellular metabolism could indirectly impact lysosomal acidification and function, which are critical for autophagic degradation.
-
-
MondoA-Dependent Regulation of Autophagy Genes:
-
Action: Investigate the expression of key autophagy-related genes (ATGs) via qPCR or Western blot after this compound treatment or MondoA knockdown.
-
Rationale: While not extensively documented, MondoA could potentially regulate the transcription of genes involved in the autophagy machinery.
-
Guide 4: Suspected Off-Target Kinase Activity
Problem: You observe a phenotype that cannot be explained by the known mechanism of this compound and MondoA inhibition, and you suspect it may be due to off-target kinase inhibition.
Troubleshooting Workflow:
-
Confirm Target Engagement:
-
Action: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to MondoA in your cellular system at the concentrations used in your experiments.
-
Rationale: This will confirm that the compound is engaging its intended target.
-
-
In Silico Analysis:
-
Action: Use computational tools to predict potential off-target kinases based on the chemical structure of this compound.
-
Rationale: This can provide a list of candidate off-target kinases to investigate further.
-
-
Kinase Selectivity Profiling:
-
Validate Off-Target Hits:
-
Action: If a potent off-target kinase is identified, use a more selective inhibitor for that kinase to see if it phenocopies the unexpected result observed with this compound.
-
Rationale: This helps to confirm if the off-target activity is responsible for the observed phenotype.
-
III. Data Presentation
Table 1: Expected Quantitative Outcomes of this compound Treatment in Human Skeletal Myotubes
| Parameter | Vehicle Control | This compound (10 µM) | Expected Change | Reference |
| Triglyceride Levels (relative to oleate-loaded control) | 100% | ~40% | Decrease | [1] |
| Basal 2-Deoxyglucose (2-DG) Uptake (pmol/min/mg protein) | ~20 | ~35 | Increase | [1] |
| Insulin-Stimulated 2-DG Uptake (pmol/min/mg protein) | ~40 | ~55 | Increase | [1] |
| Basal Glycogen Synthesis (pmol/min/mg protein) | ~5 | ~10 | Increase | [1] |
| Insulin-Stimulated Glycogen Synthesis (pmol/min/mg protein) | ~15 | ~25 | Increase | [1] |
| p-Akt (S473) / Total Akt (relative to control) | 1.0 | >2.0 | Increase | [5] |
| p-S6K (T389) / Total S6K (relative to control) | 1.0 | <0.5 | Decrease | [5] |
| TXNIP mRNA expression (relative to control) | 1.0 | ~0.4 | Decrease | [1] |
| ARRDC4 mRNA expression (relative to control) | 1.0 | ~0.6 | Decrease | [1] |
Note: The values presented are approximate and may vary depending on the specific experimental conditions and cell line used.
IV. Experimental Protocols
Protocol 1: Western Blot for Phosphorylated AMPK, mTOR, and S6K
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]
-
Protein Quantification: Determine protein concentration using a BCA assay.[9]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[11][12]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11][13]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-mTOR (Ser2448), total mTOR, p-p70 S6K (Thr389), and total p70 S6K.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9][13]
-
Detection: Detect the signal using an ECL substrate and an imaging system.[9][13]
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for MondoA Target Engagement
-
Cell Treatment: Treat intact cells with this compound or vehicle control for 1 hour at 37°C.[1][2]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[1][2]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[1][14]
-
Analysis of Soluble Fraction: Collect the supernatant and quantify the amount of soluble MondoA by Western blot.
-
Data Analysis: Plot the percentage of soluble MondoA against temperature to generate melt curves. A shift in the melt curve in the presence of this compound indicates target engagement.[2]
V. Mandatory Visualizations
Caption: this compound signaling pathway highlighting expected and unexpected effects.
Caption: Troubleshooting workflow for suspected off-target kinase activity.
Caption: Experimental workflow for an autophagy flux assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinase Selectivity Profiling Services [promega.sg]
- 4. reactionbiology.com [reactionbiology.com]
- 5. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaron.com [pharmaron.com]
- 7. assayquant.com [assayquant.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Target engagement assay [bio-protocol.org]
Optimizing incubation time for SBI-477 treatment
Welcome to the technical support center for SBI-477, a potent chemical probe that stimulates insulin (B600854) signaling by deactivating the transcription factor MondoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound, with a particular focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an insulin signaling inhibitor that functions by deactivating the transcription factor MondoA.[1][2] This deactivation leads to the reduced expression of key insulin pathway suppressors, namely thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2] The downstream effects of this action include the inhibition of triacylglyceride (TAG) synthesis and an enhancement of basal glucose uptake in cells such as human skeletal myocytes.[1][3][4]
Q2: What is the recommended incubation time for this compound treatment?
A2: Based on current literature, a 24-hour incubation period is most commonly used to observe the significant effects of this compound on insulin signaling, gene expression, and downstream metabolic functions.[1][4][5] Effects on insulin signaling have been noted to be present after 24 hours of compound exposure, but not with acute treatment.[4] However, an incubation time of 16 hours has also been shown to be effective in inhibiting glucose-stimulated expression of ARRDC4 and TXNIP. The optimal incubation time can be dependent on the specific cell type, concentration of this compound, and the experimental endpoint being measured.
Q3: What is a typical effective concentration range for this compound?
A3: The effective concentration of this compound can vary between cell types. For potent inhibition of TAG accumulation, EC50 values have been reported to be around 100 nM in rat H9c2 myocytes and 1 µM in human skeletal myotubes.[3] For experiments measuring the dose-dependent downregulation of TXNIP and ARRDC4, concentrations in the range of 0.3 to 10 µM have been used.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1][6] For storage, it is advisable to aliquot stock solutions into tightly sealed vials and store them at -20°C or colder for long-term stability.[6] It is recommended to use fresh dilutions from the stock solution for each experiment to avoid issues with compound stability and repeated freeze-thaw cycles.[6][7]
Optimizing Incubation Time: A Guide
Determining the optimal incubation time is critical for obtaining robust and reproducible results. The primary effects of this compound, which involve changes in gene transcription, necessitate a longer incubation period compared to inhibitors that act on cell surface receptors.
Key Considerations:
-
Endpoint Measurement:
-
Gene Expression (TXNIP, ARRDC4 mRNA): Changes in mRNA levels can often be detected earlier than changes in protein levels or functional outcomes. An incubation time of 16-24 hours is a good starting point.[3]
-
Protein Levels (TXNIP, ARRDC4): Allow sufficient time for protein turnover. A 24-hour incubation is a well-established time point.
-
Functional Assays (Glucose Uptake, TAG Synthesis): These are downstream effects of the changes in gene expression and may require a longer incubation period to become apparent. 24 hours is a reliable time point.[5][8]
-
-
Cell Type: Different cell types may have varying rates of transcription, translation, and metabolic activity, which can influence the time required to observe an effect.
-
This compound Concentration: Higher concentrations may produce a faster response, but could also lead to off-target effects or cellular stress with prolonged incubation.
Recommended Approach for Optimization:
-
Time-Course Experiment: To determine the optimal incubation time for your specific experimental system, a time-course experiment is highly recommended.
-
Select a single, effective concentration of this compound.
-
Treat your cells and harvest them at multiple time points (e.g., 4, 8, 12, 16, 24, and 48 hours).
-
Analyze your endpoint of interest at each time point to identify the onset, peak, and duration of the effect.
-
-
Dose-Response at Optimal Time: Once an optimal incubation time is established, perform a dose-response experiment at this time point to identify the optimal concentration of this compound.
Troubleshooting Guide
This section addresses potential issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or low effect of this compound | Suboptimal Incubation Time: The incubation period may be too short for the transcriptional changes and downstream effects to manifest. | Perform a time-course experiment (as described above) to determine the optimal incubation time for your specific cell line and endpoint. A 24-hour incubation is a good starting point.[4][5] |
| Incorrect this compound Concentration: The concentration of this compound may be too low to elicit a response in your cell type. | Perform a dose-response curve to determine the EC50 in your specific cell line. Effective concentrations often range from 100 nM to 10 µM.[3] | |
| This compound Instability: The compound may have degraded in the stock solution or in the cell culture medium during prolonged incubation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment.[6] To assess stability in your media, you can incubate this compound in the media for the duration of your experiment and then test its activity.[1] | |
| Cell Line Insensitivity: The cell line you are using may not express MondoA or the downstream signaling components necessary for the this compound response. | Confirm the expression of MondoA in your cell line. Consider using a positive control cell line known to be responsive to this compound, such as primary human skeletal myotubes or H9c2 cells.[3] | |
| High background in glucose uptake assay | Incomplete Washing: Residual extracellular 2-deoxyglucose (2-DG) is a common cause of high background. | Ensure thorough and rapid washing of cells with ice-cold PBS after the 2-DG incubation step.[5] |
| Inconsistent Cell Numbers: Variability in cell seeding density will lead to inconsistent results. | Use a cell counter to ensure accurate and consistent cell numbers per well. Consider normalizing glucose uptake data to the total protein concentration in each well.[8] | |
| High variability between replicates | Inconsistent Sample Handling: Minor variations in timing, especially during short incubation steps, can lead to variability. | Standardize all incubation times and handling procedures. Use a multichannel pipette for simultaneous additions where possible. |
| Precipitation of this compound: The compound may precipitate when diluted into aqueous culture medium. | Ensure the final DMSO concentration is as low as possible (typically <0.5%) and perform a vehicle control.[6] Visually inspect the medium for any signs of precipitation after adding this compound. |
Experimental Protocols
Protocol 1: 2-Deoxyglucose (2-DG) Uptake Assay
This protocol provides a general method for measuring glucose uptake in adherent cells treated with this compound.
Materials:
-
Cells cultured in 96-well plates
-
Serum-free culture medium
-
This compound stock solution (in DMSO)
-
Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)
-
[³H]-2-Deoxyglucose
-
Unlabeled 2-Deoxyglucose
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.
-
This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) in serum-free medium for the optimized incubation time (e.g., 24 hours).
-
Glucose Starvation: Wash the cells twice with warm KRH buffer. Then, incubate the cells in KRH buffer for 30-60 minutes at 37°C.[8]
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing [³H]-2-DG (e.g., 0.5 µCi/mL) and unlabeled 2-DG (e.g., 10 µM). Incubate for 10-15 minutes at 37°C.[8]
-
Termination of Uptake: Stop the uptake by quickly aspirating the 2-DG solution and washing the cells three times with ice-cold PBS.[8]
-
Cell Lysis: Lyse the cells in each well with a suitable lysis buffer.[8]
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Normalization: In parallel wells, determine the total protein concentration and express the glucose uptake data as counts per minute (CPM) per milligram of protein.[8]
Protocol 2: Triglyceride (TAG) Synthesis Assay
This protocol outlines a general method for measuring the incorporation of a labeled fatty acid into triglycerides.
Materials:
-
Cells cultured in 24-well plates
-
Culture medium
-
This compound stock solution (in DMSO)
-
[³H]-Palmitic acid complexed to fatty acid-free BSA
-
Ice-cold PBS
-
Cell lysis buffer
-
Organic solvents for lipid extraction (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) system
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate and allow them to reach the desired confluency or differentiation state.
-
This compound Treatment: Treat the cells with this compound or vehicle control at the desired concentration for the optimized incubation time (e.g., 24 hours).
-
Labeling: Add [³H]-palmitic acid complexed to BSA to the culture medium and incubate for a defined period (e.g., 2-4 hours).
-
Washing: Aspirate the labeling medium and wash the cells three times with ice-cold PBS.
-
Lipid Extraction: Lyse the cells and extract the total lipids using an appropriate organic solvent mixture.
-
Lipid Separation: Separate the extracted lipids by thin-layer chromatography (TLC) to resolve the different lipid species (including triglycerides).
-
Quantification: Scrape the silica (B1680970) corresponding to the triglyceride band into a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity.
-
Normalization: Normalize the results to the total protein content of the cell lysate.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting inconsistent western blot results with SBI-477
Welcome to the technical support center for researchers utilizing SBI-477 in their experimental workflows. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reliable Western blot results.
Troubleshooting Inconsistent Western Blot Results with this compound
This section addresses specific issues that may arise during Western blotting experiments involving the use of this compound.
Question: Why am I seeing no change or a decrease in phosphorylated Akt (p-Akt) or other downstream insulin (B600854) signaling proteins after this compound treatment?
Possible Causes and Solutions:
-
Insufficient Treatment Time: The effects of this compound on insulin signaling are not immediate. Studies have shown that changes in protein expression and phosphorylation, such as increased Akt phosphorylation, are typically observed after 24 hours of treatment.[1][2]
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell types. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line. Effective concentrations have been reported in the range of 0.3-10 µM in human skeletal myotubes.[3]
-
Cell Health and Confluency: Ensure that cells are healthy and not overly confluent at the time of treatment. Stressed or senescent cells may not respond optimally to this compound.
-
Reagent Quality: Verify the quality and stability of your this compound stock solution. It is recommended to use freshly prepared dilutions for each experiment. This compound stock solutions are typically stored at -80°C for up to two years.[3]
Question: I am observing high background or non-specific bands in my Western blots when using lysates from this compound treated cells. What could be the cause?
Possible Causes and Solutions:
High background can obscure the specific detection of your target protein. Here are some common causes and their solutions:
| Possible Cause | Solution |
| Inadequate Blocking | Increase blocking time to at least 1 hour at room temperature or overnight at 4°C. Consider switching blocking agents (e.g., from non-fat milk to BSA, or vice versa), as some antibodies have a preference.[4][5][6] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution that maximizes specific signal while minimizing background.[4][6][7] |
| Insufficient Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations to more effectively remove unbound antibodies.[4][5] |
| Sample Overloading | Loading too much protein can lead to non-specific antibody binding. Aim for a total protein load of 20-50 µg per lane as a starting point.[8] |
Question: The bands for my target protein, such as TXNIP or ARRDC4, are weak or absent after this compound treatment. How can I improve the signal?
Possible Causes and Solutions:
A weak or absent signal can be frustrating. Consider the following troubleshooting steps:
-
Confirm Protein Expression Levels: this compound is expected to decrease the expression of TXNIP and ARRDC4.[1][3][9] Therefore, a weaker band for these specific targets would be the expected result. Ensure you are comparing to an appropriate vehicle-treated control.
-
Optimize Protein Extraction: Use a lysis buffer containing protease and phosphatase inhibitors to prevent degradation of your target proteins.[10][11]
-
Check Transfer Efficiency: After transferring your proteins from the gel to the membrane, stain the membrane with Ponceau S to visualize the total protein and confirm that the transfer was successful and even across the blot.[4]
-
Antibody Quality and Compatibility: Ensure your primary antibody is validated for Western blotting and recognizes the target protein from the correct species. Also, confirm that your secondary antibody is appropriate for the primary antibody's host species.[10]
Frequently Asked Questions (FAQs) about this compound
What is the mechanism of action of this compound?
This compound is a chemical probe that deactivates the transcription factor MondoA.[1][2][3][9][12][13][14] This deactivation leads to the reduced expression of insulin pathway suppressors, namely thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][3][9][12][13] By downregulating these suppressors, this compound effectively stimulates insulin signaling, leading to enhanced glucose uptake in cells like human skeletal myocytes.[1][2][3][9]
What are the expected downstream effects of this compound treatment that can be monitored by Western blot?
Following successful treatment with this compound, you can expect to observe:
-
A decrease in the protein levels of MondoA targets, TXNIP and ARRDC4.[1][3]
-
An increase in the phosphorylation of key proteins in the insulin signaling pathway, such as IRS-1 (on tyrosine residues) and Akt.[1][2][3]
-
A decrease in the inhibitory phosphorylation of IRS-1 at serine sites 636 and 639.[1][3]
What is a suitable vehicle control for this compound?
This compound is typically dissolved in DMSO.[9][14] Therefore, the appropriate vehicle control would be to treat cells with the same concentration of DMSO used to dilute the this compound in your experiment.
Experimental Protocols
1. Cell Lysis and Protein Extraction for Western Blotting
This protocol is designed to obtain total protein lysates from cultured cells treated with this compound.
-
After the desired this compound treatment period, aspirate the cell culture medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to the cells. Use a sufficient volume to cover the cell monolayer (e.g., 100-200 µL for a 6-well plate well).
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (total protein lysate) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
-
Aliquot the lysate and store at -80°C until use.
2. SDS-PAGE and Western Blotting
This protocol outlines the general steps for separating proteins by SDS-PAGE and transferring them to a membrane for immunoblotting.
-
Thaw the protein lysates on ice.
-
Prepare protein samples for loading by mixing the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Following transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[15][16]
-
Incubate the membrane with the primary antibody, diluted in the recommended buffer, overnight at 4°C with gentle agitation.[15][16]
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.[15][16]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[15][16]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Detect the chemiluminescent signal using an imaging system or X-ray film.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for Western blotting with this compound.
Caption: Logic for troubleshooting Western blot results.
References
- 1. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 8. wildtypeone.substack.com [wildtypeone.substack.com]
- 9. selleckchem.com [selleckchem.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. | BioWorld [bioworld.com]
- 13. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 14. This compound | TargetMol [targetmol.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. youtube.com [youtube.com]
Best practices for handling and storing SBI-477
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of SBI-477.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a chemical probe that stimulates insulin (B600854) signaling.[1][2][3] It functions by deactivating the transcription factor MondoA, which in turn reduces the expression of the insulin pathway suppressors thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][3][4] This dual action leads to the inhibition of triacylglyceride (TAG) synthesis and an enhancement of basal glucose uptake in human skeletal myocytes.[1][2][4][5]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used as a research tool to investigate insulin resistance and metabolic disorders such as type 2 diabetes and obesity.[3] Its ability to enhance insulin signaling and reduce lipid accumulation makes it a valuable probe for studying the role of MondoA in nutrient sensing and energy regulation.[3]
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[4][6][7] It is soluble in DMSO at concentrations of up to 97 mg/mL.[4]
Q4: How should I prepare in vivo formulations of this compound?
A4: For in vivo experiments, a common formulation involves a multi-solvent system. For example, a stock solution in DMSO can be further diluted with PEG300, Tween 80, and saline.[2] One specific protocol suggests a final solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] It is crucial to add the solvents sequentially and ensure the solution is clear at each step.[2][4] Sonication is also recommended to aid dissolution.[2]
Troubleshooting Guide
Q5: My this compound powder is difficult to dissolve. What should I do?
A5:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture, which reduces its effectiveness as a solvent.[4] Always use fresh, anhydrous DMSO.
-
Sonication: Gentle sonication can help to break up any clumps and facilitate dissolution.[2]
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
-
Gentle warming: A brief period of warming in a water bath may improve solubility, but be cautious to avoid degradation.
Q6: I am not observing the expected biological effect in my cell-based assays. What are the possible reasons?
A6:
-
Incorrect dosage: The effective concentration of this compound can vary between cell types. It has shown potent inhibition of TAG accumulation in rat H9c2 myocytes with an EC50 of 100 nM and in human skeletal myotubes with an EC50 of 1 µM.[1][5][6] Ensure you are using a concentration within the effective range for your specific cell line.
-
Cell passage number: High-passage number cells may exhibit altered signaling pathways and responsiveness. It is advisable to use cells within a validated passage range.
-
Compound degradation: Improper storage of the this compound powder or stock solutions can lead to degradation. Ensure that the compound has been stored according to the recommendations.
-
Presence of interfering substances: Components in your cell culture media or serum may interfere with the activity of this compound. Consider using a serum-free medium for the duration of the treatment if your experimental design allows.
Q7: I am seeing some precipitation of the compound in my culture medium. How can I prevent this?
A7:
-
Final DMSO concentration: Ensure that the final concentration of DMSO in your culture medium is low (typically below 0.5%) to avoid precipitation and solvent-induced cytotoxicity.
-
Pre-warming of medium: Before adding the this compound stock solution, warm your culture medium to the experimental temperature (e.g., 37°C).
-
Pipetting technique: When adding the stock solution to the medium, pipette it directly into the bulk of the medium while gently swirling to ensure rapid and even dispersion.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | Up to 3 years | [2][4] |
| Stock Solution in Solvent | -80°C | Up to 2 years | [1] |
| Stock Solution in Solvent | -20°C | Up to 1 year | [1] |
| Stock Solution in Solvent | -20°C | 1 month | [4] |
Table 2: Solubility of this compound
| Solvent | Concentration | Source(s) |
| DMSO | 97 mg/mL (200.6 mM) | [4] |
| DMSO | 45 mg/mL (93.06 mM) | [2] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Primary Human Skeletal Myotubes
This protocol is adapted from a published study.[4]
-
Cell Culture: Grow and differentiate primary human skeletal myotubes in 24-well plates according to your standard laboratory protocol.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the differentiated myotubes with the indicated concentrations of this compound for 24 hours.
-
Assay: Following the 24-hour treatment, proceed with your downstream analysis, such as measuring fatty acid oxidation or glucose uptake. For fatty acid oxidation, cells can be rinsed with PBS and then incubated with [³H]-palmitic acid.[4]
Visualizations
Caption: this compound deactivates MondoA, leading to enhanced insulin signaling and glucose uptake.
Caption: A typical workflow for in vitro experiments using this compound on skeletal myotubes.
Caption: A logical flow for troubleshooting experiments where this compound shows no effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. This compound |CAS:781628-99-7 Probechem Biochemicals [probechem.com]
- 7. admin.biosschina.com [admin.biosschina.com]
Validation & Comparative
SBI-477: A Direct Inhibitor of MondoA in the Context of Cellular Metabolism and Insulin Signaling
A Comparative Guide for Researchers and Drug Development Professionals
The transcription factor MondoA has emerged as a critical regulator of cellular metabolism, linking glucose sensing to the transcriptional control of genes involved in both lipid synthesis and insulin (B600854) signaling. Its role in metabolic diseases has made it an attractive, albeit challenging, therapeutic target. This guide provides a comprehensive comparison of SBI-477, a novel direct inhibitor of MondoA, with other compounds known to modulate MondoA activity, supported by experimental data and detailed protocols.
Performance Comparison of MondoA Modulators
While this compound stands out as a direct inhibitor, other compounds influence MondoA activity through indirect mechanisms. The following table summarizes the key characteristics and reported effects of these molecules.
| Compound | Target/Mechanism of Action | Effect on MondoA Activity | Downstream Consequences | Key Quantitative Data |
| This compound | Directly inhibits MondoA by preventing its nuclear translocation.[1] | Inhibition | Reduces expression of TXNIP and ARRDC4, leading to decreased triacylglyceride (TAG) synthesis and increased glucose uptake.[1][2][3] | EC50 for TAG accumulation inhibition in human skeletal myotubes: ~1 µM.[1] |
| SBI-993 | Analog of this compound, presumed direct MondoA inhibitor. | Inhibition | Suppresses TXNIP expression, reduces muscle and liver TAG levels, and improves glucose tolerance in vivo.[1][4] | Improved potency and pharmacokinetic properties over this compound for in vivo studies.[1] |
| Metformin | Activates AMP-activated protein kinase (AMPK), a key cellular energy sensor.[5] | Indirect Modulation | Alters metabolic pathways that MondoA regulates, such as glucose and lipid metabolism.[5] | N/A for direct MondoA inhibition. |
| Resveratrol | Affects sirtuins and AMPK, influencing metabolic pathways.[5] | Indirect Modulation | Impacts gene expression related to metabolism, which may indirectly affect MondoA's regulatory role.[5] | N/A for direct MondoA inhibition. |
| Rapamycin (B549165) | Inhibitor of the mechanistic target of rapamycin (mTOR).[5] | Indirect Modulation | Impacts cellular growth and metabolism, potentially influencing MondoA activity by altering metabolic states.[5] | N/A for direct MondoA inhibition. |
| Rocaglamide A | Protein synthesis inhibitor (targets eIF4A).[2][6][7][8][9] | Activation | Induces MondoA-dependent transcription of TXNIP by increasing mitochondrial ATP and glucose-6-phosphate (G6P) levels.[2][6] | IC50 for HSF1 inhibition: ~50 nM.[7][9] IC50 for cytotoxicity in HeLa cells increases from ~15 nM to ~25 nM with MondoA loss.[2] |
| Cycloheximide (B1669411) | Protein synthesis inhibitor.[10][11] | Activation | Increases MondoA-dependent TXNIP expression by elevating G6P levels.[2][6] | N/A for direct MondoA modulation. |
MondoA Signaling Pathway and Points of Intervention
The following diagram illustrates the central role of MondoA in response to cellular glucose levels and highlights where different compounds exert their effects.
References
- 1. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein synthesis inhibitors stimulate MondoA transcriptional activity by driving an accumulation of glucose 6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fujifilmcdi.com [fujifilmcdi.com]
- 4. | BioWorld [bioworld.com]
- 5. scbt.com [scbt.com]
- 6. Protein synthesis inhibitors stimulate MondoA transcriptional activity by driving an accumulation of glucose 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cycloheximide - Wikipedia [en.wikipedia.org]
- 11. Inhibitory effects of actinomycin D and cycloheximide on neuronal death in adult Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SBI-477 and Metformin on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational compound SBI-477 and the widely prescribed anti-diabetic drug metformin (B114582), focusing on their respective mechanisms of action and effects on glucose metabolism. The information is compiled from preclinical and clinical studies to offer an objective overview supported by experimental data.
Introduction
Metformin has been a cornerstone in the management of type 2 diabetes for decades, primarily by reducing hepatic glucose production and improving insulin (B600854) sensitivity.[1][2][3][4][5] this compound is a newer small molecule identified to coordinately inhibit triacylglyceride (TAG) synthesis and enhance basal glucose uptake in skeletal myocytes.[6][7][8] This guide delves into a comparative analysis of their distinct molecular pathways and presents available quantitative data to aid in the evaluation of their therapeutic potential.
Mechanism of Action: A Tale of Two Pathways
While both this compound and metformin ultimately promote glucose uptake and metabolism, they achieve this through fundamentally different signaling cascades.
Metformin: The AMPK Activator
Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][9][10][11] This activation is largely a consequence of the inhibition of mitochondrial respiratory chain complex I, which alters the cellular AMP:ATP ratio.[1][2][3] Activated AMPK then phosphorylates downstream targets, leading to:
-
Inhibition of Hepatic Gluconeogenesis: Metformin suppresses the production of glucose in the liver, a major contributor to hyperglycemia in type 2 diabetes.[1][2][3][4][5][12]
-
Increased Insulin Sensitivity: It enhances the effects of insulin in peripheral tissues like skeletal muscle, promoting glucose uptake.[2][13]
-
Enhanced Peripheral Glucose Uptake: Metformin can stimulate glucose uptake in skeletal muscle independently of insulin, in part through AMPK-mediated deployment of GLUT4 transporters to the cell membrane.[2][9]
This compound: The MondoA Deactivator
This compound operates through a distinct, more recently elucidated pathway involving the deactivation of the transcription factor MondoA.[6][7][8][14] MondoA is a key regulator of genes involved in both lipid synthesis and insulin signaling. By inhibiting MondoA, this compound leads to:
-
Reduced Expression of Insulin Pathway Suppressors: this compound decreases the transcription of thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4), which are known to suppress insulin signaling.[6][7][8][14]
-
Enhanced Insulin Signaling: The reduction in TXNIP and ARRDC4 results in increased insulin receptor substrate-1 (IRS-1) tyrosine phosphorylation, a critical step in the insulin signaling cascade, even in the absence of insulin.[7]
-
Increased Glucose Uptake: Consequently, both basal and insulin-stimulated glucose uptake in human skeletal myotubes are enhanced.[7][15][16]
-
Inhibition of Triacylglyceride (TAG) Synthesis: this compound also coordinately inhibits the synthesis of TAGs in myocytes.[6][7][8]
Signaling Pathway Diagrams
Caption: Metformin's mechanism of action via AMPK activation.
Caption: this compound's mechanism via MondoA deactivation.
Comparative Data on Glucose Metabolism
The following tables summarize key quantitative findings from various studies on metformin and this compound. It is important to note that these data are not from head-to-head comparative studies and experimental conditions may vary.
Table 1: Effects on Glucose Metabolism Parameters
| Parameter | Metformin | This compound |
| Primary Target | Mitochondrial Complex I / AMPK[1][2][3][9] | MondoA[6][7][8] |
| Effect on Hepatic Glucose Production | Significant Reduction[1][2][3][4][5][12] | Not Reported |
| Effect on Muscle Glucose Uptake | Increased[2][9][13] | Increased (Basal and Insulin-Stimulated)[6][7][15] |
| Effect on Insulin Signaling | Enhances Insulin Sensitivity[1][2] | Activates Insulin Signaling (IRS-1 Phosphorylation)[7] |
| Effect on Lipid Metabolism | Reduces Fatty Liver, Increases Fatty Acid Oxidation[4] | Inhibits Triacylglyceride Synthesis[6][7][8] |
Table 2: Quantitative Effects on Glucose Uptake and Signaling
| Compound | Concentration | Cell Type | Effect | Fold/Percent Change |
| Metformin | 50 µM - 2 mM | Rat Hepatocytes | AMPK Activation | 1.3 - 1.6 fold (at 10-20 µM for 39h)[9] |
| Metformin | Therapeutic Doses | Human Skeletal Muscle (in vivo) | Increased AMPK α2 Activity | Significant Increase[13] |
| This compound | 10 µM | Human Skeletal Myotubes | Basal Glucose Uptake | ~84% Increase[7][15] |
| This compound | 10 µM | Human Skeletal Myotubes | Insulin-Stimulated Glucose Uptake | Additive effect with insulin[7][15] |
| This compound | Not Specified | Human Skeletal Myotubes | IRS-1 Phosphorylation | Increased[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summarized protocols for key experiments cited in the literature for both compounds.
Metformin: AMPK Activity Assay in Hepatocytes
-
Cell Culture: Rat hepatocytes are cultured in appropriate media.
-
Treatment: Cells are incubated with varying concentrations of metformin (e.g., 10 µM to 2 mM) for different durations (e.g., 1 to 39 hours).[9]
-
Cell Lysis: After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: AMPK is immunoprecipitated from the cell lysates using specific antibodies.
-
Kinase Assay: The activity of the immunoprecipitated AMPK is measured by its ability to phosphorylate a synthetic peptide substrate in the presence of [γ-³²P]ATP.
-
Quantification: The incorporation of ³²P into the substrate is quantified using a scintillation counter.
This compound: Glucose Uptake Assay in Human Skeletal Myotubes
-
Cell Culture and Differentiation: Primary human skeletal myoblasts are cultured and differentiated into myotubes.
-
Treatment: Differentiated myotubes are treated with this compound (e.g., at 10 µM) for 24 hours.[6][7][16]
-
Insulin Stimulation (Optional): For insulin-stimulated uptake, cells are treated with insulin (e.g., 100 nM) for 30 minutes.[16]
-
Glucose Uptake Measurement: Cells are incubated with a medium containing 2-deoxy-[³H]glucose (a radiolabeled glucose analog).
-
Lysis and Scintillation Counting: Cells are washed to remove extracellular tracer, lysed, and the intracellular radioactivity is measured using a liquid scintillation analyzer to determine the rate of glucose uptake.
-
Normalization: Glucose uptake values are normalized to the total protein content of the cell lysates.
Experimental Workflow Diagram
References
- 1. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metformin - Wikipedia [en.wikipedia.org]
- 3. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and molecular mechanisms of metformin: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Biomarker of Metformin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 9. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 11. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular and Molecular Mechanisms of Metformin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. | BioWorld [bioworld.com]
- 15. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 16. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
Cross-Validation of SBI-477's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small-molecule probe SBI-477's performance across various cell lines and against other compounds with related mechanisms of action. The information is intended to support researchers in evaluating this compound for their specific applications.
Introduction to this compound
This compound is a chemical probe that inhibits the synthesis of triacylglyceride (TAG) and enhances basal glucose uptake, primarily studied in human skeletal myocytes.[1][2][3] Its mechanism of action involves the deactivation of the transcription factor MondoA.[1][2][3][4] This deactivation leads to the reduced expression of two key insulin (B600854) pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][3][4] An analog of this compound, named SBI-993, has demonstrated similar effects in vivo, including the reduction of muscle and liver TAG levels and improved glucose tolerance in mice.[3]
Signaling Pathway of this compound
The primary signaling pathway affected by this compound is the MondoA-mediated regulation of metabolism and insulin signaling. Under normal conditions, MondoA translocates to the nucleus and promotes the transcription of genes involved in TAG synthesis and genes that suppress insulin signaling (TXNIP and ARRDC4). This compound prevents the nuclear translocation of MondoA, thereby inhibiting these downstream effects.
Caption: this compound inhibits MondoA's nuclear translocation, reducing the expression of TXNIP, ARRDC4, and TAG synthesis genes, which in turn enhances insulin signaling and glucose uptake.
Cross-Validation of this compound's Effects in Different Cell Lines
While extensively studied in skeletal muscle cells, the effects of this compound in other cell types are less documented. This section extrapolates the expected effects based on the known mechanism of action and the roles of its targets (MondoA, TXNIP, ARRDC4) in different cellular contexts.
| Cell Line Type | Key Proteins Expressed | Expected Effect of this compound | Rationale |
| Skeletal Muscle (e.g., Primary Human Myotubes, H9c2) | MondoA, TXNIP, ARRDC4 | Inhibition of TAG synthesis, Increased glucose uptake | Direct experimental evidence confirms this compound deactivates MondoA, reducing TXNIP and ARRDC4, thereby enhancing insulin signaling and glucose uptake while inhibiting fat storage.[1][2][4] |
| Hepatocytes (e.g., HepG2) | MondoA, TXNIP | Inhibition of lipogenesis, Potential increase in glucose uptake | The analog SBI-993 reduces TAG synthesis and lipogenic gene expression in the liver of mice.[3] MondoA and TXNIP are expressed in liver cancer cell lines, suggesting a similar mechanism could be active. |
| Adipocytes (e.g., 3T3-L1) | MondoA, ARRDC4 | Potential increase in glucose uptake, Inhibition of lipogenesis | ARRDC4 is known to regulate insulin-stimulated glucose metabolism in adipocytes. By inhibiting the MondoA-ARRDC4 axis, this compound could potentially enhance glucose uptake and modulate fat storage in these cells. |
| Cancer Cell Lines (e.g., Breast, Pancreatic, Liver) | MondoA, TXNIP (variable) | Potential for anti-proliferative or metabolic reprogramming effects | MondoA is overexpressed in some cancers, like B-ALL, and its depletion reduces malignant potential. TXNIP expression is variable in cancer; in some contexts, its overexpression (induced by MondoA) could be pro-tumorigenic, while in others it acts as a tumor suppressor. The effect of this compound would likely be context- and cell-line-dependent. |
Comparison with Alternative Compounds
This section compares this compound with other compounds that target similar pathways.
| Compound | Mechanism of Action | Primary Cell Types Studied | Reported Effects |
| This compound | Direct MondoA Deactivator | Skeletal Myocytes | Inhibits TAG synthesis, increases glucose uptake, reduces TXNIP/ARRDC4 expression.[1][2][4] |
| Metformin | Indirect MondoA inhibitor (via AMPK activation) | Various (Liver, Muscle, Cancer cells) | Activates AMPK, which can indirectly affect MondoA activity and modulate glucose and lipid metabolism. |
| Rosiglitazone | Indirect MondoA inhibitor (PPARγ agonist) | Adipocytes, Muscle cells | Modulates lipid metabolism and glucose homeostasis through PPARγ, which could have downstream effects on MondoA-regulated pathways. |
| Verapamil | TXNIP Inhibitor (Calcium Channel Blocker) | Pancreatic β-cells, Cardiomyocytes | Inhibits TXNIP expression, protecting pancreatic β-cells from apoptosis and reducing inflammation. |
| SRI-37330 | Direct TXNIP Inhibitor | Pancreatic Islet Cells, Hepatocytes | Inhibits TXNIP expression, reduces glucagon (B607659) secretion, and lowers hepatic glucose production. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Skeletal Myotubes: Primary human skeletal myotubes are grown and differentiated in 24-well plates. Cells are treated with the desired concentration of this compound for 24 hours.
-
Hepatocytes (e.g., HepG2): Cells are maintained in appropriate media. For experiments, cells are seeded and allowed to adhere before treatment with this compound or other compounds for the specified duration.
-
Adipocytes (e.g., 3T3-L1): Preadipocytes are differentiated into mature adipocytes using a standard differentiation cocktail. Mature adipocytes are then used for treatment and subsequent assays.
-
Cancer Cell Lines: Cells are cultured according to ATCC recommendations. Treatments are applied during the logarithmic growth phase.
Glucose Uptake Assay (2-NBDG Method)
This protocol describes a common method for measuring glucose uptake using the fluorescent glucose analog 2-NBDG.
Caption: Workflow for measuring glucose uptake using the 2-NBDG method.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound or other test compounds for the desired time.
-
Wash the cells and incubate them in glucose-free media for 1-2 hours to starve them of glucose.
-
Add 2-NBDG (final concentration 50-100 µM) to the cells and incubate for 30-60 minutes.
-
Wash the cells twice with cold PBS to remove any extracellular 2-NBDG.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm) or a flow cytometer.
-
Normalize the fluorescence signal to the cell number or protein concentration.
Fatty Acid Synthesis Assay (Tritiated Acetate Method)
This assay measures the rate of de novo fatty acid synthesis.
Protocol:
-
Culture and treat cells with this compound or other compounds as described above.
-
Incubate the cells with [³H]-acetate for a defined period (e.g., 2-4 hours).
-
After incubation, wash the cells with PBS and lyse them.
-
Extract total lipids from the cell lysate using a suitable solvent system (e.g., chloroform:methanol).
-
Separate the fatty acid fraction from other lipids (e.g., by thin-layer chromatography).
-
Quantify the amount of incorporated [³H] in the fatty acid fraction using a scintillation counter.
-
Normalize the counts to the total protein content of the cell lysate.
Western Blotting for TXNIP and ARRDC4
This protocol is for detecting changes in protein expression levels.
Caption: General workflow for Western blot analysis.
Protocol:
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TXNIP, ARRDC4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
This compound is a valuable research tool for investigating the role of MondoA in metabolic regulation. Its effects are well-characterized in skeletal muscle cells, and there is a strong rationale for its activity in hepatocytes and adipocytes. The cross-validation in cancer cell lines requires further investigation due to the complex and context-dependent roles of its downstream targets. This guide provides a framework for comparing this compound with other compounds and for designing experiments to explore its effects in various cellular models. Researchers should carefully consider the specific context of their cell system when interpreting the effects of this compound and related compounds.
References
SBI-477: A Comparative Analysis of its Specificity for the Transcription Factor MondoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SBI-477, a small molecule inhibitor of MondoA activity, with other potential modulators of this key metabolic transcription factor. While the direct molecular target of this compound remains to be definitively identified, its effects on MondoA-mediated signaling pathways have been characterized through various experimental approaches.[1] This document summarizes the available quantitative data, details relevant experimental protocols, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of this compound's mechanism of action.
Introduction to this compound and MondoA
MondoA is a basic helix-loop-helix leucine (B10760876) zipper transcription factor that plays a crucial role in regulating cellular metabolism.[2][3] It senses intracellular glucose levels and, in response, modulates the expression of genes involved in glycolysis, lipogenesis, and insulin (B600854) signaling.[2][3] Dysregulation of MondoA activity has been implicated in metabolic diseases, making it an attractive therapeutic target.[2]
This compound was identified through a high-throughput chemical biology screen as a molecule that inhibits triacylglyceride (TAG) synthesis and enhances basal glucose uptake in human skeletal myocytes.[4][5] Subsequent studies revealed that these effects are largely mediated through the deactivation of the transcription factor MondoA.[1][4][6] this compound accomplishes this by preventing the nuclear localization of MondoA, thereby inhibiting its transcriptional activity.[1]
Quantitative Data Summary
While direct binding affinity data (e.g., IC50 or Ki) for this compound with MondoA is not currently available in the public domain, its potent effects on cellular processes regulated by MondoA have been quantified. The following table summarizes the effective concentrations of this compound in various functional assays.
| Parameter | Cell Type | Value | Reference |
| EC50 for TAG Accumulation Inhibition | Rat H9c2 myocytes | 100 nM | [6] |
| Human skeletal myotubes | 1 µM | [6] | |
| Concentration for Increased Glucose Uptake | Human skeletal myotubes | 0.3-10 µM | [6] |
| Concentration for Glycogen Synthesis Enhancement | Human skeletal myotubes | 0.3-10 µM | [6] |
| Concentration for MondoA Nuclear Exclusion | Human skeletal myoblasts | Not specified, but effective | [1] |
| Concentration for TXNIP Promoter Inhibition | H9c2 skeletal myocytes | Dose-dependent, significant at 10 µM | [1] |
Comparison with Other MondoA Modulators
Direct, potent, and specific small molecule inhibitors of MondoA are not well-documented in publicly available literature, making a direct head-to-head comparison with this compound challenging. However, other compounds are known to indirectly influence MondoA activity. It is important to note that these compounds were not developed as specific MondoA inhibitors and their effects on MondoA are part of their broader biological activities.
| Compound | Mechanism of Action | Relationship to MondoA |
| Metformin | Activates AMPK, a key cellular energy sensor. | Indirectly influences MondoA-regulated metabolic pathways.[7] |
| Phenformin | Activates AMPK. | Similar to Metformin, indirectly affects MondoA's sphere of influence.[7] |
| Resveratrol | Affects sirtuins and AMPK. | Indirectly impacts metabolic pathways regulated by MondoA.[7] |
| Rapamycin | Inhibitor of mTOR. | mTOR can phosphorylate MondoA, promoting its degradation. Inhibition of mTOR could therefore indirectly stabilize MondoA.[2] |
| Rocaglamide A (RocA) | Translation initiation inhibitor. | Increases MondoA-dependent transcription of TXNIP by increasing G6P levels.[8][9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental approaches used to characterize it, the following diagrams are provided.
Caption: this compound's mechanism of action on the MondoA signaling pathway.
Caption: Experimental workflow for characterizing this compound's effects on MondoA.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the activity of this compound.
Luciferase Reporter Assay for TXNIP Promoter Activity
This assay is used to determine the effect of this compound on the transcriptional activity of MondoA on one of its target genes, TXNIP.
-
Cell Culture and Transfection: H9c2 myoblast cells are cultured and cotransfected with a luciferase reporter construct containing the human TXNIP promoter and a Renilla luciferase construct (as a transfection control).
-
Differentiation and Treatment: The cells are differentiated into myotubes. Subsequently, they are treated with varying concentrations of this compound for 24 hours.
-
Luciferase Activity Measurement: After treatment, the cells are lysed, and luciferase activity is measured using a dual-luciferase assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for transfection efficiency. A decrease in the luciferase signal in the presence of this compound indicates inhibition of MondoA-mediated transcription.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to determine if this compound affects the binding of MondoA to the promoter regions of its target genes.
-
Cell Treatment and Crosslinking: Human skeletal myotubes are treated with this compound. The cells are then treated with formaldehyde (B43269) to crosslink proteins to DNA.
-
Chromatin Preparation: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for MondoA, which pulls down MondoA and any DNA it is bound to.
-
DNA Purification and Analysis: The crosslinks are reversed, and the DNA is purified. The amount of specific promoter DNA (e.g., for TXNIP and ARRDC4) is quantified using quantitative PCR (qPCR). A reduction in the amount of promoter DNA immunoprecipitated with the MondoA antibody in this compound-treated cells indicates that the compound inhibits MondoA's binding to its target genes.[1]
Immunofluorescence Microscopy for MondoA Localization
This method visualizes the subcellular localization of MondoA to determine if this compound affects its nuclear translocation.
-
Cell Culture and Treatment: Human skeletal myoblasts are grown on coverslips and treated with this compound.
-
Fixation and Permeabilization: The cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: The cells are incubated with a primary antibody against MondoA, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA-binding dye such as DAPI.
-
Imaging: The cells are visualized using a fluorescence microscope. A decrease in the nuclear fluorescence signal for MondoA in this compound-treated cells compared to control cells indicates that this compound inhibits the nuclear localization of MondoA.[1]
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the role of MondoA in cellular metabolism. Experimental data robustly demonstrates its ability to inhibit MondoA-mediated transcription by preventing the nuclear localization of the protein. This leads to desirable downstream effects such as reduced triacylglyceride synthesis and increased glucose uptake in skeletal muscle cells.
However, a significant knowledge gap remains concerning the direct molecular target of this compound and its broader specificity profile across the kinome and other protein families, including other transcription factors. The statement that the cellular actions of this compound are "at least in part" due to MondoA inhibition suggests the possibility of other mechanisms contributing to its overall effect.[1]
Future research should focus on:
-
Target Deconvolution Studies: Employing techniques such as chemical proteomics or genetic screens to identify the direct binding partner(s) of this compound.
-
Quantitative Specificity Profiling: Conducting broad-panel screening assays to determine the binding affinity of this compound against a wide range of transcription factors and other potential off-targets.
-
Structure-Activity Relationship (SAR) Studies: Developing and testing analogs of this compound to optimize potency and specificity for MondoA, which could lead to the development of more precise therapeutic agents.
A comprehensive understanding of this compound's specificity is critical for its advancement as a potential therapeutic agent and for its continued use as a selective tool to probe MondoA biology.
References
- 1. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Function of MondoA and ChREBP Nutrient—Sensing Factors in Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. | BioWorld [bioworld.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. Protein synthesis inhibitors stimulate MondoA transcriptional activity by driving an accumulation of glucose 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein synthesis inhibitors stimulate MondoA transcriptional activity by driving an accumulation of glucose 6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Findings on SBI-477: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported effects of SBI-477, a small-molecule probe, with alternative methods for modulating its target, the transcription factor MondoA. The information presented is based on the initial findings published in the Journal of Clinical Investigation in 2016. To date, no independent studies explicitly aimed at reproducing these findings have been published. Therefore, this guide focuses on a detailed analysis of the original data and compares the pharmacological effects of this compound with the genetic knockdown of MondoA.
Executive Summary
This compound was identified through a high-throughput screen as an inhibitor of triacylglyceride (TAG) synthesis in human skeletal myocytes.[1][2][3][4] The primary mechanism of action of this compound is the deactivation of the transcription factor MondoA.[1][2][3][4] This deactivation leads to the reduced expression of two key insulin (B600854) pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][2][4] The net effect of this compound is a coordinated inhibition of TAG synthesis and an enhancement of basal glucose uptake in human skeletal myocytes.[1][2][4] The original study demonstrated that the effects of this compound on glucose uptake and lipid accumulation are mimicked by the siRNA-mediated knockdown of MondoA, providing strong evidence for its on-target activity.[1] An analog of this compound, designated SBI-993, was shown to have similar effects in vivo in a diet-induced obesity mouse model.[1][2]
Currently, there are no other direct small-molecule inhibitors of MondoA reported in the literature. However, several classes of compounds are known to indirectly influence MondoA activity by modulating cellular metabolism. These include AMPK activators (e.g., Metformin), sirtuin activators (e.g., Resveratrol), and PPAR agonists (e.g., Rosiglitazone). This guide will focus on the direct comparison between this compound and MondoA knockdown as presented in the foundational study.
Data Presentation
Table 1: Effect of this compound on Triglyceride and Diacylglycerol Levels in Human Skeletal Myotubes
| Treatment | Total Triglycerides (TAGs) (nmol/mg protein) | Total Diacylglycerides (DAGs) (nmol/mg protein) |
| Vehicle (DMSO) | 25.1 ± 2.3 | 0.51 ± 0.07 |
| This compound (10 µM) | 12.8 ± 1.5 | 0.32 ± 0.04 |
| Oleate (B1233923) (100 µM) + Vehicle | 125.4 ± 11.2 | 1.12 ± 0.13 |
| Oleate (100 µM) + this compound (10 µM) | 65.2 ± 8.1 | 0.78 ± 0.09 |
*P < 0.05 vs. vehicle control. Data are presented as mean ± SD (n=3). Data extracted from Ahn et al., J Clin Invest. 2016.[5]
Table 2: Effect of this compound and MondoA Knockdown on Gene Expression in Human Skeletal Myotubes
| Target Gene | This compound (10 µM) (% of control) | siRNA MondoA (% of control) |
| TXNIP | ~40% | ~50% |
| ARRDC4 | ~35% | ~45% |
*P < 0.05 vs. vehicle or non-targeting siRNA control. Data are approximate values derived from graphical representations in Ahn et al., J Clin Invest. 2016.[1]
Table 3: Effect of this compound and MondoA Knockdown on Glucose Uptake in Human Skeletal Myotubes
| Condition | 2-Deoxyglucose (2-DG) Uptake (pmol/mg/min) |
| Vehicle | 12.5 ± 1.8 |
| This compound (10 µM) | 23.0 ± 2.1 |
| Non-targeting siRNA | 13.1 ± 2.0 |
| siRNA MondoA | 21.5 ± 2.5 |
*P < 0.05 vs. respective control. Data are presented as mean ± SD (n=5). Data extracted from Ahn et al., J Clin Invest. 2016.[5]
Experimental Protocols
Cell Culture and Treatment
Primary human skeletal myotubes were cultured and differentiated. For experiments, cells were treated with this compound (dissolved in DMSO) or vehicle for 24 hours. For oleate-loading, myotubes were incubated with 100 µM oleate complexed to BSA.
Lipid Analysis
Cellular lipids were extracted using a modified Bligh-Dyer method. Triglyceride and diacylglycerol levels were quantified by mass spectrometry.
Gene Expression Analysis
Total RNA was isolated from myotubes, and cDNA was synthesized. Quantitative real-time PCR was performed to measure the mRNA levels of TXNIP and ARRDC4. Gene expression was normalized to a housekeeping gene.
siRNA-mediated Knockdown
Human skeletal myotubes were transfected with siRNA targeting MondoA (MLXIP) or a non-targeting control siRNA using a lipid-based transfection reagent. Knockdown efficiency was confirmed by qRT-PCR.
Glucose Uptake Assay
After treatment with this compound or siRNA, myotubes were incubated with 2-deoxy-[³H]-glucose (2-DG) for a specified time. The cells were then lysed, and the incorporated radioactivity was measured by liquid scintillation counting and normalized to total protein content.
Mandatory Visualization
References
- 1. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 4. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 5. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
A Head-to-Head Comparison of SBI-477 and DGAT Inhibitors in Metabolic Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SBI-477 and Diacylglycerol O-acyltransferase (DGAT) inhibitors, two classes of therapeutic compounds under investigation for metabolic diseases. This report synthesizes available preclinical and clinical data to evaluate their mechanisms of action, efficacy, and potential therapeutic applications.
This guide presents a detailed analysis of their distinct mechanisms, summarizes key quantitative data from relevant studies, and provides an overview of the experimental protocols used to evaluate these compounds.
Mechanism of Action: A Tale of Two Pathways
This compound and DGAT inhibitors both impact lipid metabolism, specifically triglyceride (TG) synthesis, but they achieve this through fundamentally different mechanisms.
DGAT Inhibitors: Directly Targeting the Final Step of Triglyceride Synthesis
Diacylglycerol O-acyltransferase (DGAT) is a crucial enzyme that catalyzes the final step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[1][2] There are two main isoforms, DGAT1 and DGAT2. DGAT1 is highly expressed in the small intestine and is primarily involved in the absorption and re-esterification of dietary fats, while DGAT2 is the predominant isoform in the liver and adipose tissue, playing a key role in endogenous triglyceride synthesis.[3][4][5] DGAT inhibitors function by directly binding to and blocking the activity of these enzymes, thereby reducing the production and subsequent storage of triglycerides.[1][6] This can lead to decreased fat accumulation, improved lipid profiles, and enhanced insulin (B600854) sensitivity.[1]
This compound: A Transcriptional Approach to Metabolic Regulation
In contrast to the direct enzymatic inhibition by DGAT inhibitors, this compound modulates lipid and glucose metabolism at the transcriptional level. This compound is an insulin signaling inhibitor that deactivates the transcription factor MondoA.[7][8] This deactivation leads to the reduced expression of key suppressors of the insulin pathway, namely thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[7][9] The downstream effect is a coordinated response that both inhibits triacylglyceride synthesis and enhances basal glucose uptake in skeletal myocytes.[7][9]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and various DGAT inhibitors from preclinical studies. Direct comparison should be approached with caution due to variations in experimental models and conditions.
Table 1: In Vitro Potency of this compound and DGAT Inhibitors
| Compound/Inhibitor | Target | Assay System | Potency (IC50/EC50) | Reference |
| This compound | MondoA (indirectly affects TAG synthesis) | Rat H9c2 myocytes | ~100 nM (EC50) | [9] |
| Human skeletal myotubes | ~1 µM (EC50) | [9] | ||
| T863 | DGAT1 | CPM fluorescent assay | 49 nM (IC50) | [10] |
| TLC assay | 17 nM (IC50) | [10] | ||
| H128 | Human DGAT1 | Not specified | 98 nmol/L (IC50) | [11] |
| PF-06427878 | DGAT2 | Not specified | Not specified | [12] |
| Compound 16 | DGAT2 | LC/MS assay | ~2 nM (IC50) | [13] |
Table 2: In Vivo Efficacy of this compound Analog and DGAT Inhibitors
| Compound/Inhibitor | Animal Model | Key Findings | Reference |
| SBI-993 (analog of this compound) | Mice with diet-induced obesity | Suppressed TXNIP expression, reduced muscle and liver TAG levels, enhanced insulin signaling, improved glucose tolerance. | [8] |
| PF-04620110 (DGAT1 inhibitor) | Wildtype C57/BL6J mice | Increased plasma levels of active and total GLP-1 after a lipid challenge. | [14] |
| H128 (DGAT1 inhibitor) | db/db mice | Reduced body weight gain, lowered blood lipids, and improved hepatic steatosis. | [11] |
| Combined DGAT1/DGAT2 inhibitors | Lean and obese mice | Induced a striking reduction in plasma fatty acids. | [15] |
Signaling and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Mechanism of Action of DGAT Inhibitors.
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for Compound Evaluation.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and DGAT inhibitors.
In Vitro Triglyceride (TAG) Synthesis Assay
-
Objective: To measure the inhibition of triglyceride synthesis in a cellular context.
-
Cell Culture: Primary human skeletal myotubes are differentiated for 7-8 days. On day 7, cells are treated with the test compound (e.g., this compound) and oleic acid (100 µM) complexed to fatty acid-free BSA for 24 hours to induce lipid accumulation.[16]
-
Staining: Following incubation, cells are fixed with formaldehyde (B43269) and stained with a fluorescent neutral lipid stain such as AdipoRed.[16]
-
Quantification: Triglyceride accumulation is measured by reading the fluorescence signal intensity (e.g., excitation 540 nm / emission 590 nm). Dose-response curves are generated to determine EC50 values.[16]
In Vitro Glucose Uptake Assay
-
Objective: To assess the effect of a compound on glucose uptake in cells.
-
Cell Treatment: Human skeletal myotubes are incubated with the test compound (e.g., this compound) at various concentrations for 24 hours. Subsequently, cells are treated with or without insulin (e.g., 100 nM) for 30 minutes.[16]
-
Glucose Uptake Measurement: The rate of glucose uptake is measured by adding a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose (2-DG), for a short period.[9]
-
Analysis: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter and normalized to the total protein content.[7]
DGAT1 Enzymatic Assay (Cell-Free)
-
Objective: To measure the direct inhibitory activity of a compound on the DGAT1 enzyme.
-
Enzyme Source: Human small intestinal microsomes are used as the source of DGAT1 enzyme.[17]
-
Substrates: Dioleoyl glycerol (B35011) and a fatty acyl-CoA substrate (e.g., palmitoleoyl Coenzyme A) are used.[17]
-
Assay Principle: The assay measures the formation of triglycerides. A common method is a fluorescence-based assay that detects the release of Coenzyme A (CoASH) from the acyl-CoA substrate using a thio-reactive probe like 7-diethylamino-3-(4-maleimidylphenyl)-4-methylcoumarin (CPM). The resulting CoA-CPM product emits a strong fluorescent signal.[10]
-
Data Analysis: The reduction in fluorescence in the presence of an inhibitor is used to calculate the IC50 value.[10]
In Vivo Evaluation in Animal Models
-
Objective: To assess the efficacy of a compound in a living organism with a relevant disease phenotype.
-
Animal Model: A common model is the diet-induced obese (DIO) mouse, where mice are fed a high-fat diet to induce obesity, insulin resistance, and hepatic steatosis.[8][11] Another model is the genetically diabetic db/db mouse.[11]
-
Compound Administration: The test compound is administered orally or via another appropriate route for a specified duration.[11]
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): To assess glucose disposal and insulin sensitivity.[18]
-
Plasma Lipid Analysis: Measurement of triglycerides, cholesterol, and free fatty acids in blood samples.[14]
-
Body Composition: Analysis of fat and lean mass.
-
Tissue Analysis: At the end of the study, tissues such as the liver and skeletal muscle are collected to measure triglyceride content and analyze gene and protein expression.[8][11]
-
Conclusion
This compound and DGAT inhibitors represent two distinct and promising strategies for targeting metabolic diseases. DGAT inhibitors offer a direct and potent method to reduce triglyceride synthesis, with several compounds advancing to clinical trials. However, gastrointestinal side effects have been a challenge for some DGAT1 inhibitors.[19] this compound, with its unique mechanism of action on the transcription factor MondoA, provides a novel approach that coordinately regulates both lipid and glucose metabolism.[20] Preclinical data for an analog of this compound are encouraging, demonstrating improvements in multiple metabolic parameters in vivo.[8]
The choice between these two classes of compounds for further research and development will depend on the specific therapeutic indication and the desired metabolic outcomes. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for scientists working to advance novel treatments for metabolic disorders.
References
- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic strategies for metabolic diseases: Small-molecule diacylglycerol acyltransferase (DGAT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis [ouci.dntb.gov.ua]
- 7. selleckchem.com [selleckchem.com]
- 8. | BioWorld [bioworld.com]
- 9. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DGAT inhibition at the post‐absorptive phase reduces plasma FA by increasing FA oxidation | EMBO Molecular Medicine [link.springer.com]
- 16. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 17. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selection of the appropriate method for the assessment of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
Evaluating the Therapeutic Potential of SBI-477 Against Existing Diabetes Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic candidate SBI-477 with established classes of anti-diabetic drugs. The objective is to evaluate its therapeutic potential based on its unique mechanism of action and available preclinical data, juxtaposed with the performance of current standards of care.
Introduction
This compound is an investigational small molecule that has demonstrated a unique dual action in preclinical studies: the inhibition of triacylglyceride (TAG) synthesis and the enhancement of basal glucose uptake in skeletal myocytes.[1] Its mechanism centers on the deactivation of the transcription factor MondoA, a key regulator of cellular metabolism.[1][2] This guide will compare the preclinical profile of this compound with major classes of existing diabetes drugs: biguanides (metformin), sulfonylureas, glucagon-like peptide-1 (GLP-1) receptor agonists, dipeptidyl peptidase-4 (DPP-4) inhibitors, and sodium-glucose cotransporter-2 (SGLT2) inhibitors.
Mechanism of Action: A Comparative Overview
This compound's mechanism of action offers a novel approach to tackling insulin (B600854) resistance. By deactivating MondoA, it reduces the expression of two key insulin pathway suppressors: thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1][3] This leads to enhanced insulin signaling, independent of direct insulin receptor stimulation.[1]
A comparison of the core mechanisms of action is presented in the table below.
| Drug Class | Primary Mechanism of Action |
| This compound | Deactivates the transcription factor MondoA, reducing the expression of insulin pathway suppressors (TXNIP and ARRDC4), leading to decreased triacylglyceride synthesis and increased basal glucose uptake in skeletal myocytes.[1][2] |
| Biguanides (Metformin) | Decreases hepatic glucose production and increases insulin sensitivity in peripheral tissues.[4] May also reduce the expression of TXNIP. |
| Sulfonylureas | Stimulate insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium (KATP) channels.[5][6] |
| GLP-1 Receptor Agonists | Mimic the action of endogenous GLP-1, thereby enhancing glucose-dependent insulin secretion, suppressing glucagon (B607659) secretion, slowing gastric emptying, and promoting satiety.[7] Can also inhibit MondoA shuttling, reducing TXNIP and ARRDC4 expression.[8] |
| DPP-4 Inhibitors | Inhibit the enzyme dipeptidyl peptidase-4 (DPP-4), which degrades incretin (B1656795) hormones like GLP-1 and GIP, thus increasing their circulating levels and enhancing their glucose-lowering effects.[9] |
| SGLT2 Inhibitors | Inhibit the sodium-glucose cotransporter-2 (SGLT2) in the proximal renal tubules, reducing the reabsorption of glucose and increasing its urinary excretion.[10][11] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of this compound and comparative drugs.
Preclinical Efficacy: In Vitro Data
Direct comparative in vitro studies of this compound against other diabetes drugs on its specific molecular targets are limited. The following table summarizes available data on the effects of these drugs on key cellular processes related to the mechanism of this compound.
| Drug/Drug Class | Effect on MondoA Activity | Effect on TXNIP/ARRDC4 Expression | Effect on Triacylglyceride (TAG) Synthesis | Effect on Basal Glucose Uptake in Myocytes |
| This compound | Deactivates | Decreases | Inhibits | Increases (approx. 84% at 10 µM)[1] |
| Metformin | No direct data | Reduces TXNIP expression | No direct data on myocyte TAG synthesis | Increases, though reports vary on the magnitude[12][13][14] |
| GLP-1 RAs | Inhibits nuclear shuttling | Decreases | May have complex effects on lipid metabolism, including promoting lipolysis[15] | No direct significant effect on basal uptake |
| DPP-4 Inhibitors | No direct data | No direct data | No direct data | May enhance insulin-stimulated uptake[1] |
| SGLT2 Inhibitors | No direct data | No direct data | No direct data | No direct significant effect on basal uptake |
| Sulfonylureas | No direct data | No direct data | No direct data | No direct effect on basal uptake |
Note: The presented data is compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Preclinical Efficacy: In Vivo Data
An analog of this compound, SBI-993, has been evaluated in mice fed a high-fat diet. The results showed suppression of TXNIP expression, reduction in muscle and liver TAG levels, enhanced insulin signaling, and improved glucose tolerance.[3] The following table provides a comparative summary of the in vivo efficacy of different drug classes in preclinical mouse models of diabetes.
| Drug/Drug Class | Animal Model | Key Efficacy Endpoints |
| This compound (analog) | High-fat diet-fed mice | Improved glucose tolerance, reduced muscle and liver TAG levels, suppressed TXNIP expression.[3] |
| Metformin | Various (e.g., db/db mice, high-fat diet) | Reduced hyperglycemia, improved glucose tolerance, reduced hepatic glucose production.[16][17] |
| Sulfonylureas | Wild-type mice (chronic administration) | Initially lowers blood glucose, but can lead to β-cell desensitization and hyperglycemia with chronic use.[5][6] |
| GLP-1 RAs | Diet-induced obese (DIO) mice, db/db mice | Reduced body weight, improved glycemic control, reduced hepatic lipid accumulation.[18][19] |
| DPP-4 Inhibitors | High-fat diet/STZ-induced diabetic mice | Ameliorated hyperglycemia, reduced HbA1c, increased β-cell mass and function.[9][20] |
| SGLT2 Inhibitors | KK-Ay mice, STZ-induced diabetic rats, db/db mice | Increased urinary glucose excretion, lowered blood glucose, reduced body weight.[11][21][22] |
Experimental Protocols
Glucose Uptake Assay in Skeletal Myotubes
This protocol is based on methods used to assess the effect of compounds on glucose uptake in cultured muscle cells.
-
Cell Culture and Differentiation: Primary human skeletal myotubes are cultured and differentiated in appropriate media.
-
Compound Treatment: Differentiated myotubes are treated with this compound or comparator compounds at various concentrations for a specified period (e.g., 24 hours).
-
Glucose Uptake Measurement:
-
Cells are washed and incubated in a glucose-free buffer.
-
Radiolabeled 2-deoxy-D-glucose (e.g., [³H]2-DOG) is added to the buffer, and cells are incubated for a short period (e.g., 10-20 minutes).
-
The uptake is stopped by washing the cells with ice-cold buffer.
-
Cells are lysed, and the radioactivity within the cells is measured using a scintillation counter.
-
Protein concentration in the cell lysates is determined to normalize the glucose uptake data.
-
Triacylglycerol (TAG) Synthesis Assay
This protocol outlines a general method for measuring the incorporation of radiolabeled fatty acids into TAG.
-
Cell Culture and Treatment: Differentiated myotubes are treated with this compound or comparator compounds.
-
Radiolabeling: Cells are incubated with a radiolabeled fatty acid (e.g., [³H]oleic acid) complexed to albumin for a defined period.
-
Lipid Extraction:
-
Cells are washed to remove unincorporated fatty acids.
-
Total lipids are extracted from the cells using a solvent system (e.g., hexane:isopropanol).
-
-
Thin-Layer Chromatography (TLC):
-
The extracted lipids are spotted onto a TLC plate.
-
The plate is developed in a solvent system that separates different lipid species (e.g., TAG, diacylglycerol, phospholipids).
-
-
Quantification:
-
The area corresponding to TAG is scraped from the TLC plate.
-
The radioactivity is quantified by scintillation counting.
-
Conclusion
This compound presents a novel, insulin-independent mechanism for improving glucose homeostasis and lipid metabolism in skeletal muscle. Its ability to deactivate MondoA and subsequently downregulate the insulin pathway suppressors TXNIP and ARRDC4 distinguishes it from existing diabetes therapies. Preclinical data indicate promising effects on both glucose uptake and triacylglyceride synthesis.
Compared to existing drugs, this compound's mechanism most closely aligns with certain downstream effects of GLP-1 receptor agonists and metformin, which also modulate TXNIP. However, this compound's direct targeting of the MondoA transcriptional program is unique. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound, particularly in head-to-head comparisons with established agents, to determine its place in the evolving landscape of diabetes treatment. The data presented in this guide provides a foundational framework for such future investigations.
References
- 1. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. | BioWorld [bioworld.com]
- 4. Integrated or Independent Actions of Metformin in Target Tissues Underlying Its Current Use and New Possible Applications in the Endocrine and Metabolic Disorder Area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells | PLOS Medicine [journals.plos.org]
- 6. Moderate use averts failure of type 2 diabetes drugs in animal model | EurekAlert! [eurekalert.org]
- 7. Preclinical and Clinical Data on Extraglycemic Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MondoA Is an Essential Glucose-Responsive Transcription Factor in Human Pancreatic β-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. SGLT2 knockout prevents hyperglycemia and is associated with reduced pancreatic β-cell death in genetically obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metformin increases glucose uptake and acts renoprotectively by reducing SHIP2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of metformin on glucose metabolism of isolated perfused rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. internal-medicine.ecu.edu [internal-medicine.ecu.edu]
- 15. Impact of Selected Glucagon-like Peptide-1 Receptor Agonists on Serum Lipids, Adipose Tissue, and Muscle Metabolism—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. news-medical.net [news-medical.net]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
SBI-477 as a benchmark compound for MondoA inhibition studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SBI-477, a potent small-molecule inhibitor of the transcription factor MondoA, with alternative methods for studying MondoA function. The objective is to equip researchers with the necessary information to select the most appropriate tool for their specific experimental needs in the investigation of metabolic diseases and related cellular pathways.
Introduction to MondoA and its Inhibitor this compound
MondoA is a crucial glucose-sensing transcription factor that plays a significant role in regulating cellular metabolism.[1][2] It forms a heterodimer with Max-like protein X (MLX) and translocates to the nucleus in response to elevated glucose levels.[2] Once in the nucleus, the MondoA:MLX complex binds to carbohydrate response elements (ChoREs) in the promoters of target genes, activating their transcription.[2] These target genes are involved in glycolysis, lipogenesis, and the regulation of insulin (B600854) signaling.[1] Two key downstream targets of MondoA are thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4), which are suppressors of insulin signaling and glucose uptake.[3]
This compound is a chemical probe that deactivates MondoA, leading to the reduced expression of TXNIP and ARRDC4.[3][4] This inhibitory action on MondoA results in a coordinated response of decreased triacylglyceride (TAG) synthesis and enhanced basal glucose uptake in human skeletal myocytes.[3][4] These characteristics make this compound a valuable tool for dissecting the roles of MondoA in metabolic regulation and a potential starting point for therapeutic development.
Comparative Analysis: this compound vs. Alternative MondoA Inhibition Methods
As a benchmark compound, the efficacy of this compound is best understood in comparison to other available methods for modulating MondoA activity. The primary alternative to small-molecule inhibition is the genetic knockdown of MondoA using small interfering RNA (siRNA). The following sections provide a detailed comparison of these two approaches.
Quantitative Performance Data
The following tables summarize the quantitative data on the effects of this compound and its in vivo analog, SBI-993, as well as the effects of MondoA siRNA knockdown.
Table 1: In Vitro Efficacy of this compound and MondoA siRNA
| Parameter | This compound | MondoA siRNA Knockdown | Reference |
| Inhibition of Triglyceride (TAG) Accumulation | EC50 ≈ 1 µM (human skeletal myotubes) | Mimics the inhibitory effects of this compound on oleate-induced TAG accumulation | [5] |
| EC50 ≈ 100 nM (rat H9c2 myocytes) | [5] | ||
| Enhancement of Glucose Uptake | ~84% increase in basal glucose uptake at 10 µM (human skeletal myotubes) | Enhances insulin-independent glucose uptake | [5] |
| Downregulation of MondoA Target Genes (TXNIP & ARRDC4) | Dose-dependent reduction in mRNA and protein levels | Reduces expression to a degree similar to this compound treatment | [3][5] |
Table 2: In Vivo Efficacy of SBI-993 (an analog of this compound)
| Parameter | SBI-993 Treatment (50 mg/kg, s.c., daily for 7 days in HFD-fed mice) | Reference |
| Muscle and Liver TAG Levels | Reduced | [5] |
| TXNIP and ARRDC4 Expression | Reduced | [5] |
| Insulin Signaling | Enhanced | [5] |
| Glucose Tolerance | Improved | [5] |
Signaling Pathways and Experimental Workflows
Visual representations of the MondoA signaling pathway and a typical experimental workflow for studying MondoA inhibition are provided below to facilitate a deeper understanding of the underlying mechanisms and experimental designs.
Caption: MondoA Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for comparing this compound and siRNA-mediated MondoA inhibition.
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for key assays are provided below.
Triglyceride (TAG) Accumulation Assay
-
Cell Culture: Plate human skeletal myotubes in 24-well plates and differentiate.
-
Oleate (B1233923) Loading: Treat cells with 100 µM oleate for 24 hours to induce lipid accumulation.
-
Treatment: Concurrently with oleate, treat cells with varying concentrations of this compound or with MondoA siRNA as per the specific experimental design.
-
Staining: After treatment, wash the cells and stain with a fluorescent neutral lipid stain (e.g., AdipoRed or BODIPY).
-
Quantification: Measure fluorescence intensity using a plate reader to quantify intracellular triglyceride levels. Normalize to a vehicle control.
Cellular Glucose Uptake Assay
-
Cell Culture and Treatment: Culture and treat human skeletal myotubes with this compound or MondoA siRNA for 24 hours.
-
Insulin Stimulation (Optional): Treat cells with or without 100 nM insulin for 30 minutes.
-
Glucose Uptake: Wash cells and incubate with a glucose analog, such as 2-deoxy-D-[³H]glucose (2-DG), in Krebs-Ringer HEPES buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radiolabeled glucose using a scintillation counter.
-
Normalization: Normalize the counts to total protein concentration in each well.
Gene Expression Analysis (qRT-PCR)
-
Cell Culture and Treatment: Treat cells as described above.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative PCR: Perform real-time PCR using primers specific for MondoA target genes (e.g., TXNIP, ARRDC4) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[6][7]
Chromatin Immunoprecipitation (ChIP) Assay
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to MondoA or a control IgG overnight.
-
Immune Complex Capture: Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
qPCR Analysis: Perform qPCR using primers designed to amplify the ChoRE regions in the promoters of target genes like TXNIP and ARRDC4.[8]
Conclusion
This compound serves as a valuable and specific chemical probe for the acute inhibition of MondoA activity. Its rapid and reversible action makes it an excellent tool for studying the immediate downstream effects of MondoA deactivation. In contrast, siRNA-mediated knockdown provides a method for studying the consequences of longer-term MondoA depletion. The choice between these two approaches will depend on the specific research question. For elucidating the direct and immediate roles of MondoA signaling, this compound is the preferred benchmark compound. For investigations into the cellular adaptations to the chronic absence of MondoA, siRNA is a more suitable tool. This guide provides the foundational information for researchers to make an informed decision and to design robust experiments to further unravel the complexities of MondoA-regulated metabolic pathways.
References
- 1. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 4. selleckchem.com [selleckchem.com]
- 5. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Txnip regulates the Oct4-mediated pluripotency circuitry via metabolic changes upon differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Txnip-mediated metabolic reprogramming has therapeutic potential for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Synergistic Potential of SBI-477: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the potential synergistic effects of SBI-477, a known inhibitor of the transcription factor MondoA, when used in combination with other therapeutic compounds. While direct experimental data on this compound in combination therapies is not yet available, this document synthesizes preclinical evidence related to the function of its target, MondoA, to project potential synergistic interactions and guide future research. This information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its Target, MondoA
This compound is a small molecule inhibitor that deactivates the transcription factor MondoA.[1] MondoA is a crucial sensor of intracellular glucose levels and plays a significant role in regulating cellular metabolism, including lipid and glucose homeostasis.[2] It exerts its effects by modulating the expression of downstream target genes, notably thioredoxin-interacting protein (TXNIP) and arrestin domain-containing 4 (ARRDC4).[1] Dysregulation of MondoA has been implicated in metabolic diseases and, more recently, in the metabolic adaptation and survival of cancer cells.[3][4]
Potential Synergistic Combinations with this compound
Based on the known biological functions of MondoA, several classes of therapeutic agents present promising candidates for synergistic combinations with this compound.
MYC Inhibitors
The most compelling preclinical evidence for a synergistic interaction with MondoA inhibition lies with inhibitors of the MYC oncogene. A study in B-cell acute lymphoblastic leukemia (B-ALL) demonstrated that depletion of MondoA enhanced the sensitivity of cancer cells to the BET inhibitor JQ1, which functions as a MYC inhibitor.[3]
Mechanism of Synergy: MondoA and MYC have been shown to have an inverse expression correlation in B-ALL.[3] MondoA can suppress the expression of MYC target genes involved in fatty acid metabolism and oxidative phosphorylation.[3] By inhibiting MondoA with a compound like this compound, the metabolic adaptations driven by MondoA that might confer resistance to MYC inhibition could be overcome, leading to a more potent anti-cancer effect.
Experimental Data:
| Cell Line | Treatment | Effect | Reference |
| Nalm6, 697 (B-ALL) | MondoA knockdown + JQ1 | Enhanced sensitivity to JQ1 | [3] |
Experimental Workflow for Assessing Synergy with MYC Inhibitors:
References
- 1. selleckchem.com [selleckchem.com]
- 2. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MondoA drives malignancy in B-ALL through enhanced adaptation to metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
SBI-477 and its Analogs: A Comparative Review of MondoA Inhibitors
A detailed analysis of SBI-477 and its structurally similar compound, SBI-993, reveals advancements in the development of potent inhibitors of the transcription factor MondoA for potential therapeutic applications in metabolic diseases.
Researchers and drug development professionals now have access to a growing body of literature on this compound, a small-molecule inhibitor that deactivates the transcription factor MondoA. This deactivation leads to a cascade of beneficial metabolic effects, including the stimulation of insulin (B600854) signaling, enhancement of glucose uptake, and the inhibition of triacylglyceride (TAG) synthesis in human skeletal myocytes. A key development in this area is the synthesis of an analog, SBI-993, which has demonstrated improved potency and pharmacokinetic properties, making it more suitable for in-vivo studies.
Quantitative Comparison of Bioactivity
The primary literature, specifically the seminal paper by Ahn et al. in the Journal of Clinical Investigation (2016), provides a direct comparison of the bioactivity of this compound and its analog, SBI-993. The key comparative metric identified is the half-maximal effective concentration (EC50) for the inhibition of triacylglyceride (TAG) accumulation in human skeletal myotubes.
| Compound | Target | Assay | EC50 (µM) | Reference |
| This compound | MondoA | Inhibition of Triacylglyceride (TAG) Accumulation | ~2.5 | [1] |
| SBI-993 | MondoA | Inhibition of Triacylglyceride (TAG) Accumulation | ~1.0 | [1] |
Mechanism of Action: A Shared Pathway
Both this compound and SBI-993 exert their effects through the deactivation of the transcription factor MondoA.[2][3][4][5] Under normal conditions, MondoA promotes the expression of genes involved in lipid synthesis and also of key suppressors of insulin signaling, namely Thioredoxin-Interacting Protein (TXNIP) and Arrestin Domain-Containing 4 (ARRDC4).[1][6][7][8] By inhibiting MondoA, these compounds prevent its translocation to the nucleus, thereby reducing the expression of TXNIP and ARRDC4.[7] This, in turn, relieves the suppression of the insulin signaling pathway, leading to increased glucose uptake and reduced storage of fats. Studies have shown that SBI-993 reduces the expression of TXNIP and ARRDC4 to a degree similar to that of this compound in human myotubes.[3]
Mechanism of Action of this compound and its Analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.
Inhibition of Triacylglyceride (TAG) Accumulation Assay
This assay quantifies the ability of the compounds to inhibit the storage of fat in muscle cells.
-
Cell Culture: Differentiate primary human skeletal myotubes for 7-8 days in a suitable culture medium.
-
Oleic Acid Loading: On day 7, add 100 µM oleic acid complexed to fatty acid-free bovine serum albumin (BSA) to the cells.
-
Compound Treatment: Concurrently with oleic acid, treat the cells with a dose range of this compound or SBI-993 (or vehicle control) for 24 hours.
-
Staining: After incubation, fix the cells with formaldehyde (B43269) and stain with a fluorescent neutral lipid stain such as AdipoRed.
-
Quantification: Measure the fluorescence intensity to determine the level of TAG accumulation.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the EC50 value using non-linear regression analysis.[7]
Workflow for TAG Accumulation Assay.
Glucose Uptake Assay
This assay measures the rate at which muscle cells take up glucose from the surrounding medium.
-
Cell Culture: Culture and differentiate primary human skeletal myotubes as described above.
-
Compound Treatment: Incubate the myotubes with the desired concentration of this compound or a similar compound for 24 hours.
-
Insulin Stimulation (Optional): Treat cells with or without 100 nM insulin for 30 minutes.
-
Glucose Uptake Measurement: Measure the uptake of 2-deoxyglucose (2-DG), a glucose analog, typically using a radiolabeled or fluorescently tagged version.
-
Data Analysis: Quantify the amount of 2-DG taken up by the cells and express it relative to the control conditions.[1]
MondoA Luciferase Reporter Assay
This assay is used to determine the effect of the compounds on the transcriptional activity of MondoA.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of a MondoA-responsive promoter (e.g., the TXNIP promoter) and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase).
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Activity Measurement: Measure the activity of both the experimental (firefly) and control (Renilla) luciferases using a luminometer and appropriate substrates.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The resulting ratio indicates the effect of the compound on MondoA transcriptional activity.
In Vivo Studies with SBI-993
The improved potency and pharmacokinetic profile of SBI-993 made it a suitable candidate for in-vivo evaluation. In a diet-induced obesity mouse model, administration of SBI-993 led to several positive outcomes:
-
Reduced TXNIP and ARRDC4 Expression: Similar to the in-vitro findings, SBI-993 suppressed the expression of these insulin pathway inhibitors in both muscle and liver.[3]
-
Decreased Triacylglyceride Levels: The compound effectively reduced TAG levels in both muscle and liver.[3]
-
Enhanced Insulin Signaling: SBI-993 treatment improved the insulin signaling cascade in these tissues.[3]
-
Improved Glucose Tolerance: The mice treated with SBI-993 demonstrated better control of blood glucose levels.[2][8]
These in-vivo results with SBI-993 provide strong evidence for the therapeutic potential of targeting the MondoA pathway in the management of insulin resistance and lipotoxicity.[2]
Conclusion
The development of this compound and its more potent analog, SBI-993, represents a significant step forward in understanding the role of MondoA in metabolic regulation. The comparative data clearly indicates the superior potency of SBI-993 in inhibiting triacylglyceride accumulation. The detailed experimental protocols provided herein offer a foundation for further research into this promising class of compounds. The successful in-vivo application of SBI-993 underscores the potential of MondoA inhibitors as a novel therapeutic strategy for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease. Further studies are warranted to explore the clinical translatability of these findings.
References
- 1. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SBI 993 — TargetMol Chemicals [targetmol.com]
- 5. biocat.com [biocat.com]
- 6. JCI Insight - MondoA drives muscle lipid accumulation and insulin resistance [insight.jci.org]
- 7. JCI - MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling [jci.org]
- 8. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SBI-477: A Procedural Guide for Laboratory Professionals
For research use only. Not for use in human or veterinary applications.
This guide provides essential, immediate safety and logistical information for the proper disposal of SBI-477, a chemical probe used to stimulate insulin (B600854) signaling by deactivating the transcription factor MondoA.[1][2][3][4] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. As with many research chemicals, comprehensive toxicological data for this compound may not be available. Therefore, it must be handled as a potentially hazardous substance, and all waste containing this compound must be managed as hazardous chemical waste.
Immediate Safety Precautions
Before handling this compound for disposal, ensure the following safety measures are in place:
-
Work Area: All handling and preparation for disposal, including weighing and transferring, should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves. For tasks with a risk of splashing, a face shield should also be worn.
-
Emergency Preparedness: An emergency safety shower and eyewash station must be readily accessible and recently tested. It is advisable not to work alone when handling chemical waste.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below. This information is crucial for its safe handling and the selection of appropriate disposal containers and methods.
| Property | Value |
| Chemical Name | 3-methoxy-N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(2-morpholino-2-oxoethoxy)benzamide[5] |
| CAS Number | 781628-99-7[1][2][5] |
| Molecular Formula | C24H25N3O6S[1][5] |
| Molecular Weight | 483.54 g/mol [1][5] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO[2][4][6] |
Step-by-Step Disposal Procedure
The proper disposal of this compound, whether in solid form or in solution, must follow established hazardous waste protocols. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as any lab debris contaminated with the solid (e.g., weighing paper, contaminated gloves, pipette tips), in a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound. This includes stock solutions (commonly prepared in DMSO), experimental media, and rinsate from cleaning contaminated glassware. Use a dedicated, leak-proof, and chemically compatible container for liquid hazardous waste.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
2. Waste Container Labeling:
Properly labeling hazardous waste containers is a critical step for safety and regulatory compliance. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The major components and their approximate percentages if it is a mixed waste stream (e.g., "this compound in DMSO, <1%").
-
The date when the first waste was added to the container.
-
The specific hazards (e.g., "Toxic," "Irritant"). In the absence of specific data, assume it may be harmful if inhaled, ingested, or absorbed through the skin.
3. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.
-
Ensure containers are kept securely closed except when actively adding waste.
-
Secondary containment should be used for liquid waste containers to prevent spills.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
EHS professionals are trained to handle and transport chemical waste in compliance with all federal, state, and local regulations.
-
Follow all institutional procedures for waste pickup, which may include completing a specific form or online request.
Experimental Workflow for this compound Handling and Disposal
The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Signaling Pathway Context
To provide context for researchers using this compound, the following diagram illustrates the general signaling pathway this compound influences.
Caption: Simplified pathway showing this compound's deactivation of MondoA.
References
- 1. Medchemexpress LLC HY-124418 1mg Medchemexpress, this compound CAS:781628-99-7 | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Essential Safety and Operational Guide for Handling SBI-477
For Research Use Only. Not for human or veterinary use.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with SBI-477. It outlines essential personal protective equipment (PPE), handling procedures, disposal plans, and emergency protocols to ensure a safe laboratory environment.
Compound Information and Storage
This compound is a chemical probe that acts as an insulin (B600854) signaling inhibitor by deactivating the transcription factor MondoA.[1] It is typically supplied as a solid powder and is soluble in dimethyl sulfoxide (B87167) (DMSO).
| Property | Value | Source |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage Temperature | -20°C | [2] |
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to PPE is mandated. The following table summarizes the required PPE for handling this compound in both its powdered and dissolved forms.
| Task | Required Personal Protective Equipment (PPE) |
| Handling Solid Powder | - Gloves: Nitrile or butyl rubber gloves. Inspect for tears before use. - Eye Protection: Chemical safety goggles. - Respiratory Protection: A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood. - Lab Coat: A standard laboratory coat is required. |
| Handling DMSO Solution | - Gloves: Butyl rubber gloves are recommended as DMSO can penetrate nitrile gloves. - Eye Protection: Chemical safety goggles. - Lab Coat: A standard laboratory coat is required. |
Operational Plans: Handling and Preparation of Solutions
3.1. Handling Powdered this compound
-
All handling of powdered this compound must be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Use an enclosed balance or a balance inside the fume hood for weighing.
-
Cover the work surface with absorbent bench paper.
-
Keep the container of powdered this compound closed as much as possible.
3.2. Preparation of DMSO Stock Solution
-
Ensure all work is performed in a chemical fume hood.
-
Slowly add the weighed this compound powder to the required volume of fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[1]
-
Mix gently until the solid is completely dissolved.
Emergency Procedures: Spill and Exposure Management
4.1. Spill Cleanup
| Spill Type | Cleanup Procedure |
| Small Powder Spill | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently cover the spill with absorbent material to prevent it from becoming airborne. 3. Moisten the absorbent material with a small amount of water. 4. Carefully sweep the dampened material into a designated hazardous waste container. 5. Decontaminate the area with soap and water. |
| Small DMSO Solution Spill | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE (including butyl rubber gloves), absorb the spill with a commercial spill kit or absorbent pads. 3. Place the absorbent material into a designated hazardous waste container. 4. Clean the spill area with soap and water. |
| Large Spill (Powder or Solution) | 1. Evacuate the immediate area and alert others. 2. If the spill involves a flammable solvent, turn off all ignition sources if it is safe to do so. 3. Close the laboratory doors to contain the spill. 4. Contact your institution's Environmental Health and Safety (EHS) office immediately. |
4.2. Personnel Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound, in either solid or dissolved form, must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated materials (e.g., weigh boats, absorbent pads, gloves) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and compatible hazardous waste container. Do not pour down the drain.
-
Disposal: Arrange for pickup and disposal of hazardous waste through your institution's EHS office.
Experimental Protocol: Cellular Glucose Uptake Assay
The following protocol is adapted from a study investigating the effects of this compound on human skeletal myotubes.[3]
Materials:
-
Primary human skeletal myotubes
-
This compound
-
Insulin (100 nM)
-
Krebs-Ringer HEPES buffer (140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 2.5 mM MgSO₄, 2.5 mM NaH₂PO₄, 20 mM HEPES, and 0.1% BSA)
-
[³H]-2-deoxyglucose (2-DG) (1.0 μCi/ml)
-
0.5N sodium hydroxide (B78521) (NaOH)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Differentiate primary human skeletal myotubes.
-
Incubate the cells with the desired concentration of this compound for 24 hours.
-
Treat the cells with or without insulin (100 nM) for 30 minutes.
-
Wash the cells three times with PBS at room temperature.
-
Incubate the cells with Krebs-Ringer HEPES buffer containing [³H]-2-deoxyglucose (1.0 μCi/ml) for 15 minutes.
-
Terminate glucose uptake by washing the cells five times with ice-cold PBS.
-
Solubilize the cells with 0.5N NaOH.
-
Measure the radioactivity of the cell lysate to determine the amount of glucose uptake.
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its use.
Caption: this compound inhibits the nuclear translocation of MondoA, reducing the expression of insulin pathway suppressors.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
